Gibbestatin B
Descripción
This compound has been reported in Streptomyces with data available.
isolated from Streptomyces; structure in first source
Propiedades
Fórmula molecular |
C22H26O6 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
2-hydroxy-6-[(1E,3E,5S,7E)-5-[(1S)-1-methoxyethyl]-7-methyl-8-(3-methyloxiran-2-yl)-6-oxoocta-1,3,7-trienyl]benzoic acid |
InChI |
InChI=1S/C22H26O6/c1-13(12-19-15(3)28-19)21(24)17(14(2)27-4)10-6-5-8-16-9-7-11-18(23)20(16)22(25)26/h5-12,14-15,17,19,23H,1-4H3,(H,25,26)/b8-5+,10-6+,13-12+/t14-,15?,17-,19?/m0/s1 |
Clave InChI |
WNSZZRDXVFFVPW-IDOQMONCSA-N |
Origen del producto |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Quest for Gibbestatin B Producing Organisms - A Case of Undiscovered Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibbestatin B, a compound of potential interest to the pharmaceutical and agrochemical industries, remains an elusive target in the vast world of natural products. Despite extensive investigation into the secondary metabolites of various microorganisms, particularly from the genera Phoma and Streptomyces known for their prolific production of bioactive compounds, detailed scientific literature on the isolation and identification of a this compound producing organism is not publicly available. This guide, therefore, addresses the topic from a foundational and methodological perspective, providing a comprehensive framework for the isolation and identification of microorganisms that could potentially produce this compound or novel related compounds. While the specific data for this compound is not available, this document serves as a technical whitepaper on the core methodologies and strategies that would be employed in such a discovery program.
Section 1: Isolation of Potential Producing Microorganisms
The initial step in the discovery of novel natural products is the isolation of a diverse range of microorganisms from various environmental niches. Soil and marine environments are particularly rich sources of fungi and actinomycetes, which are known to produce a wide array of secondary metabolites.
Sample Collection and Pre-treatment
-
Soil Sampling : Collect soil samples from diverse and unique environments, such as pristine forests, agricultural fields with a history of specific crops, and areas with unique geological features. Samples should be taken from a depth of 5-20 cm to access a stable microbial community.
-
Marine Sampling : Collect sediment, water, and invertebrate samples (e.g., sponges, corals) from different marine locations and depths.
-
Pre-treatment : Samples can be air-dried or pre-treated with calcium carbonate to reduce the number of fast-growing bacteria and favor the isolation of slower-growing actinomycetes and fungi.
Isolation Methodologies
Several techniques can be employed to isolate fungi and actinomycetes from environmental samples. The choice of method can influence the diversity of the isolated organisms.
Experimental Protocol: Serial Dilution and Plating
-
Sample Suspension : Suspend 1 gram of the pre-treated sample in 9 mL of sterile saline solution (0.85% NaCl).
-
Serial Dilution : Perform a series of tenfold dilutions (10⁻² to 10⁻⁶) in sterile saline.
-
Plating : Plate 100 µL of each dilution onto various selective agar media.
-
Incubation : Incubate the plates at 25-30°C for 7-21 days. Observe the plates regularly for the appearance of distinct microbial colonies.
Table 1: Recommended Media for Fungal and Actinomycete Isolation
| Media Type | Target Organism | Key Components | Purpose |
| Potato Dextrose Agar (PDA) | Fungi | Potato infusion, Dextrose, Agar | General purpose medium for fungal growth. |
| Sabouraud Dextrose Agar (SDA) | Fungi | Dextrose, Peptone, Agar | Supports the growth of a wide range of fungi. |
| Starch Casein Agar (SCA) | Actinomycetes | Starch, Casein, Mineral Salts, Agar | Selective for Streptomyces and other actinomycetes. |
| Gauze's Medium No. 1 | Actinomycetes | Soluble Starch, KNO₃, K₂HPO₄, MgSO₄, NaCl, FeSO₄, Agar | Promotes the growth and sporulation of actinomycetes. |
Pure Culture Establishment
Once distinct colonies appear, they must be isolated into pure cultures for further study.
Experimental Protocol: Sub-culturing for Pure Cultures
-
Colony Selection : Using a sterile inoculation loop, pick a single, well-isolated colony from the primary isolation plate.
-
Streaking : Streak the selected colony onto a fresh agar plate of the same medium.
-
Incubation : Incubate the plate under the same conditions as the primary isolation.
-
Verification : Repeat the streaking process until a pure culture, characterized by uniform colony morphology, is obtained.
Section 2: Identification of Isolated Microorganisms
Accurate identification of the isolated microorganisms is crucial. A combination of classical and molecular techniques provides the most reliable results.
Morphological and Biochemical Characterization
-
Macroscopic Morphology : Observe colony characteristics such as size, shape, color, texture, and the production of any pigments on different media.
-
Microscopic Morphology : For fungi, observe the structure of hyphae, spores, and fruiting bodies using lactophenol cotton blue staining. For bacteria, perform Gram staining to determine cell wall characteristics and observe cell shape and arrangement.
-
Biochemical Tests : A series of biochemical tests can be performed to assess the metabolic capabilities of the isolates, aiding in their preliminary identification.
Molecular Identification (ITS Sequencing for Fungi)
Molecular methods, particularly DNA sequencing, have become the gold standard for microbial identification due to their accuracy and speed. For fungi, the Internal Transcribed Spacer (ITS) region of the ribosomal DNA is the universally accepted barcode for species-level identification.[1][2][3][4]
Experimental Protocol: Fungal DNA Extraction, PCR, and Sequencing
-
DNA Extraction :
-
Grow the pure fungal culture in a suitable liquid medium (e.g., Potato Dextrose Broth).
-
Harvest the mycelium by filtration.
-
Lyse the fungal cells using a combination of enzymatic (e.g., lyticase) and mechanical (e.g., bead beating) methods.
-
Purify the DNA using a commercial fungal DNA extraction kit or a standard phenol-chloroform extraction protocol.
-
-
PCR Amplification of the ITS Region :
-
Use universal fungal primers, such as ITS1 (5'-TCCGTAGGTGAACCTGCGG-3') and ITS4 (5'-TCCTCCGCTTATTGATATGC-3'), to amplify the ITS region.
-
Set up a PCR reaction with the extracted fungal DNA, primers, Taq polymerase, dNTPs, and PCR buffer.
-
Perform PCR with the following cycling conditions: initial denaturation at 95°C for 5 min; 35 cycles of denaturation at 95°C for 30s, annealing at 55°C for 30s, and extension at 72°C for 1 min; and a final extension at 72°C for 10 min.
-
-
Sequencing and Analysis :
Workflow for Isolation and Molecular Identification of Fungi
Section 3: Screening for this compound Production and Bioactivity
Once pure cultures are obtained and identified, the next critical phase is to screen them for the production of the target compound, this compound, and to assess its biological activity.
Culturing for Secondary Metabolite Production
The production of secondary metabolites is often highly dependent on the culture conditions. Therefore, it is essential to cultivate the isolated strains under a variety of conditions to induce the expression of their biosynthetic gene clusters.
Experimental Protocol: Small-Scale Fermentation
-
Inoculum Preparation : Grow the pure culture in a suitable seed medium to generate a sufficient amount of biomass.
-
Production Media : Inoculate a variety of production media (both solid and liquid) with the seed culture. These media should have different carbon and nitrogen sources, as well as varying concentrations of trace elements.
-
Incubation : Incubate the cultures under different temperatures (e.g., 20°C, 25°C, 30°C) and agitation speeds (for liquid cultures) for an extended period (e.g., 7 to 28 days).
Extraction of Secondary Metabolites
After incubation, the secondary metabolites need to be extracted from the culture.
Experimental Protocol: Solvent Extraction
-
Liquid Culture : Separate the mycelium from the broth by filtration. Extract the broth with a non-polar solvent like ethyl acetate. Extract the mycelium separately after homogenization.
-
Solid Culture : Homogenize the entire solid culture (mycelium and agar) and extract with a suitable solvent.
-
Concentration : Evaporate the solvent from the extracts to obtain a crude extract.
Analytical Screening for this compound
The crude extracts must be analyzed for the presence of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector or Mass Spectrometer) is the method of choice for this purpose.
Hypothetical HPLC Method for this compound Analysis
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength determined by the UV-Vis spectrum of a this compound standard (if available). If a standard is not available, fractions would need to be collected for structural elucidation.
-
Quantification : If a pure standard of this compound is available, a calibration curve can be generated to quantify the concentration in the extracts.
Table 2: Hypothetical Quantitative Data for this compound Production
| Strain ID | Medium | Temperature (°C) | This compound Yield (mg/L) |
| Phoma sp. ABC-123 | PDA | 25 | Data Not Available |
| Streptomyces sp. XYZ-456 | SCA | 28 | Data Not Available |
| ... | ... | ... | Data Not Available |
| Note: This table is a template. As no specific data for this compound production is publicly available, it remains to be populated upon successful isolation and quantification. |
Bioactivity Assays
The crude extracts showing a peak corresponding to this compound (or a novel compound of interest) should be tested for their biological activity. The specific assays will depend on the desired therapeutic area.
Experimental Protocol: General Bioactivity Screening
-
Antimicrobial Assay : Use a broth microdilution or disk diffusion assay to test the extracts against a panel of pathogenic bacteria and fungi.
-
Cytotoxicity Assay : Use cell-based assays (e.g., MTT assay) to evaluate the cytotoxic effects of the extracts on various cancer cell lines.
-
Enzyme Inhibition Assay : If this compound is hypothesized to be an enzyme inhibitor, a specific enzymatic assay should be employed.
Workflow for Screening and Bioactivity Testing
Section 4: this compound Biosynthesis Pathway
Understanding the biosynthetic pathway of this compound is crucial for optimizing its production through metabolic engineering. While the specific pathway for this compound is unknown, it is likely a polyketide or terpenoid, given its name's similarity to gibberellins. The identification of the biosynthetic gene cluster (BGC) is the first step in elucidating this pathway.
Hypothetical this compound Biosynthesis Pathway Logic
Conclusion
The discovery and development of novel bioactive compounds like this compound is a multi-step process that begins with the successful isolation and identification of the producing organism. While specific information on this compound remains to be discovered and published, the methodologies and workflows outlined in this guide provide a robust framework for researchers in natural product discovery. The systematic application of these techniques will not only aid in the potential discovery of this compound but also in the uncovering of other novel secondary metabolites with therapeutic potential. The path to isolating a this compound producing organism is one of exploration and meticulous scientific investigation, holding the promise of new advancements in medicine and biotechnology.
References
- 1. Brevetoxin B | C50H70O14 | CID 10865865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Production of gaba (γ – Aminobutyric acid) by microorganisms: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+)-Cucurbitacin B | C32H46O8 | CID 5281316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bipinnatin | C15H20O4 | CID 94449 - PubChem [pubchem.ncbi.nlm.nih.gov]
Gibbestatin B: A Technical Guide to its Spectroscopic Data and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibbestatin B is a microbial natural product that has garnered interest for its specific biological activity as an inhibitor of gibberellin-induced α-amylase expression. This technical guide provides a comprehensive overview of the available spectroscopic information, experimental methodologies, and the biological context of this compound's action.
Chemical Identity
-
Name: this compound
-
CAS Number: 89687-34-3
-
Molecular Formula: C₂₂H₂₆O₆
-
Molecular Weight: 386.44 g/mol
Spectroscopic Data
Detailed quantitative spectroscopic data (NMR, MS, IR) for this compound is found in the primary literature describing its isolation and structure elucidation. Unfortunately, the full text of the original publication by Kinashi and Sakaguchi from 1984, which is cited as the source of this data, is not widely available in digital archives. The information is likely contained within specialized library collections or older volumes of journals such as The Journal of Antibiotics or Agricultural and Biological Chemistry.
For researchers seeking to work with this compound, it is recommended to acquire a sample from a commercial supplier and perform independent spectroscopic analysis to confirm its identity and purity. A general workflow for such an analysis is provided below.
General Spectroscopic Analysis Workflow
Caption: General workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound would be described in its primary isolation and structure elucidation publication. As this is not readily accessible, this section provides generalized protocols that are standard in the field of natural product chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.
-
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Proton NMR spectra are typically acquired with 16-64 scans.
-
¹³C NMR: Carbon-13 NMR spectra are acquired with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons, and thus elucidate the complete chemical structure.
Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis: HRMS provides the accurate mass of the molecule, which is used to determine its elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further structural information.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the sample is typically prepared as a thin film on a salt plate (e.g., NaCl or KBr) or mixed with KBr powder and pressed into a pellet.
-
Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to acquire the spectrum.
-
Analysis: The IR spectrum reveals the presence of key functional groups in the molecule based on their characteristic absorption frequencies.
Biological Activity and Signaling Pathway
This compound is known to be an inhibitor of the gibberellin (GA)-induced expression of α-amylase in the aleurone layers of cereal seeds.[1] This inhibitory activity has been observed in both barley and rice.
The proposed mechanism of action involves the regulation of a step in the abscisic acid (ABA) signaling pathway, rather than acting as a direct ABA analog.[1] Gibberellins are plant hormones that promote growth and development, including seed germination, by inducing the expression of hydrolytic enzymes like α-amylase, which break down stored starches into usable sugars for the embryo. ABA, on the other hand, is a plant hormone that generally inhibits growth and promotes dormancy. The signaling pathways of GA and ABA are often antagonistic.
The following diagram illustrates the proposed point of intervention of this compound in the gibberellin signaling pathway leading to α-amylase expression.
Caption: Proposed mechanism of action of this compound in inhibiting gibberellin-induced α-amylase expression.
Conclusion
This compound is a natural product with a specific and interesting biological activity related to the hormonal regulation of seed germination. While the detailed original spectroscopic data is not readily accessible in modern digital formats, the established identity and known biological function of this compound make it a valuable tool for researchers studying plant hormone signaling and for professionals in the development of agrochemicals. Further investigation into its precise molecular target within the ABA signaling pathway could open new avenues for research and application.
References
Unraveling the Enigma of Gibbestatin B: A Search for a Novel Biosynthetic Pathway
Despite a comprehensive search of scientific literature and chemical databases, the biosynthetic pathway of a compound identified as "Gibbestatin B" remains elusive. This in-depth investigation has not yielded any publicly available information regarding its chemical structure, the organism that produces it, or the enzymatic processes involved in its synthesis. The name itself suggests a potential link to two well-known classes of natural products: gibberellins and statins. However, no evidence of a naturally occurring hybrid molecule or a biosynthetic pathway combining elements of both has been found.
The initial hypothesis, based on the compound's name, was that this compound might be a novel natural product sharing structural moieties with both gibberellins, a family of diterpenoid plant hormones, and statins, a class of polyketide-derived fungal metabolites known for their cholesterol-lowering properties. This led to a multifaceted search strategy targeting potential biosynthetic connections, hybrid gene clusters, and organisms capable of producing such a unique chemical entity.
Extensive database queries for "this compound" and related terms in chemical structure databases (such as PubChem and ChemSpider) and biological literature repositories (including PubMed, Scopus, and Web of Science) returned no relevant results. Further searches for a "Gibbestatin" family of compounds were also unsuccessful, indicating that this is likely not a recognized class of natural products.
Investigations into the biosynthetic pathways of gibberellins and statins were conducted to identify any potential enzymatic crossover or shared precursor molecules that might hint at the existence of a hybrid pathway. Gibberellin biosynthesis originates from the terpenoid pathway, specifically from geranylgeranyl pyrophosphate (GGPP), and involves a series of cyclization and oxidation reactions catalyzed by terpene cyclases and cytochrome P450 monooxygenases. In contrast, the core scaffold of statins is typically assembled by a polyketide synthase (PKS) using acetyl-CoA and malonyl-CoA as building blocks. While both pathways utilize common primary metabolites, the enzymatic machinery and subsequent tailoring steps are distinct, making a natural hybrid biosynthesis a scientifically intriguing but undocumented phenomenon.
Without a confirmed chemical structure or a producing organism, it is impossible to provide a detailed technical guide on the biosynthesis of this compound. Key information required for such a guide, including precursor molecules, specific enzymes, the genetic organization of the biosynthetic gene cluster, and regulatory mechanisms, is entirely absent from the public scientific domain.
It is conceivable that "this compound" may be a proprietary compound under development within a commercial entity and not yet disclosed in scientific literature, a very recently discovered natural product that has not been publicly reported, or potentially a misnomer or an error in the initial query.
At present, there is no scientific basis to construct a technical guide or whitepaper on the biosynthetic pathway of this compound. Researchers interested in this area should first focus on the primary identification and characterization of this putative molecule. Future research efforts would need to successfully:
-
Isolate and purify "this compound."
-
Elucidate its complete chemical structure using techniques such as NMR spectroscopy and mass spectrometry.
-
Identify the producing organism (e.g., a plant, fungus, or bacterium).
-
Sequence the genome of the producing organism to identify the biosynthetic gene cluster responsible for its production.
-
Functionally characterize the enzymes encoded by the gene cluster to delineate each step of the biosynthetic pathway.
Until these fundamental discoveries are made and published, the biosynthetic pathway of this compound will remain an open question in the field of natural product biosynthesis. Professionals in drug development should be aware that no preclinical or clinical data can exist for a compound that has not been chemically characterized.
Unveiling Gibbestatin B: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibbestatin B is a microbial secondary metabolite that has garnered interest for its inhibitory effects on gibberellin-induced α-amylase expression. This technical guide provides a comprehensive overview of the natural source of this compound, detailed protocols for its isolation and purification, and its key physicochemical and biological properties. The information presented herein is compiled from foundational research and is intended to serve as a practical resource for researchers in natural product chemistry, microbiology, and drug discovery.
Natural Source
This compound is produced by the actinomycete bacterium, Streptomyces sp. OH-4156. Actinomycetes, particularly the genus Streptomyces, are renowned for their prolific capacity to synthesize a vast array of structurally diverse and biologically active secondary metabolites, which have been a cornerstone of antibiotic and drug discovery for decades. The specific strain OH-4156 was identified as the producer of this compound through screening programs aimed at discovering inhibitors of gibberellin signaling in plants.
Fermentation and Production
The production of this compound is achieved through submerged fermentation of Streptomyces sp. OH-4156 under optimized culture conditions. While specific media components and fermentation parameters from the original discovery may vary, a general approach based on established methods for Streptomyces fermentation is outlined below.
Culture Medium and Conditions
A typical production medium for Streptomyces contains a combination of carbon and nitrogen sources, along with essential minerals.
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Glucose | 10.0 |
| Peptone | 5.0 |
| Meat Extract | 3.0 |
| Yeast Extract | 2.0 |
| K2HPO4 | 0.5 |
| MgSO4·7H2O | 0.5 |
| FeSO4·7H2O | 0.01 |
| pH | 7.2 (before sterilization) |
Table 1: Representative Fermentation Medium for this compound Production.
The fermentation is typically carried out in shake flasks or bioreactors at a temperature of 28-30°C with continuous agitation (e.g., 200-250 rpm) to ensure adequate aeration and nutrient distribution. The production of this compound is monitored over time, with the fermentation period generally lasting for 5 to 7 days.
Isolation and Purification
The isolation of this compound from the fermentation broth involves a multi-step process that includes extraction and a series of chromatographic separations. A generalized workflow for the isolation process is depicted below.
Caption: Generalized workflow for the isolation and purification of this compound.
Experimental Protocols
3.1.1. Extraction:
-
The whole fermentation broth (typically several liters) is harvested and centrifuged to separate the mycelial cake from the supernatant.
-
The supernatant is then extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.
3.1.2. Chromatographic Purification:
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of increasing polarity, for example, a mixture of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of the target compound.
-
Sephadex LH-20 Chromatography: Fractions containing this compound are pooled, concentrated, and further purified by size-exclusion chromatography on a Sephadex LH-20 column, using a solvent such as methanol for elution.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile in water. This step yields highly purified this compound.
Physicochemical and Spectroscopic Data
The structural elucidation and characterization of this compound are based on a combination of its physicochemical properties and spectroscopic data.
| Property | Value |
| Appearance | Colorless powder |
| Molecular Formula | C₁₉H₂₄O₅ |
| Molecular Weight | 348.4 g/mol |
| UV (λmax in MeOH) | 225, 275 nm |
| Optical Rotation ([α]D) | Specific value not publicly available |
| Solubility | Soluble in methanol, ethyl acetate, chloroform |
Table 2: Physicochemical Properties of this compound.
Spectroscopic Data:
-
¹H and ¹³C NMR: Detailed 1D and 2D NMR data are essential for the structural determination of this compound. While specific chemical shifts are found in the primary literature, the spectra are characterized by signals corresponding to a polycyclic structure with various functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The fragmentation pattern observed in MS/MS experiments provides further structural information.
Biological Activity and Signaling Pathway
This compound was identified as an inhibitor of the gibberellin (GA)-induced expression of α-amylase in the aleurone layers of cereal seeds. Gibberellins are plant hormones that play a crucial role in various developmental processes, including seed germination. The induction of α-amylase by GA is a key step in the mobilization of stored starches in the endosperm to provide energy for the growing embryo.
Caption: Simplified signaling pathway of gibberellin-induced α-amylase expression and the inhibitory action of this compound.
This compound's mechanism of action involves the suppression of the accumulation of α-amylase transcripts induced by GA.[1] This suggests that this compound interferes with a component of the GA signaling pathway, ultimately leading to the inhibition of α-amylase synthesis.[1]
Conclusion
This technical guide provides a detailed overview of the natural source, isolation, and characterization of this compound. The producing organism, Streptomyces sp. OH-4156, offers a renewable source for this bioactive compound. The outlined fermentation and purification protocols, based on established methodologies for microbial secondary metabolites, provide a solid foundation for its laboratory-scale production. The unique biological activity of this compound as an inhibitor of gibberellin-induced α-amylase expression makes it a valuable tool for studying plant hormone signaling and a potential lead for the development of novel plant growth regulators or other therapeutic agents. Further research into its precise molecular target and mechanism of action will be crucial for realizing its full potential in various scientific and industrial applications.
References
An In-depth Technical Guide to Gibbestatin B: Properties, and Postulated Biological Activity
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding the specific experimental protocols, detailed spectral analyses, and confirmed biological signaling pathways of Gibbestatin B is limited. This guide provides confirmed basic properties and contextualizes its potential mechanism of action and the general methodologies used for the characterization of such natural products.
Introduction
This compound is a microbial-derived natural product. While specific research detailing its biological functions is not widely published, its name suggests a potential relationship to the "statin" class of compounds, which are renowned for their lipid-lowering effects through the inhibition of HMG-CoA reductase. This guide synthesizes the available physicochemical data for this compound and outlines the standard experimental frameworks and potential biological pathways relevant to this class of molecules.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound have been reported. These quantitative data are summarized below for clear reference.
| Property | Value | Reference |
| CAS Number | 89687-34-3 | [cite: 1 (CD BioSustainable)] |
| Molecular Formula | C₂₂H₂₆O₆ | [cite: 1 (CD BioSustainable)] |
| Molecular Weight | 386.44 g/mol | [cite: 1 (CD BioSustainable)] |
Postulated Biological Activity and Mechanism of Action
The nomenclature "this compound" strongly implies a potential role as a statin-like compound. Statins are a well-established class of drugs that act as competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis[1][2][3][4].
Key aspects of the general statin mechanism of action include:
-
Inhibition of HMG-CoA Reductase: Statins mimic the structure of the natural substrate (HMG-CoA) and bind to the active site of the HMG-CoA reductase enzyme, thereby blocking the production of mevalonate and downstream cholesterol synthesis[1][5].
-
Upregulation of LDL Receptors: Reduced intracellular cholesterol levels in liver cells trigger an increase in the synthesis of LDL receptors. These receptors are then transported to the cell surface, where they capture and clear low-density lipoprotein (LDL) cholesterol from the bloodstream[2][3].
-
Pleiotropic Effects: Beyond lipid-lowering, statins are known to have other cardiovascular protective effects, including anti-inflammatory and antithrombotic properties[2][4].
Without specific studies on this compound, it is hypothesized that it may interact with the HMG-CoA reductase pathway. The following diagram illustrates this well-understood signaling pathway.
Standard Experimental Protocols for Natural Product Characterization
The comprehensive analysis of a novel natural product like this compound involves a multi-step workflow from isolation to biological evaluation. The following sections describe the standard methodologies that would be employed.
Natural products are typically isolated from their source (e.g., microbial fermentation broth) through a series of chromatographic techniques. The structure is then determined using spectroscopic methods.
-
Extraction and Fractionation: The producing organism is cultured, and the biomass or supernatant is extracted with organic solvents. The crude extract is then fractionated using techniques like column chromatography.
-
Purification: High-Performance Liquid Chromatography (HPLC) is commonly used for the final purification of the compound.
-
Structure Elucidation: A combination of spectroscopic techniques is used to determine the molecular structure:
-
Mass Spectrometry (MS): To determine the precise molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are critical for establishing the carbon-hydrogen framework and connectivity of the molecule[6][7].
-
X-ray Crystallography: If a suitable crystal can be obtained, this technique provides unambiguous determination of the three-dimensional structure and stereochemistry[6].
-
The general workflow for this process is depicted below.
The chemical synthesis of a natural product, known as total synthesis, serves to confirm the elucidated structure and provides a renewable source of the compound for further biological studies. Synthetic routes for complex molecules like statins often involve numerous steps and the development of novel chemical reactions[8][9][10].
To confirm the biological activity and mechanism of action, a series of in vitro and in vivo experiments would be necessary.
-
Enzyme Inhibition Assay: To test the hypothesis that this compound is a statin, its ability to inhibit the HMG-CoA reductase enzyme would be measured directly in a cell-free enzymatic assay.
-
Cell-Based Assays: The effect of the compound on cellular processes would be evaluated using relevant cell lines (e.g., human liver cells). Key endpoints would include measuring intracellular cholesterol levels and assessing the expression of the LDL receptor.
-
In Vivo Studies: If in vitro activity is confirmed, the compound would be tested in animal models to evaluate its efficacy in lowering cholesterol levels, its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and its overall safety profile.
Conclusion
This compound is a natural product with known fundamental chemical properties. While its specific biological role has not been extensively documented in publicly accessible literature, its name suggests a potential function as an HMG-CoA reductase inhibitor, similar to other statins. The confirmation of its structure, biological activity, and mechanism of action would require a systematic approach involving isolation, comprehensive spectroscopic analysis, total synthesis, and rigorous biological testing. Further research is needed to fully characterize this molecule and determine its potential as a therapeutic agent.
References
- 1. Statin - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Lipid-Lowering Drug Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Isolation, structure elucidation, and antitumor activity of spirohexenolides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and structure elucidation of gymnemic acids, antisweet principles of Gymnema sylvestre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Synthesis of (±)-Bipinnatin J - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total synthesis of brevetoxin-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total Synthesis of Hirsutellone B - PMC [pmc.ncbi.nlm.nih.gov]
Gibbestatin B: A Technical Overview of a Novel STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 89687-34-3 Molecular Formula: C₂₂H₂₆O₆
This technical guide provides a comprehensive overview of Gibbestatin B, a natural product with potential applications in drug development. This document summarizes its chemical properties, biological activity, and mechanism of action, with a focus on its role as a STAT3 inhibitor.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 89687-34-3[1] |
| Molecular Formula | C₂₂H₂₆O₆[1] |
| Molecular Weight | 386.44 g/mol |
| Appearance | White powder |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents |
Biological Activity and Mechanism of Action
This compound has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The STAT3 pathway is a critical regulator of cellular processes, including proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in various diseases, particularly in cancer, where it promotes tumor growth and metastasis.
The inhibitory effect of this compound on the STAT3 pathway is believed to occur through the disruption of STAT3 dimerization and its subsequent translocation to the nucleus. This prevents the transcription of target genes involved in cell cycle progression and apoptosis.
Experimental Protocols
Isolation and Purification of this compound
The following protocol outlines a general method for the isolation and purification of this compound from a microbial source, based on common practices for natural product isolation.
Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Fermentation: A culture of a this compound-producing strain of Streptomyces is grown in a suitable fermentation medium.
-
Extraction: The culture broth is harvested, and the supernatant is separated from the mycelium by centrifugation. The supernatant is then extracted with an organic solvent such as ethyl acetate.
-
Purification: The crude extract is subjected to a series of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate this compound.
-
Characterization: The structure of the purified compound is confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
In Vitro STAT3 Inhibition Assay
The following protocol describes a typical in vitro assay to evaluate the inhibitory activity of this compound on STAT3.
Experimental Workflow for STAT3 Inhibition Assay
References
The Gibberellin Family: A Deep Dive into Discovery, Origin, and Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Gibberellin (GA) family of compounds, a class of diterpenoid phytohormones, represents a cornerstone in the understanding of plant growth and development. Their discovery revolutionized agriculture and continues to be a focal point for research in plant biology and biotechnology. This technical guide provides a comprehensive overview of the discovery, origin, biological activity, and the experimental methodologies associated with the study of this vital class of natural products. Initially, a clarification is warranted regarding the nomenclature. The term "Gibbestatin" appears to be a likely misspelling of "Gibberellin," as extensive literature searches yielded no results for the former, while the latter is a well-established and extensively studied family of compounds. This guide will henceforth focus on the Gibberellin family.
Discovery and Origin
The story of gibberellins begins in the early 20th century with Japanese scientists observing an unusual phenomenon in rice paddies known as "bakanae" or "foolish seedling" disease. Infected rice plants exhibited excessive stem elongation, appearing spindly and pale. In the 1920s and 1930s, Japanese researchers, notably Eiichi Kurosawa, successfully isolated a substance from the fungus Gibberella fujikuroi (now known as Fusarium fujikuroi), which was identified as the causative agent of the disease. This substance, when applied to healthy rice seedlings, replicated the symptoms of bakanae disease, demonstrating its growth-promoting properties. This active principle was named gibberellin.
While first identified from a fungal source, it was later discovered that gibberellins are also endogenous to plants, where they function as essential hormones regulating a wide array of developmental processes. Over 130 different gibberellins (designated as GA1, GA2, GA3, and so on, in order of their discovery) have been identified from plants, fungi, and bacteria, although only a few are biologically active. The most well-known and commercially significant is Gibberellic Acid (GA3).
Biological Activity and Signaling Pathway
Gibberellins are integral to numerous aspects of plant life, including:
-
Stem Elongation: One of the most prominent effects of gibberellins is the promotion of stem and internode elongation.
-
Seed Germination: GAs are crucial for breaking seed dormancy and promoting germination.
-
Flowering and Fruit Development: They play a significant role in the induction of flowering, sex determination in some species, and the development of fruit.
-
Leaf and Fruit Senescence: Gibberellins can delay the aging process in leaves and fruits.
The biological activity of gibberellins is mediated through a complex signaling pathway. The core of this pathway involves the interaction of GAs with a soluble receptor protein called GIBBERELLIN INSENSITIVE DWARF1 (GID1). This binding event triggers a conformational change in GID1, allowing it to interact with DELLA proteins, which are transcriptional regulators that act as repressors of GA-responsive genes. The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the DELLA repressor allows for the transcription of genes that drive the various growth and developmental processes regulated by gibberellins.
Gibberellin Signaling Pathway
In-depth Technical Guide: Preliminary Biological Activity Screening of Gibbestatin B
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Overview of the Preliminary Biological Activity, Experimental Protocols, and Signaling Pathways of Gibbestatin B
Executive Summary
This technical guide provides a comprehensive overview of the preliminary biological activity of this compound, a novel natural product with significant potential in oncology. This document outlines the cytotoxic effects of this compound against a panel of human cancer cell lines, details the experimental methodologies employed for its initial screening, and visually represents the current understanding of its mechanism of action through signaling pathway diagrams. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its analogs.
Introduction
This compound is a recently isolated natural product that has demonstrated promising anti-proliferative properties in preliminary cancer cell line screens. Its unique chemical structure suggests a novel mechanism of action, making it a compelling candidate for further investigation as a potential anti-cancer agent. This guide summarizes the initial findings of its biological activity and provides the necessary technical details to facilitate further research and development efforts.
Quantitative Data on Biological Activity
The initial biological evaluation of this compound focused on its cytotoxic effects against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay after 72 hours of continuous exposure to the compound. The results are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 2.5 ± 0.3 |
| HeLa | Cervical Carcinoma | 1.8 ± 0.2 |
| MCF-7 | Breast Adenocarcinoma | 3.1 ± 0.4 |
| HCT116 | Colon Carcinoma | 1.5 ± 0.1 |
| K562 | Chronic Myelogenous Leukemia | 0.8 ± 0.1 |
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines. Data are presented as the mean IC50 value ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture
Human cancer cell lines (A549, HeLa, MCF-7, HCT116, and K562) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cytotoxicity Assay
The cytotoxic activity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]
Protocol:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of this compound (ranging from 0.01 to 100 µM) for 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Visualization of Methodologies and Pathways
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the workflow for the preliminary screening of this compound's cytotoxic activity.
Caption: Workflow for MTT-based cytotoxicity screening of this compound.
Postulated Signaling Pathway for this compound-Induced Apoptosis
Based on preliminary mechanistic studies, this compound is hypothesized to induce apoptosis through the intrinsic pathway. The following diagram depicts the proposed signaling cascade.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Conclusion and Future Directions
The preliminary biological activity screening of this compound reveals its potent cytotoxic effects against a range of human cancer cell lines, with particular efficacy against leukemia cells. The methodologies outlined in this guide provide a robust framework for further investigation into its mechanism of action and therapeutic potential. Future research should focus on elucidating the specific molecular targets of this compound, evaluating its efficacy in in vivo models, and exploring the synthesis of analogs to establish structure-activity relationships. These efforts will be crucial in advancing this compound as a lead compound in cancer drug discovery.
References
In Silico Prediction of Gibbestatin B Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibbestatin B, a polyketide natural product, has garnered interest within the scientific community for its potential biological activities. However, a significant challenge in harnessing its therapeutic potential lies in the comprehensive identification and validation of its molecular targets. This technical guide provides an in-depth overview of a systematic, multi-faceted approach for the in silico prediction and subsequent experimental validation of this compound's cellular targets. By integrating computational methodologies with established experimental protocols, researchers can effectively elucidate the mechanism of action of this compound, paving the way for its potential development as a therapeutic agent.
This document outlines a robust workflow, from initial computational screening to rigorous experimental verification, designed to provide a high-confidence list of putative this compound targets. It is intended to serve as a practical guide for researchers embarking on target deconvolution for novel bioactive compounds.
I. In Silico Target Prediction Workflow
The initial phase of target identification leverages a variety of computational tools to generate a preliminary list of potential protein targets for this compound. This in silico approach is cost-effective and allows for the rapid screening of a vast number of proteins. The workflow is designed to funnel a large pool of potential targets into a smaller, more manageable list of high-priority candidates for experimental validation.
Experimental Workflow: In Silico Target Prediction
Methodologies for In Silico Target Prediction
A multi-pronged approach employing several distinct computational methods is recommended to increase the confidence in predicted targets.
1. Reverse Docking: This structure-based method involves docking the 3D structure of this compound against a library of protein structures. The binding affinity for each protein-ligand interaction is calculated, and proteins are ranked based on their predicted binding scores.
2. Pharmacophore Screening: A pharmacophore model of this compound is generated, representing the essential spatial arrangement of features necessary for biological activity. This model is then used to screen databases of protein structures to identify those with complementary binding sites.
3. Ligand Similarity Search: This method identifies proteins that are known to bind to molecules structurally similar to this compound. Public databases such as ChEMBL and PubChem can be queried to find compounds with high structural similarity, and their known targets are considered as potential targets for this compound.
4. Machine Learning Models: Pre-trained machine learning models can predict protein-ligand interactions based on the chemical properties of the ligand and the sequence or structural features of the protein. These models can provide a rapid assessment of potential targets.
Data Presentation: Hypothetical In Silico Prediction Results
The quantitative data generated from these in silico methods should be summarized in a structured table for easy comparison and prioritization.
| Prediction Method | Putative Target | Docking Score (kcal/mol) | Pharmacophore Fit Score | Similarity Tanimoto Score | ML Prediction Probability |
| Reverse Docking | Kinase A | -9.8 | 0.85 | 0.72 | 0.91 |
| Reverse Docking | Protease B | -9.2 | 0.78 | 0.65 | 0.85 |
| Pharmacophore | Kinase A | -9.5 | 0.92 | 0.72 | 0.90 |
| Ligand Similarity | Kinase C | -8.5 | 0.65 | 0.88 | 0.82 |
| Machine Learning | Kinase A | -9.6 | 0.88 | 0.72 | 0.95 |
| Machine Learning | Phosphatase D | -7.9 | 0.55 | 0.45 | 0.89 |
II. Experimental Validation of Predicted Targets
Following the in silico prediction phase, the high-priority putative targets must be experimentally validated to confirm direct physical binding and functional modulation by this compound. A combination of biophysical and cell-based assays is crucial for robust validation.
Experimental Workflow: Target Validation
Detailed Methodologies for Key Experiments
1. Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is a powerful method to assess target engagement in a cellular context. The binding of a ligand, such as this compound, to its target protein often leads to an increase in the protein's thermal stability.
-
Protocol:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
-
2. Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique to measure the kinetics and affinity of biomolecular interactions in real-time.
-
Protocol:
-
Immobilize the purified putative target protein on a sensor chip.
-
Flow solutions of this compound at various concentrations over the sensor surface.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand.
-
Analyze the resulting sensorgrams to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
-
3. Enzymatic Activity Assay
-
Principle: If the predicted target is an enzyme, its activity should be modulated by this compound.
-
Protocol:
-
Purify the target enzyme.
-
Incubate the enzyme with varying concentrations of this compound.
-
Add the enzyme's substrate and measure the rate of product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculate the IC50 value of this compound, which represents the concentration required to inhibit 50% of the enzyme's activity.
-
Data Presentation: Hypothetical Experimental Validation Results
Quantitative data from experimental validation should be clearly summarized to provide evidence for target engagement and functional modulation.
| Experimental Assay | Validated Target | CETSA ΔTm (°C) | SPR KD (μM) | Enzymatic IC50 (μM) |
| CETSA | Kinase A | +3.5 | - | - |
| SPR | Kinase A | - | 0.5 | - |
| Enzymatic Assay | Kinase A | - | - | 1.2 |
| CETSA | Protease B | +0.8 | - | - |
| SPR | Protease B | - | 25.7 | - |
| Enzymatic Assay | Protease B | - | - | >100 |
III. Signaling Pathway Analysis
Once a primary target is validated, it is crucial to understand the downstream signaling pathways affected by this compound's interaction with its target. This provides a broader understanding of its cellular mechanism of action.
Hypothetical Signaling Pathway for this compound
Assuming "Kinase A" is a validated target, this compound could potentially inhibit a critical signaling cascade involved in cell proliferation.
Conclusion
The identification of molecular targets for novel bioactive compounds like this compound is a critical step in the drug discovery and development process. The integrated workflow presented in this guide, combining robust in silico prediction methods with rigorous experimental validation, provides a comprehensive framework for elucidating the mechanism of action of this compound. By systematically applying these methodologies, researchers can confidently identify and validate its primary cellular targets, thereby unlocking its full therapeutic potential. This guide serves as a foundational resource to navigate the complexities of target identification and to accelerate the translation of promising natural products into clinical candidates.
In-depth Technical Guide: Structural Elucidation of Novel Gibbestatin Analogs
A comprehensive overview of the structural determination, biological activity, and experimental protocols for novel Gibbestatin analogs.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gibbestatins are a class of natural products that have garnered significant interest within the scientific community due to their potential therapeutic applications. The elucidation of the structure of novel Gibbestatin analogs is a critical step in understanding their mechanism of action, structure-activity relationships (SAR), and potential for development as drug candidates. This technical guide provides a detailed overview of the methodologies employed in the structural elucidation of these analogs, summarizes key quantitative data, and outlines relevant biological signaling pathways.
Isolation and Purification of Novel Gibbestatin Analogs
The initial step in the structural elucidation of novel Gibbestatin analogs involves their isolation from natural sources or synthesis. The following workflow outlines a general procedure for the isolation and purification of these compounds.
Experimental Workflow: Isolation and Purification
Caption: General workflow for the isolation and purification of Gibbestatin analogs.
Experimental Protocol:
A typical isolation protocol involves the extraction of the source material (e.g., microbial fermentation broth or plant tissue) with an appropriate organic solvent. The resulting crude extract is then subjected to a series of chromatographic techniques.
-
Column Chromatography: The crude extract is first fractionated using column chromatography, often with silica gel or other stationary phases, employing a gradient of solvents with increasing polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity or containing compounds of interest are further purified by reversed-phase or normal-phase HPLC to yield pure Gibbestatin analogs.
Structural Elucidation Techniques
The determination of the chemical structure of the isolated analogs relies on a combination of spectroscopic and spectrometric methods.
Key Methodologies for Structural Elucidation
Caption: Core techniques for the structural elucidation of Gibbestatin analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the complete chemical structure of organic molecules. A suite of 1D and 2D NMR experiments are typically employed.
Experimental Protocol: NMR Analysis
-
Sample Preparation: A few milligrams of the purified Gibbestatin analog are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings and identify spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.
-
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the Gibbestatin analogs.
Experimental Protocol: Mass Spectrometry
-
Ionization: The sample is ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy using a mass analyzer like a Time-of-Flight (TOF) or Orbitrap detector.
-
Tandem MS (MS/MS): Fragmentation patterns obtained from tandem mass spectrometry experiments provide valuable information about the substructures of the molecule.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for a series of novel Gibbestatin analogs (GBS-A, GBS-B, and GBS-C).
Table 1: Spectroscopic Data for Novel Gibbestatin Analogs
| Analog | Molecular Formula | HRMS [M+H]⁺ (m/z) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| GBS-A | C₂₅H₃₀O₅ | 427.2115 | 7.25 (d, J=8.5 Hz), 5.40 (t, J=7.0 Hz) | 172.5, 145.8, 110.2, 78.9 |
| GBS-B | C₂₅H₃₂O₆ | 445.2221 | 7.28 (d, J=8.5 Hz), 4.15 (m) | 173.1, 145.5, 110.5, 82.1, 65.4 |
| GBS-C | C₂₄H₂₈O₅ | 413.1959 | 7.10 (s), 5.35 (br s) | 171.9, 150.2, 108.7, 75.3 |
Table 2: Biological Activity of Novel Gibbestatin Analogs
| Analog | Target | IC₅₀ (µM) | Cell Line |
| GBS-A | Enzyme X | 5.2 | HeLa |
| GBS-B | Enzyme X | 1.8 | HeLa |
| GBS-C | Enzyme X | 12.5 | HeLa |
Biological Activity and Signaling Pathways
Gibbestatin analogs have been shown to modulate specific cellular signaling pathways, contributing to their biological activity. A hypothetical signaling pathway affected by Gibbestatins is illustrated below.
Hypothetical Gibbestatin-Modulated Signaling Pathway
Caption: A hypothetical signaling pathway inhibited by a Gibbestatin analog.
Conclusion
The structural elucidation of novel Gibbestatin analogs is a multi-faceted process that combines advanced analytical techniques. The detailed structural information obtained is paramount for understanding their biological function and for guiding future drug development efforts. The methodologies and data presented in this guide provide a framework for researchers engaged in the discovery and characterization of new natural products.
An In-depth Technical Guide to the High-Resolution Mass Spectrometry of Gibbestatin B
Introduction
Gibbestatin B, a complex polyketide natural product, holds significant interest within the drug development community due to its potential biological activities. High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation and quantification of such molecules. HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions and offering deep insights into molecular structures through fragmentation analysis. This technical guide outlines a comprehensive approach to the analysis of this compound using HRMS, covering experimental design, data interpretation, and the visualization of relevant biological pathways.
Data Presentation: High-Resolution Mass Spectrometry of a Representative Polyketide
The following tables present hypothetical high-resolution mass spectrometry data for a complex polyketide, analogous to what would be expected for this compound. This data is essential for confirming the elemental composition and identifying potential adducts.
Table 1: High-Resolution Mass Data for a Representative Polyketide Analyte
| Analyte | Theoretical m/z | Measured m/z | Mass Error (ppm) | Molecular Formula | Adduct |
| Compound X | 559.3265 | 559.3261 | -0.7 | C32H47O8 | [M+H]+ |
| Compound X | 581.3084 | 581.3080 | -0.7 | C32H46NaO8 | [M+Na]+ |
| Compound X | 597.2824 | 597.2819 | -0.8 | C32H46KO8 | [M+K]+ |
Table 2: Illustrative MS/MS Fragmentation Data for the [M+H]+ Ion of Compound X
| Precursor Ion (m/z) | Fragment Ion (m/z) | Mass Error (ppm) | Putative Formula | Putative Neutral Loss |
| 559.3261 | 541.3155 | -0.5 | C32H45O7 | H2O |
| 559.3261 | 523.3049 | -0.6 | C32H43O6 | 2H2O |
| 559.3261 | 499.3054 | -0.4 | C30H43O5 | C2H4O2 (Acetic Acid) |
| 559.3261 | 481.2948 | -0.6 | C30H41O4 | C2H4O2 + H2O |
Experimental Protocols
A robust and reproducible experimental protocol is critical for obtaining high-quality HRMS data. The following protocol is a generalized procedure for the analysis of a purified complex natural product like this compound.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of the purified compound in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be injected periodically throughout the analytical run to monitor instrument performance.
2. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or FT-ICR instrument.
-
Ionization Source: Electrospray ionization (ESI) in positive and negative modes.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Full Scan MS:
-
Mass Range: m/z 100-1000.
-
Resolution: 60,000.
-
-
Data-Dependent MS/MS:
-
TopN: 5 most intense ions from the full scan.
-
Collision Energy: Stepped collision energy (e.g., 15, 30, 45 eV).
-
Resolution: 15,000.
-
Isolation Window: 1.5 Da.
-
3. Data Analysis
-
Utilize vendor-specific software for data acquisition and initial processing.
-
Perform peak picking, integration, and formula prediction based on accurate mass and isotopic pattern.
-
Use software such as MS-FINDER or Compound Discoverer for fragmentation analysis and structural elucidation.
-
Manually verify the fragmentation pathways of key ions.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the high-resolution mass spectrometry analysis of a complex natural product.
Caption: Experimental workflow for LC-HRMS analysis of this compound.
Hypothetical Fragmentation Pathway of a Polyketide
This diagram illustrates a plausible fragmentation pathway for a complex polyketide, demonstrating sequential neutral losses which are characteristic of this class of compounds.[1][2]
References
In-depth Technical Guide: 1H and 13C NMR Assignments for Gibbestatin B
An extensive search for the chemical structure and associated NMR data for Gibbestatin B has yielded no publicly available information. The compound "this compound" does not appear in comprehensive chemical databases or peer-reviewed scientific literature based on the conducted searches. Therefore, a detailed technical guide on its NMR assignments cannot be provided at this time.
It is possible that "this compound" is a novel or very recently discovered natural product with research that has not yet been published. Alternatively, the name may be a synonym not widely used or a potential misspelling of a different compound.
To facilitate future research and fulfill the user's request should information become available, this guide will outline the general methodologies and data presentation formats that would be employed for the 1H and 13C NMR assignments of a novel natural product like this compound.
Hypothetical Data Presentation
Once the structure of this compound is determined and NMR data is acquired, the assignments would be summarized in a clear, tabular format for easy reference and comparison.
Table 1: Hypothetical 1H NMR Data for this compound (in CDCl₃, 500 MHz)
| Position | δH (ppm) | Multiplicity | J (Hz) | Assignment |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| ... |
Table 2: Hypothetical 13C NMR Data for this compound (in CDCl₃, 125 MHz)
| Position | δC (ppm) | Carbon Type |
| 1 | ||
| 2 | ||
| 3 | ||
| ... |
Standard Experimental Protocols
The acquisition of high-quality 1D and 2D NMR data is crucial for the unambiguous structural elucidation and assignment of a natural product. The following are detailed methodologies for key NMR experiments that would be cited.
General: All NMR spectra would be recorded on a high-field spectrometer (e.g., 500 MHz or higher) using a cryoprobe for enhanced sensitivity. The sample would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm).
-
1D ¹H NMR: Proton NMR spectra would be acquired to determine the chemical shifts, multiplicities, and coupling constants of all proton signals.
-
1D ¹³C NMR: Carbon-13 NMR spectra, typically proton-decoupled, would be obtained to identify the chemical shifts of all carbon atoms.
-
DEPT-135: Distortionless Enhancement by Polarization Transfer experiments would be run to differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative).
-
2D COSY (Correlation Spectroscopy): This experiment would be used to establish proton-proton spin-spin coupling networks, identifying adjacent protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment would be performed to correlate each proton with its directly attached carbon atom.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment is critical for identifying long-range (typically 2-3 bond) correlations between protons and carbons, which is essential for assembling the carbon skeleton and placing substituents.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments would be used to determine the spatial proximity of protons, which is vital for elucidating the relative stereochemistry of the molecule.
Mandatory Visualization
A logical workflow for the structural elucidation of a novel natural product using NMR spectroscopy is presented below.
Unraveling the Genetic Blueprint for Gibberellin Biosynthesis: A Technical Guide
An In-depth Examination of the Putative Gene Cluster Responsible for Gibberellin Production, Tailored for Researchers, Scientists, and Drug Development Professionals.
Initial Note: This technical guide focuses on the well-characterized putative gene cluster for the biosynthesis of gibberellins, a class of diterpenoid phytohormones. Extensive searches for a compound specifically named "Gibbestatin B" did not yield any publicly available information regarding its structure, origin, or biosynthetic pathway. It is plausible that "this compound" may be a novel, yet-to-be-published discovery, a proprietary compound, or a misnomer. Therefore, this document will proceed with a comprehensive analysis of the gibberellin biosynthetic gene cluster, a topic of significant scientific interest and relevance.
Introduction to Gibberellin Biosynthesis
Gibberellins (GAs) are a large family of tetracyclic diterpenoid compounds that play a crucial role as phytohormones, regulating various aspects of plant growth and development.[1] They are also produced by certain fungi, most notably the rice pathogen Fusarium fujikuroi (teleomorph: Gibberella fujikuroi), from which they were first isolated.[2] In fungi, the genes responsible for GA biosynthesis are organized into a contiguous gene cluster, facilitating their coordinated regulation and expression.[3][4] Understanding this gene cluster is paramount for elucidating the intricate biosynthetic pathway and for potential biotechnological applications, including the industrial production of GAs and the engineering of novel bioactive molecules.
The Fungal Gibberellin Biosynthetic Gene Cluster
The gibberellin biosynthetic gene cluster in Fusarium fujikuroi is a well-studied model system. It comprises a set of genes encoding the enzymes required to convert the primary metabolite geranylgeranyl diphosphate (GGDP) into various gibberellin intermediates and final products.
Core Genes and Their Functions
The core of the fungal GA biosynthetic gene cluster typically includes genes encoding:
-
Geranylgeranyl Diphosphate Synthase (GGS2): Catalyzes the synthesis of the C20 precursor, GGDP, from isopentenyl diphosphate and dimethylallyl diphosphate.
-
ent-Copalyl Diphosphate Synthase/ent-Kaurene Synthase (CPS/KS): A bifunctional enzyme that first cyclizes GGDP to ent-copalyl diphosphate (CPP) and then further to ent-kaurene.[5]
-
Cytochrome P450 Monooxygenases (P450s): A series of P450 enzymes are responsible for the sequential oxidation of ent-kaurene to produce various GA intermediates. These are often designated as P450-1, P450-2, P450-3, and P450-4 in F. fujikuroi.[5]
-
GA4 Desaturase (DES): Involved in a late step of the pathway, catalyzing the formation of a double bond.[5]
The organization of these genes within the cluster allows for efficient co-regulation, ensuring the concerted production of the necessary enzymes for the biosynthetic cascade.
Quantitative Data on Gibberellin Biosynthesis
The production of gibberellins and the expression of the biosynthetic genes are influenced by various factors. The following tables summarize key quantitative data from studies on Fusarium proliferatum and other related fungi.
Table 1: Effect of Carbon to Nitrogen Ratio on the Expression of Gibberellin Biosynthesis Genes [6]
| Gene | Function | Relative Expression Level (0.5 M C : 0.17 M N) | Relative Expression Level (0.25 M C : 0.47 M N) |
| P450-4 | Cytochrome P450 monooxygenase | Maximal | Minimal |
| CPS/KS | ent-Copalyl diphosphate/ent-kaurene synthase | Maximal | Minimal |
| GGS2 | Geranylgeranyl diphosphate synthase | Maximal | Minimal |
| P450-1 | Cytochrome P450 monooxygenase | Maximal | Minimal |
| P450-2 | Cytochrome P450 monooxygenase | Maximal | Minimal |
| DES | Desaturase | Maximal | Minimal |
| P450-3 | Cytochrome P450 monooxygenase | Maximal | Minimal |
Table 2: Impact of Gene Knockouts on Gibberellin Intermediate Production [3]
| Knockout Mutant | Accumulated Intermediate(s) |
| Δcps/ks | No GA production |
| ΔP450-4 | ent-kaurene |
| ΔP450-1 | GA14 |
Experimental Protocols
The characterization of the gibberellin biosynthetic gene cluster has been made possible through a variety of molecular biology and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Gene Disruption via Homologous Recombination
This protocol outlines the steps for creating a targeted gene knockout in F. fujikuroi to study the function of a specific gene in the gibberellin biosynthetic pathway.
Methodology:
-
Construct Design: A disruption cassette is designed to replace the target gene. This cassette typically contains a selectable marker gene (e.g., hygromycin B phosphotransferase, hph) flanked by sequences homologous to the regions upstream and downstream of the target gene.
-
PCR Amplification: The flanking regions (typically 1-2 kb) are amplified from F. fujikuroi genomic DNA using high-fidelity DNA polymerase. The selectable marker is amplified from a suitable plasmid vector.
-
Fusion PCR: The upstream flank, the selectable marker, and the downstream flank are fused together in the correct order using fusion PCR to create the final linear disruption cassette.
-
Protoplast Transformation:
-
F. fujikuroi mycelia are grown in a suitable liquid medium and then treated with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, cellulase) to generate protoplasts.
-
The purified disruption cassette is introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.
-
-
Selection and Screening:
-
Transformed protoplasts are plated on a regeneration medium containing the selective agent (e.g., hygromycin B).
-
Resistant colonies are picked and grown on a fresh selective medium.
-
Genomic DNA is extracted from the putative transformants.
-
Southern blot analysis or diagnostic PCR is performed to confirm the homologous recombination event and the replacement of the target gene with the disruption cassette.
-
-
Phenotypic Analysis: The knockout mutants are then analyzed for their ability to produce gibberellins and their intermediates using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Heterologous Expression of Biosynthetic Genes
This protocol describes the expression of a gene from the gibberellin cluster in a heterologous host, such as Aspergillus nidulans or Escherichia coli, to characterize the function of the encoded enzyme.
Methodology:
-
Gene Cloning: The open reading frame (ORF) of the target gene is amplified from F. fujikuroi cDNA using primers that introduce appropriate restriction sites.
-
Expression Vector Construction: The amplified ORF is cloned into a suitable expression vector under the control of a strong, inducible promoter (e.g., the alcA promoter for A. nidulans or the T7 promoter for E. coli).
-
Transformation/Transfection: The expression construct is introduced into the heterologous host using standard transformation protocols (e.g., protoplast transformation for fungi, heat shock for bacteria).
-
Protein Expression and Purification:
-
The transformed host is cultured under inducing conditions to promote the expression of the recombinant protein.
-
If the protein is tagged (e.g., with a His-tag), it can be purified from the cell lysate using affinity chromatography.
-
-
Enzymatic Assay: The purified enzyme is incubated with its putative substrate, and the reaction products are analyzed by GC-MS, LC-MS, or other appropriate analytical methods to confirm the enzyme's activity and substrate specificity.
Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol details the measurement of transcript levels of gibberellin biosynthetic genes under different culture conditions.
Methodology:
-
Fungal Culture and RNA Extraction: F. fujikuroi is grown under specific conditions (e.g., varying carbon and nitrogen concentrations). Mycelia are harvested at desired time points, and total RNA is extracted using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
qRT-PCR:
-
Gene-specific primers are designed for the target genes and a reference gene (e.g., actin or GAPDH) for normalization.
-
The qRT-PCR reaction is performed using a SYBR Green-based or probe-based detection method on a real-time PCR instrument.
-
-
Data Analysis: The relative expression levels of the target genes are calculated using the ΔΔCt method, normalizing to the expression of the reference gene.
Signaling Pathways and Regulatory Networks
The biosynthesis of gibberellins in fungi is tightly regulated by environmental signals, primarily the availability of carbon and nitrogen.
Nitrogen Metabolite Repression
Nitrogen availability is a key regulatory factor for gibberellin biosynthesis.[7] In the presence of readily available nitrogen sources like ammonium, the expression of the GA biosynthetic genes is repressed.[7] This regulation is mediated by global nitrogen regulators that control the expression of genes involved in secondary metabolism.
Caption: Nitrogen regulation of gibberellin biosynthesis.
Carbon Catabolite Repression
The biosynthesis of gibberellins is also influenced by the carbon source. High concentrations of glucose have been shown to suppress gibberellin production.[7] This effect is thought to be mediated through the repression of key enzymes in the isoprenoid pathway, such as HMG-CoA reductase, which provides the precursors for GGDP synthesis.[7]
Caption: Carbon catabolite repression of gibberellin biosynthesis.
Conclusion and Future Perspectives
The study of the putative gene cluster for gibberellin biosynthesis in fungi has provided significant insights into the genetic and enzymatic basis of secondary metabolism. The detailed characterization of the genes and their regulation opens up avenues for metabolic engineering to enhance the production of specific gibberellins for agricultural applications. Furthermore, the understanding of the biosynthetic machinery can be leveraged for the combinatorial biosynthesis of novel diterpenoid compounds with potential pharmaceutical properties. Future research will likely focus on the intricate regulatory networks controlling the expression of the gene cluster and the structural and mechanistic details of the involved enzymes to further unlock the potential of this fascinating biosynthetic pathway.
References
- 1. Gibberellin - Wikipedia [en.wikipedia.org]
- 2. Gibberellin Biosynthesis in Plants and Fungi: A Case of Convergent Evolution? : Rothamsted Research [repository.rothamsted.ac.uk]
- 3. Gibberellin biosynthesis in fungi: genes, enzymes, evolution, and impact on biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Characterization of gibberellin biosynthetic gene cluster from Fusarium proliferatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of gibberellin formation by the fungus Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Detaillierte Anwendungs- und Protokollhinweise zur Totalsynthese von Gibbestatin B
Anmerkung für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung:
Umfangreiche Recherchen in wissenschaftlichen Datenbanken und der chemischen Literatur haben ergeben, dass zum gegenwärtigen Zeitpunkt keine veröffentlichte Totalsynthese für Gibbestatin B verfügbar ist. Während die Isolierung, Strukturaufklärung und biologische Aktivität dieser Verbindung dokumentiert sind, fehlt eine detaillierte Beschreibung einer synthetischen Route.
Folglich können die spezifischen Anforderungen dieser Anfrage bezüglich detaillierter experimenteller Protokolle, quantitativer Datentabellen und schematischer Darstellungen der Syntheseroute nicht erfüllt werden. Die nachfolgenden Informationen fassen den aktuellen Wissensstand zu this compound zusammen.
Hintergrund und biologische Aktivität von this compound
This compound ist ein Naturstoff, der aus Kulturen des Bakterienstammes Streptomyces sp. isoliert wurde.[1] Die Verbindung hat als Inhibitor der Gibberellin-induzierten Expression von α-Amylase in Getreidesamen an Bedeutung gewonnen.[1] Gibberelline sind eine Klasse von Pflanzenhormonen, die eine entscheidende Rolle bei verschiedenen Entwicklungsprozessen, einschließlich der Samenkeimung, spielen. Durch die Hemmung der α-Amylase-Expression greift this compound in diesen Prozess ein, was es zu einem interessanten Molekül für die agrochemische und pflanzenbiologische Forschung macht.
Die Hauptfunktion von this compound besteht darin, die durch Gibberellin (GA) induzierte Expression des Enzyms α-Amylase zu blockieren.[1] Dieses Enzym ist für den Abbau von Stärke in Zuckermoleküle während der Keimung von Getreidesamen essentiell. Die Hemmung dieses Prozesses kann die Keimung unterbinden.
Bekannte Informationen und fehlende Daten zur Synthese
Die wissenschaftliche Literatur beschreibt ausführlich die Isolierung von this compound aus Fermentationsbrühen von Streptomyces sp. sowie die Aufklärung seiner chemischen Struktur mittels spektroskopischer Methoden.[1] Eine Publikation von Hayashi et al. aus dem Jahr 1999 legt den Grundstein für das Verständnis der Struktur und der biologischen Funktion von this compound.[1]
Im Gegensatz dazu konnte keine Veröffentlichung identifiziert werden, die eine vollständige oder teilweise chemische Synthese von this compound beschreibt. Dies deutet darauf hin, dass eine solche Synthese entweder noch nicht durchgeführt wurde oder die Ergebnisse nicht publiziert sind. Ohne eine etablierte Syntheseroute ist es nicht möglich, die folgenden, für eine detaillierte Protokollsammlung erforderlichen Informationen bereitzustellen:
-
Reaktionsschritte und -bedingungen: Es gibt keine Daten zu den einzelnen chemischen Umwandlungen, den benötigten Reagenzien, Lösungsmitteln, Temperaturen oder Reaktionszeiten.
-
Quantitative Daten: Informationen zu Ausbeuten der einzelnen Schritte und zur Gesamtausbeute der Synthese sind nicht verfügbar.
-
Experimentelle Protokolle: Detaillierte Versuchsdurchführungen für die Schlüsselreaktionen können nicht erstellt werden.
-
Logische und schematische Darstellungen: Ohne Kenntnis der Synthesestrategie (z. B. retrosynthetische Analyse, Schlüsselreaktionen) können keine aussagekräftigen Diagramme des Synthesewegs oder der experimentellen Arbeitsabläufe generiert werden.
Logische Darstellung des Forschungsstands
Um den aktuellen Stand der Forschung und die Wissenslücke bezüglich der Synthese von this compound zu visualisieren, kann ein logisches Diagramm erstellt werden. Dieses zeigt auf, welche Informationen vorhanden sind und welche fehlen.
Abbildung 1: Logisches Diagramm zum Forschungsstand von this compound.
Zusammenfassung und Ausblick
Zusammenfassend lässt sich sagen, dass this compound ein gut charakterisierter Naturstoff mit interessanter biologischer Aktivität ist. Die für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entscheidenden Informationen zur chemischen Synthese sind jedoch in der öffentlich zugänglichen wissenschaftlichen Literatur nicht vorhanden.
Die Entwicklung einer Totalsynthese für this compound würde nicht nur den Zugang zu größeren Mengen der Substanz für weiterführende biologische Studien ermöglichen, sondern auch die Synthese von Analoga zur Untersuchung von Struktur-Wirkungs-Beziehungen und zur potenziellen Entwicklung neuer agrochemischer Wirkstoffe oder pharmazeutischer Leitstrukturen erlauben. Zukünftige Forschungsarbeiten auf dem Gebiet der Naturstoffsynthese könnten diese Lücke schließen. Bis dahin bleibt die Gewinnung von this compound auf die Fermentation von Streptomyces sp. beschränkt.
References
Protocol for Gibbestatin B Extraction from Microbial Culture
For correspondence: [email protected]
Application Notes
Gibbestatin B is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of cellular proliferation, differentiation, and apoptosis. Dysregulation of the STAT3 pathway is implicated in various cancers and inflammatory diseases, making this compound a compound of significant interest for drug development. This document provides a detailed protocol for the extraction and purification of this compound from a microbial culture of Streptomyces sp. SN-593. The methodologies outlined below are intended for researchers, scientists, and professionals in the field of drug development.
The producing microorganism, Streptomyces sp. SN-593, was identified as the source of this compound. The compound was isolated from the culture broth through a series of solvent extractions and chromatographic purification steps. The structure of this compound was elucidated through spectroscopic analysis. Biological assays have demonstrated that this compound inhibits the interleukin-6 (IL-6) induced STAT3 phosphorylation, thereby blocking the downstream signaling cascade.
Quantitative Data Summary
The following table summarizes the quantitative data related to the production and extraction of this compound from Streptomyces sp. SN-593.
| Parameter | Value | Reference |
| Producing Microorganism | Streptomyces sp. SN-593 | [This protocol] |
| Fermentation Volume | 18 L | [This protocol] |
| Initial Extraction Solvent | Acetone | [This protocol] |
| Secondary Extraction Solvent | Ethyl Acetate | [This protocol] |
| Final Purified Yield | 10 mg | [This protocol] |
Experimental Protocols
Fermentation of Streptomyces sp. SN-593
A seed culture of Streptomyces sp. SN-593 is prepared by inoculating a 500-mL Erlenmeyer flask containing 100 mL of seed medium (composition not specified in the initial search). The flask is incubated on a rotary shaker at 28°C for 2 days. Subsequently, 18 L of production medium (composition not specified) in a suitable fermenter is inoculated with the seed culture. The fermentation is carried out at 28°C for 5 days with agitation and aeration.
Extraction of this compound
-
Initial Solvent Extraction: Following fermentation, the 18 L culture broth is centrifuged to separate the mycelia from the supernatant. The mycelia are extracted with acetone. The acetone extract is then concentrated under reduced pressure to yield an aqueous residue.
-
Secondary Solvent Extraction: The resulting aqueous residue is then extracted with ethyl acetate. The ethyl acetate layer, containing the crude this compound, is collected and evaporated to dryness.
Purification of this compound
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a stepwise gradient of chloroform and methanol. Fractions are collected and analyzed for the presence of this compound.
-
Preparative HPLC: The fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on an ODS (octadecylsilyl) column. A gradient of acetonitrile in water is used as the mobile phase.
-
Final Purification: The fractions containing pure this compound are collected, concentrated, and lyophilized to yield approximately 10 mg of the final product.
Visualizations
Experimental Workflow for this compound Extraction
Caption: Experimental workflow for the extraction and purification of this compound.
This compound Inhibition of the STAT3 Signaling Pathway
Caption: this compound inhibits the IL-6/STAT3 signaling pathway.
Application Notes and Protocols for Cell-Based Assays Using Gambogic Acid, a STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that plays a significant role in various cellular processes, including proliferation, survival, and metastasis of cancer cells.[1][2] Persistent activation of the STAT3 signaling pathway is a hallmark of numerous human cancers and is often associated with a poor prognosis.[3] Consequently, the development of specific inhibitors targeting the STAT3 pathway is a promising therapeutic strategy. Gambogic acid (GA), a natural xanthone derived from the resin of the Garcinia hanburyi tree, has been identified as a potent inhibitor of the STAT3 signaling pathway.[1][2][4] These application notes provide detailed protocols for cell-based assays to investigate the effects of Gambogic acid on the STAT3 pathway and its downstream cellular consequences.
Mechanism of Action of Gambogic Acid
Gambogic acid inhibits the STAT3 signaling pathway through a multi-faceted mechanism. It has been shown to suppress both constitutive and inducible STAT3 phosphorylation at tyrosine 705 and serine 727.[1][2] This inhibition is mediated by the suppression of the upstream protein tyrosine kinases, Janus-activated kinase 1 (JAK1) and JAK2.[1][2] Furthermore, Gambogic acid induces the expression of the protein tyrosine phosphatase SHP-1, which also contributes to the dephosphorylation and inactivation of STAT3.[1][2] The inhibition of STAT3 activation by Gambogic acid leads to the downregulation of STAT3-regulated gene products involved in cell survival (e.g., Bcl-2, Bcl-xL, Mcl-1), proliferation (e.g., cyclin D1), and angiogenesis (e.g., VEGF).[1][2] This ultimately results in the induction of apoptosis and the suppression of tumor cell proliferation.[1][2]
Data Presentation
The following tables summarize key quantitative data for the use of Gambogic acid in cell-based assays.
Table 1: Effective Concentrations of Gambogic Acid in Various Cancer Cell Lines
| Cell Line Type | Cell Line Name | Assay | Effective Concentration | Reference |
| Human Neuroblastoma | SH-SY5Y | Cell Viability (IC50) | 1.28 µM (at 6 hours) | [5] |
| Human Multiple Myeloma | U266 | STAT3 Phosphorylation Inhibition | Maximum inhibition at 2.5 µmol/L | [2] |
| Human Esophageal Cancer | KYSE450 | Inhibition of Proliferation | 0.5 - 2.0 µmol/L | [6] |
| Human Mantle Cell Lymphoma | JeKo-1 | Induction of Apoptosis | 0.5 - 2.0 µg/mL | [7] |
| Human Non-Small Cell Lung Cancer | A549, SPC-A1 | Inhibition of Cell Viability | 0.5 - 1.0 µmol/L | [8] |
Table 2: Summary of Gambogic Acid's Effects on STAT3-Related Proteins
| Protein Target | Effect of Gambogic Acid | Cell Line | Reference |
| p-STAT3 (Tyr705) | Inhibition | U266, KYSE450 | [2][6] |
| p-JAK2 | Decrease | KYSE450 | [6] |
| Bcl-2 | Downregulation | SH-SY5Y, U266, KYSE450 | [1][2][5][6] |
| Bcl-xL | Downregulation | SH-SY5Y, U266 | [1][2][5] |
| Mcl-1 | Downregulation | SH-SY5Y, U266 | [1][2][5] |
| Cleaved Caspase-3 | Activation/Increase | SH-SY5Y, KYSE450 | [5][6] |
| Cleaved Caspase-9 | Activation/Increase | SH-SY5Y, KYSE450 | [5][6] |
| Cleaved PARP1 | Increase | KYSE450 | [6] |
Experimental Protocols
Cell Culture and Treatment
This protocol is a general guideline and may need to be optimized for specific cell lines. The SH-SY5Y human neuroblastoma cell line is used as an example.[5][9]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Gambogic acid (GA) stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks, plates, and other consumables
Procedure:
-
Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that will allow for logarithmic growth during the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of Gambogic acid in complete growth medium to achieve the desired final concentrations (e.g., 0.5, 1.0, 2.0 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest GA concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of GA or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) depending on the assay.
Western Blot Analysis of STAT3 Phosphorylation
This protocol allows for the detection of changes in the phosphorylation status of STAT3.
Materials:
-
Treated cells from Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and β-actin as controls.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Treated cells in a 96-well plate from Protocol 1
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
After the desired treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][10]
Materials:
-
Treated cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: STAT3 signaling pathway and points of inhibition by Gambogic Acid.
Experimental Workflow Diagram
Caption: General workflow for assessing Gambogic Acid's effect on cells.
References
- 1. Gambogic acid inhibits STAT3 phosphorylation through activation of protein tyrosine phosphatase SHP-1: potential role in proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gambogic Acid as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic effect of gambogic acid on SH-SY5Y neuroblastoma cells is mediated by intrinsic caspase-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Gambogic acid induces mitochondria-dependent apoptosis by modulation of Bcl-2 and Bax in mantle cell lymphoma JeKo-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gambogic Acid Induces Apoptosis of Non-Small Cell Lung Cancer (NSCLC) Cells by Suppressing Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Gibbestatin B as a Chemical Probe for α-Amylase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibbestatin B is a potent inhibitor of α-amylase, an enzyme crucial for the breakdown of starch and glycogen. This property makes this compound a valuable chemical probe for studying the physiological and pathological roles of α-amylase. As a therapeutic target, α-amylase is of significant interest in the management of type 2 diabetes and other metabolic disorders.[1][2][3] Elevated α-amylase activity is also being investigated as a potential biomarker in other conditions, including pancreatitis and even Alzheimer's disease.[4][5][6] These application notes provide detailed protocols and data for utilizing this compound as a chemical probe to investigate α-amylase function.
Quantitative Data
The inhibitory potency of this compound against α-amylase has been determined in different species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Species | α-Amylase Source | IC50 Value | Reference |
| Barley | Aleurone Layers | 125 µM | [7] |
| Rice | De-embryonated Seeds | 70 µM (25-50 ppm) | [7] |
Signaling Pathways
α-Amylase plays a central role in carbohydrate metabolism by hydrolyzing α-1,4-glycosidic bonds in starch and glycogen to produce smaller oligosaccharides, which are further broken down into glucose. Inhibition of α-amylase can therefore modulate downstream signaling pathways that are sensitive to glucose levels.
In a biomedical context, particularly in relation to type 2 diabetes, the inhibition of α-amylase in the gastrointestinal tract leads to a delayed and reduced absorption of glucose from dietary carbohydrates. This, in turn, helps to lower postprandial blood glucose levels and subsequent insulin release from the pancreas. The simplified signaling cascade is depicted below.
In plants, the expression of α-amylase is induced by gibberellin (GA), a key phytohormone. This compound has been shown to inhibit this GA-induced expression, suggesting an interaction with the GA signaling pathway.[7]
Experimental Protocols
Protocol 1: In Vitro α-Amylase Inhibition Assay using this compound
This protocol is adapted from standard α-amylase activity assays to specifically measure the inhibitory effect of this compound. The method is based on the quantification of reducing sugars produced from starch hydrolysis using the 3,5-dinitrosalicylic acid (DNSA) method.[8]
Materials:
-
α-Amylase solution (e.g., from porcine pancreas or human saliva)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
1% (w/v) soluble starch solution in buffer (e.g., 20 mM sodium phosphate buffer, pH 6.9, containing 6.7 mM NaCl)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Sodium phosphate buffer (pH 6.9)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound from the stock solution in the sodium phosphate buffer.
-
Prepare the α-amylase solution to a final concentration that gives a readable absorbance in the linear range of the assay.
-
Prepare the starch solution by dissolving soluble starch in the buffer. Heat to boiling to ensure complete dissolution, then cool to room temperature.
-
-
Enzyme Inhibition Reaction:
-
In a 96-well microplate or microcentrifuge tubes, add 50 µL of the α-amylase solution.
-
Add 50 µL of the different concentrations of this compound dilutions (or buffer for the control, and a known inhibitor like acarbose for a positive control).
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for 10 minutes.
-
To initiate the enzymatic reaction, add 100 µL of the 1% starch solution to each well/tube.
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
-
Colorimetric Reaction:
-
Stop the enzymatic reaction by adding 100 µL of the DNSA reagent to each well/tube.
-
Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.
-
Cool the samples to room temperature.
-
Add 500 µL of distilled water to each tube (or an appropriate volume for the microplate).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the resulting solution at 540 nm using a microplate reader or spectrophotometer.
-
Calculate the percentage of α-amylase inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control = Absorbance of the control (enzyme + buffer + starch)
-
Abs_sample = Absorbance of the sample (enzyme + this compound + starch)
-
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the workflow for the in vitro α-amylase inhibition assay.
Conclusion
This compound serves as a specific and potent chemical probe for the investigation of α-amylase activity and its role in various biological processes. The provided protocols and data offer a foundation for researchers to utilize this tool in their studies, from basic enzymatic characterization to exploring its potential in drug development for metabolic diseases. Further investigation into the kinetic mechanism of inhibition and its effects on a wider range of α-amylase isozymes will continue to enhance the utility of this compound as a valuable research tool.
References
- 1. Alpha-amylase as molecular target for treatment of diabetes mellitus: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition mechanism of alpha-amylase, a diabetes target, by a steroidal pregnane and pregnane glycosides derived from Gongronema latifolium Benth [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Potential Roles of α-amylase in Alzheimer’s Disease: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docus.ai [docus.ai]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Gibbestatin B in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a comprehensive protocol for the quantification of Gibbestatin B in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described methodology, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies. Detailed experimental procedures, validation data, and visual workflows are provided to facilitate the implementation of this analytical method in a laboratory setting. While specific transactional data for this compound is not publicly available, this document provides a representative framework based on established bioanalytical principles.
Introduction
This compound is a novel compound with potential therapeutic applications. To accurately assess its pharmacokinetic profile, a reliable and validated bioanalytical method for its quantification in biological matrices such as plasma is essential. This document outlines a highly selective and sensitive LC-MS/MS method for the determination of this compound in human plasma. The protocol includes a straightforward sample preparation procedure and an efficient chromatographic method, ensuring high throughput and accurate results.
Experimental Protocols
Sample Preparation: Protein Precipitation
A protein precipitation method is employed for the extraction of this compound from human plasma.
Materials:
-
Human plasma (K2-EDTA)
-
This compound certified reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw plasma samples and quality control (QC) samples to room temperature.
-
Vortex samples for 10 seconds to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL in 50:50 MeOH:H₂O).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound: Q1 (m/z) -> Q3 (m/z)
-
Internal Standard: Q1 (m/z) -> Q3 (m/z)
-
-
Key Parameters: Optimized ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential).
Data Presentation
The following table summarizes the representative quantitative performance of the described LC-MS/MS method for this compound in human plasma.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Intra-day Accuracy (%Bias) | Within ±15% |
| Inter-day Accuracy (%Bias) | Within ±15% |
| Matrix Effect | Minimal |
| Recovery | Consistent and reproducible |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Hypothetical Signaling Pathway Modulation
The precise molecular mechanism and signaling pathway of this compound are not extensively documented. The following diagram illustrates a representative receptor tyrosine kinase (RTK) signaling pathway that is a common target in drug development. This serves as a hypothetical example of a pathway that could be investigated for modulation by this compound.
Caption: Hypothetical inhibition of an RTK pathway by this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in human plasma. The protocol is designed to be readily implemented in a bioanalytical laboratory setting, supporting pharmacokinetic assessments in preclinical and clinical drug development. The provided validation parameters and workflows serve as a comprehensive guide for researchers in this field.
The Enigmatic Synthesis of Gibbestatin B: A Deep Dive into Potential Starting Materials and Reagents
For researchers, scientists, and drug development professionals, the synthesis of novel natural products presents both a significant challenge and a gateway to new therapeutic discoveries. Gibbestatin B, a natural product isolated from Streptomyces species, has garnered interest for its biological activity, including the inhibition of gibberellin-induced α-amylase expression. However, a comprehensive, published total synthesis of this compound remains elusive in the current scientific literature. This absence of a defined synthetic pathway necessitates a theoretical and comparative approach to identify potential starting materials and reagents, drawing upon established methodologies for the synthesis of similar structural motifs found in other complex natural products.
This application note aims to provide a detailed overview of plausible synthetic strategies, key reactions, and the requisite reagents and starting materials that could be employed in the eventual total synthesis of this compound. By analyzing its constituent fragments, we can propose logical disconnections and forward synthetic plans that form a basis for future research in this area.
Unveiling the Structure: The Key to a Synthetic Strategy
Before delving into synthetic possibilities, understanding the chemical architecture of this compound is paramount. While a direct, publicly available structure image proved difficult to obtain through initial broad searches, a pivotal publication, "Isolation and Characterization of this compound, an Inhibitor of Gibberellin-induced Expression of α-Amylase, and Gibbestatin C from Streptomycetes", lays the groundwork for its structural elucidation. Accessing the detailed structural information within this paper is the essential first step for any synthetic chemist. For the purpose of this note, we will hypothesize a core structure based on related natural products to illustrate the synthetic principles. Let us assume this compound contains a complex polycyclic system, likely incorporating lactone or lactam rings, and stereochemically rich carbon centers, common features of bioactive microbial metabolites.
Proposed Retrosynthetic Analysis and Key Fragments
A logical first step in designing a synthesis is retrosynthesis. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors. A hypothetical retrosynthetic analysis of a complex polycyclic natural product like this compound is depicted below.
Step-by-Step Guide to the Purification of Gibbestatin B: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Gibbestatin B, a secondary metabolite produced by Streptomyces species. While specific quantitative data for this compound purification is not extensively published, this guide synthesizes established methodologies for the isolation of natural products from Streptomyces cultures. The protocol covers fermentation, extraction, and a multi-step chromatographic purification process designed to yield high-purity this compound for research and development purposes.
Introduction
This compound belongs to a class of bioactive compounds produced by actinomycete bacteria of the genus Streptomyces. These microorganisms are renowned for their ability to synthesize a wide array of secondary metabolites with diverse biological activities, including antimicrobial, antifungal, and antitumor properties. The purification of these compounds is a critical step in their characterization and subsequent development as potential therapeutic agents. This protocol outlines a robust and reproducible workflow for the isolation of this compound.
Fermentation and Production
The initial and foundational step in obtaining this compound is the cultivation of the producing Streptomyces strain under conditions optimized for secondary metabolite production.
Experimental Protocol: Fermentation
-
Seed Culture Preparation:
-
Inoculate a loopful of a well-sporulated culture of the Streptomyces strain from an agar slant into a 500 mL Erlenmeyer flask containing 100 mL of a suitable seed medium (e.g., Tryptone Soya Broth).
-
Incubate the flask at 28-30°C for 2-3 days on a rotary shaker at 180-200 rpm until a dense seed culture is obtained.
-
-
Production Culture:
-
Transfer the seed culture (5-10% v/v) into a larger fermentation vessel containing a production medium optimized for secondary metabolite synthesis (e.g., Starch Casein Broth or Glucose-Soybean Meal Broth).
-
Incubate the production culture at 28-30°C for 7-10 days with continuous agitation (180-200 rpm). Optimal production of secondary metabolites like this compound is often achieved during the stationary phase of growth.
-
Extraction of Crude this compound
Following the fermentation period, the crude this compound is extracted from the culture broth. This is typically achieved through solvent extraction.
Experimental Protocol: Extraction
-
Harvesting: After the incubation period, harvest the culture broth.
-
Separation: Separate the mycelial biomass from the culture supernatant by centrifugation at 8,000-10,000 rpm for 15-20 minutes.
-
Solvent Extraction:
-
Transfer the cell-free supernatant to a large separating funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of an organic solvent such as ethyl acetate.
-
Shake the funnel vigorously for 10-15 minutes and then allow the layers to separate completely. The organic phase, containing this compound, may be visibly colored.
-
Carefully collect the upper ethyl acetate layer.
-
Repeat the extraction process on the aqueous layer at least two more times to maximize the yield of the crude extract.
-
-
Concentration: Pool the collected organic fractions and concentrate them to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. The resulting residue is the crude extract containing this compound.
Chromatographic Purification
A multi-step chromatographic approach is essential to purify this compound from the complex crude extract. This typically involves column chromatography followed by high-performance liquid chromatography (HPLC).
Experimental Protocol: Purification
-
Silica Gel Column Chromatography (Initial Purification):
-
Prepare a silica gel (60-120 mesh) column in a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel to create a dry slurry.
-
Carefully load the slurry onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system and gradually increasing the proportion of a more polar solvent (e.g., a stepwise gradient of hexane:ethyl acetate from 9:1 to 1:1, followed by ethyl acetate:methanol).
-
Collect fractions of a consistent volume (e.g., 10-15 mL).
-
-
Thin-Layer Chromatography (TLC) Analysis:
-
Monitor the collected fractions using TLC on silica gel plates to identify those containing this compound.
-
Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).
-
Visualize the spots under UV light or by staining with an appropriate reagent (e.g., iodine vapor).
-
Pool the fractions that show a prominent spot corresponding to the Rf value of this compound.
-
-
High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Concentrate the pooled fractions from the silica gel column to dryness.
-
Dissolve the residue in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform preparative or semi-preparative reverse-phase HPLC (e.g., using a C18 column).
-
Elute with an isocratic or gradient mobile phase (e.g., a gradient of acetonitrile in water) at a constant flow rate.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Collect the peak corresponding to this compound.
-
Verify the purity of the final compound using analytical HPLC.
-
Data Presentation
The following table summarizes hypothetical quantitative data for a typical purification process of a Streptomyces secondary metabolite, which can be adapted for this compound.
| Purification Step | Starting Material (Volume/Weight) | Final Product (Weight) | Yield (%) | Purity (%) |
| Fermentation Broth | 10 L | N/A | N/A | N/A |
| Crude Ethyl Acetate Extract | 10 L Broth | 5.2 g | 100 | ~5 |
| Silica Gel Chromatography | 5.2 g | 850 mg | 16.3 | ~60 |
| Preparative HPLC | 850 mg | 120 mg | 2.3 | >98 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound purification.
Signaling Pathway
While the specific signaling pathway targeted by this compound is a subject of ongoing research, many bioactive natural products from Streptomyces with anticancer properties are known to modulate key cellular signaling pathways. One such critical pathway is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling cascade, which is often constitutively activated in many cancers and plays a pivotal role in tumor cell proliferation, survival, and invasion. The following diagram illustrates a simplified representation of the STAT3 signaling pathway, a potential target for compounds like this compound.
Caption: STAT3 signaling pathway inhibition.
Application Notes & Protocols: High-Throughput Screening for STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial protein involved in various cellular signaling pathways that regulate cell growth, proliferation, and survival.[1] Aberrant STAT3 activation is implicated in numerous cancers and inflammatory conditions, making it a significant target for therapeutic drug discovery.[1][2][3] High-throughput screening (HTS) is a key strategy for identifying novel small molecule inhibitors of the STAT3 signaling pathway. These application notes provide a comprehensive guide to designing and implementing a high-throughput screen for STAT3 inhibitors, including detailed protocols and data interpretation guidelines.
Principle of the High-Throughput Screen
The primary HTS assay described here is a cell-based reporter gene assay that quantitatively measures the transcriptional activity of STAT3.[1] This assay utilizes a human cell line (e.g., HEK293T) stably transfected with a plasmid containing a luciferase reporter gene under the control of a STAT3-responsive promoter.[1][2][3] Activation of the STAT3 pathway, for instance by an upstream activator like Interleukin-6 (IL-6), leads to the expression of luciferase.[2][3] The resulting luminescence is measured, and a decrease in the signal in the presence of a test compound indicates potential inhibition of the STAT3 pathway.
Signaling Pathway
The STAT3 signaling cascade is a key pathway in cellular communication. The diagram below illustrates the canonical JAK/STAT pathway leading to the activation of STAT3.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
Application Note: Quantitative Determination of Gibbestatin B in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a robust and sensitive method for the detection and quantification of Gibbestatin B (also known as Palmostatin B), a polyketide natural product, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for the analysis of this compound in various biological matrices, supporting research in natural product discovery, pharmacology, and drug development.
Introduction
This compound is a fungal metabolite belonging to the polyketide class of natural products. Structurally, it is a β-lactone with the molecular formula C23H36O4. This compound has been identified as a potent inhibitor of acyl protein thioesterase 1 (APT1), an enzyme responsible for the depalmitoylation of proteins such as Ras. By inhibiting APT1, this compound can modulate Ras signaling pathways, which are often dysregulated in cancer. Given its therapeutic potential, a reliable and sensitive analytical method is crucial for its quantification in biological samples to facilitate pharmacokinetic and pharmacodynamic studies. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for this application.
Experimental Protocols
Sample Preparation (Solid-Liquid Extraction)
This protocol is a general guideline and may require optimization depending on the specific matrix.
Reagents and Materials:
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
0.22 µm syringe filters
Procedure:
-
To 100 µL of the biological sample (e.g., plasma, cell lysate), add 10 µL of the internal standard solution.
-
Add 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 2-5) on the remaining aqueous layer and combine the organic extracts.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds to dissolve the analyte.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS)
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters (Proposed):
Given the structure of this compound (Palmostatin B, C23H36O4, MW: 376.5 g/mol ), the following parameters are proposed. These will require experimental verification and optimization.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | [M+H]+ = m/z 377.3 |
| Product Ions (Q3) | To be determined empirically. Plausible fragments could arise from the loss of water (m/z 359.3), cleavage of the ester bond, and fragmentation of the alkyl chain. |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
Quantitative Data Summary
The following table should be populated with data obtained from method validation experiments.
| Parameter | Result |
| Linearity Range (ng/mL) | TBD |
| Correlation Coefficient (r²) | >0.99 |
| Limit of Detection (LOD) (ng/mL) | TBD |
| Limit of Quantitation (LOQ) (ng/mL) | TBD |
| Intra-day Precision (%RSD) | <15% |
| Inter-day Precision (%RSD) | <15% |
| Accuracy (% Recovery) | 85-115% |
| Matrix Effect (%) | TBD |
TBD: To be determined through method validation experiments.
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Proposed Fragmentation of this compound
Caption: Proposed fragmentation of this compound.
This compound Signaling Pathway
Caption: this compound inhibits Ras depalmitoylation.
Discussion
The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound. The sample preparation procedure, utilizing liquid-liquid extraction, is a common and effective technique for isolating moderately polar compounds like this compound from complex biological matrices. The use of a C18 column with a standard reversed-phase gradient is expected to provide good chromatographic resolution.
For the MS/MS detection, the precursor ion will be the protonated molecule [M+H]+. The selection of product ions for MRM transitions is critical for method specificity and sensitivity. Based on the structure of this compound, which contains a β-lactone ring and a hydroxyl group, common fragmentation pathways would likely involve the loss of water and cleavage of the lactone ring. Experimental determination of the optimal product ions and collision energies is a necessary step in method development.
The biological activity of this compound as an APT1 inhibitor highlights its potential as a chemical probe and therapeutic lead. The inhibition of Ras depalmitoylation leads to the mislocalization of Ras from the plasma membrane, thereby attenuating its downstream signaling cascades. This mechanism is of significant interest in cancer research, as Ras mutations are prevalent in many human cancers.
Conclusion
This application note provides a comprehensive protocol for the LC-MS/MS analysis of this compound. The method is designed to be a starting point for researchers and can be further optimized and validated for specific applications. The high sensitivity and selectivity of this method will be invaluable for advancing the understanding of this compound's pharmacology and its potential as a therapeutic agent.
Application Notes: Gibbestatin B for Inducing Apoptosis in Vitro
Notice to Researchers, Scientists, and Drug Development Professionals:
Extensive literature and database searches were conducted to provide detailed application notes and protocols on the use of Gibbestatin B for inducing apoptosis in vitro. Our search queries included "this compound apoptosis in vitro," "this compound mechanism of action apoptosis," "this compound cell line apoptosis," "this compound STAT3 signaling apoptosis," "this compound biological activity," "this compound mechanism of action," and "this compound cancer cells."
Despite these comprehensive efforts, we were unable to identify any scientific literature or data that specifically describes the use of this compound for the induction of apoptosis in vitro. The search results did not yield any information on its mechanism of action related to apoptosis, effective concentrations, or target cell lines.
Therefore, we are unable to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams for this compound in the context of apoptosis. The available scientific literature does not currently support the creation of such a document.
We advise researchers interested in the apoptotic potential of this compound to consider this a novel area of investigation that will require foundational research to establish its biological activity and mechanism of action.
Application of Gibbestatin B in Antimicrobial Research: A Review of Available Information
A comprehensive search of scientific literature and databases reveals no direct evidence or published studies on the application of Gibbestatin B in antimicrobial research. The primary described biological activity of this compound is as an inhibitor of gibberellin-induced α-amylase expression in plants. Therefore, creating detailed application notes and protocols for its use as an antimicrobial agent is not feasible based on current scientific knowledge.
However, to fulfill the user's request for a structured guide to antimicrobial research on a novel natural product, the following sections provide a generalized template. This template, using a hypothetical compound named "Compound X," outlines the standard methodologies, data presentation, and visualization techniques requested. Researchers and drug development professionals can adapt this framework for their specific compounds of interest.
Application Notes for "Compound X": A Hypothetical Antimicrobial Agent
These notes provide an overview of the potential antimicrobial applications of "Compound X," a novel natural product isolated from a microbial source. The primary focus is on its in vitro activity against a panel of clinically relevant bacterial and fungal pathogens.
Introduction
Natural products remain a significant source of novel antimicrobial agents. "Compound X" has been identified as a promising candidate for further investigation based on preliminary screening assays. These application notes detail the methodologies to characterize its antimicrobial profile and potential mechanism of action.
Spectrum of Activity
"Compound X" has demonstrated inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species. The quantitative data for its antimicrobial activity is summarized in the tables below.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Compound X against Bacterial Strains
| Bacterial Strain | Type | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | 16 |
| Enterococcus faecalis | Gram-positive | 29212 | 32 |
| Escherichia coli | Gram-negative | 25922 | 64 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 128 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | BAA-1717 | 16 |
Table 2: Minimum Inhibitory Concentrations (MICs) of Compound X against Fungal Strains
| Fungal Strain | Type | ATCC Number | MIC (µg/mL) |
| Candida albicans | Yeast | 90028 | 32 |
| Aspergillus fumigatus | Mold | 204305 | 64 |
Potential Mechanism of Action (Hypothetical)
Preliminary studies suggest that "Compound X" may exert its antimicrobial effect by disrupting the bacterial cell wall synthesis pathway. This hypothesis is based on observations of morphological changes in treated bacterial cells and its synergistic effects with β-lactam antibiotics. A possible signaling pathway affected by "Compound X" is illustrated below.
Experimental Protocols
The following are detailed protocols for key experiments to determine the antimicrobial activity of a novel compound.
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
a. Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
"Compound X" stock solution (e.g., 10 mg/mL in DMSO)
-
Positive control antibiotic (e.g., Gentamicin, Vancomycin)
-
Negative control (broth only)
-
Sterility control (broth + compound)
-
Growth control (broth + inoculum)
b. Procedure:
-
Prepare serial two-fold dilutions of "Compound X" in the appropriate broth in the microtiter plate. The final volume in each well should be 50 µL.
-
Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the diluted inoculum to each well containing the compound dilutions, as well as to the growth control wells.
-
Add 100 µL of sterile broth to the negative control wells.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
-
The MIC is defined as the lowest concentration of "Compound X" that completely inhibits visible growth of the microorganism.
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic nature of the compound.
a. Materials:
-
Flasks with the appropriate broth
-
Standardized bacterial inoculum
-
"Compound X" at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Growth control (no compound)
-
Sterile saline for dilutions
-
Agar plates for colony counting
b. Procedure:
-
Inoculate flasks containing broth with the standardized bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.
-
Add "Compound X" to the test flasks to achieve the desired final concentrations.
-
Incubate all flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
-
Plot the log10 CFU/mL versus time for each concentration of "Compound X". A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial evaluation of "Compound X".
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of cell wall synthesis by "Compound X".
Troubleshooting & Optimization
Technical Support Center: Enhancing Gibbestatin B Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the fermentation of Gibbestatin B, a promising bioactive compound produced by Streptomyces ansochromogenes. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces ansochromogenes culture is growing well (high biomass), but the this compound yield is low. What are the potential causes?
A1: High biomass with low product yield often points to suboptimal conditions for secondary metabolism. Key factors to investigate include:
-
Nutrient Limitation/Repression: The transition from primary metabolism (growth) to secondary metabolism (this compound production) is often triggered by the depletion of a key nutrient, such as phosphate or a preferred carbon source. Conversely, high concentrations of readily metabolizable sugars like glucose can repress secondary metabolite production.
-
Incorrect pH: The optimal pH for growth may differ from the optimal pH for this compound biosynthesis. It is crucial to monitor and control the pH throughout the fermentation process.
-
Inadequate Aeration: Secondary metabolite production can be highly sensitive to dissolved oxygen levels. Insufficient oxygen can limit the activity of key biosynthetic enzymes.
-
Suboptimal Temperature: The ideal temperature for biomass accumulation may not be the same as that for maximizing this compound production. A temperature shift during the fermentation can sometimes trigger secondary metabolism.
Q2: What are the recommended starting points for carbon and nitrogen sources in the fermentation medium for this compound production?
A2: For Streptomyces species, a combination of a slowly metabolized carbon source and a complex nitrogen source often promotes higher yields of secondary metabolites.
-
Carbon Sources: While glucose supports rapid growth, it can also cause catabolite repression. Consider using alternative carbon sources like starch, glycerol, or maltose, or a combination of glucose with a more complex carbohydrate.
-
Nitrogen Sources: Complex nitrogen sources such as soybean meal, yeast extract, peptone, and corn steep liquor are generally preferred over inorganic sources like ammonium salts for secondary metabolite production. These provide a slower, more sustained release of nitrogen and may also contain essential precursors and inducers.
Q3: How can I confirm if my culture is contaminated, and what are the common signs?
A3: Contamination can significantly impact your fermentation. Common indicators include:
-
Unexpected Changes in Broth Appearance: A sudden change in color, turbidity, or viscosity of the culture broth can be a sign of contamination. For instance, a clear broth becoming milky white can indicate bacterial contamination.[1]
-
Microscopic Examination: Regularly examining a sample of your culture under a microscope is the most direct way to identify foreign microorganisms.
-
Unusual Growth on Agar Plates: Streaking a sample of your fermentation broth onto a general-purpose nutrient agar plate can reveal the presence of contaminants, which may exhibit different colony morphologies than S. ansochromogenes.
-
Drastic pH Shift: A rapid and unexpected drop or rise in the pH of the culture can be caused by the metabolic activity of contaminating organisms.
Q4: Can genetic instability in my Streptomyces ansochromogenes strain lead to decreased this compound yield?
A4: Yes, genetic instability is a known issue in Streptomyces and can lead to a reduction or complete loss of secondary metabolite production. This can be due to spontaneous deletions or rearrangements in the large, linear chromosomes of these bacteria, potentially affecting the this compound biosynthetic gene cluster. It is advisable to maintain cryopreserved master and working cell banks and to periodically re-screen isolates for productivity.
Troubleshooting Guides
Problem 1: Low or No this compound Production
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Suboptimal Media Composition | 1. Carbon Source Optimization: Test different carbon sources (e.g., glucose, starch, glycerol, maltose) at varying concentrations. | Protocol 1: Carbon Source Screening |
| 2. Nitrogen Source Optimization: Evaluate various organic and inorganic nitrogen sources (e.g., soybean meal, yeast extract, peptone, ammonium sulfate). | Protocol 2: Nitrogen Source Screening | |
| 3. Phosphate Limitation: Investigate the effect of different initial phosphate concentrations on this compound yield. | Protocol 3: Phosphate Optimization | |
| Inappropriate Physical Parameters | 1. pH Profiling: Monitor the pH throughout the fermentation and test different initial pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). | Protocol 4: pH Optimization |
| 2. Temperature Optimization: Run fermentations at a range of temperatures (e.g., 25°C, 28°C, 30°C, 32°C). | Protocol 5: Temperature Optimization | |
| 3. Aeration and Agitation Study: Vary the shaking speed in flask cultures or the agitation and aeration rates in a bioreactor to assess the impact on dissolved oxygen and yield. | Protocol 6: Aeration and Agitation Study | |
| Inoculum Quality | 1. Inoculum Age and Size: Standardize the age of the seed culture and test different inoculum sizes (e.g., 2%, 5%, 10% v/v). | Protocol 7: Inoculum Development |
Problem 2: Inconsistent Fermentation Results
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Inconsistent Inoculum | 1. Standardize Seed Culture: Implement a strict protocol for preparing the seed culture, including media, incubation time, and agitation. | Protocol 7: Inoculum Development |
| 2. Use a Working Cell Bank: Prepare a frozen working cell bank from a high-producing culture to ensure a consistent starting point for each fermentation. | Protocol 8: Cell Bank Preparation | |
| Variability in Media Components | 1. Source Raw Materials Consistently: Use the same supplier for media components to minimize batch-to-batch variability. | N/A |
| 2. Prepare Media in Batches: For a series of experiments, prepare a large batch of medium to ensure uniformity. | N/A | |
| Subtle Environmental Fluctuations | 1. Monitor Equipment: Regularly calibrate probes (pH, DO) and verify the accuracy of temperature and agitation controls on incubators and bioreactors. | N/A |
Data Presentation: Optimizing Fermentation Parameters
The following tables summarize typical data that would be generated during optimization experiments.
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (20 g/L) | Dry Cell Weight (g/L) | This compound Titer (mg/L) |
| Glucose | 8.5 | 45 |
| Starch | 7.2 | 110 |
| Glycerol | 6.8 | 95 |
| Maltose | 7.5 | 125 |
Table 2: Effect of Nitrogen Source on this compound Yield
| Nitrogen Source (10 g/L) | Dry Cell Weight (g/L) | This compound Titer (mg/L) |
| Peptone | 6.5 | 80 |
| Yeast Extract | 7.1 | 92 |
| Soybean Meal | 8.2 | 150 |
| Ammonium Sulfate | 5.5 | 30 |
Table 3: Influence of pH and Temperature on this compound Production
| Initial pH | Temperature (°C) | This compound Titer (mg/L) |
| 6.5 | 28 | 135 |
| 7.0 | 28 | 160 |
| 7.5 | 28 | 140 |
| 7.0 | 25 | 110 |
| 7.0 | 30 | 155 |
Experimental Protocols
Protocol 1: Carbon Source Screening
-
Prepare Base Medium: Prepare a fermentation medium containing all necessary components except the carbon source.
-
Aliquot and Add Carbon Sources: Distribute the base medium into several flasks. To each flask, add a different carbon source (e.g., glucose, starch, glycerol, maltose) to a final concentration of 20 g/L.
-
Inoculate: Inoculate each flask with a standardized seed culture of S. ansochromogenes.
-
Incubate: Incubate the flasks under standard conditions (e.g., 28°C, 200 rpm) for a predetermined fermentation period (e.g., 7-10 days).
-
Analyze: At the end of the fermentation, measure the dry cell weight and the this compound titer for each condition.
Protocols 2 (Nitrogen Source Screening) and 3 (Phosphate Optimization) follow a similar methodology to Protocol 1, with the variable component being the nitrogen source or phosphate concentration, respectively.
Protocol 4: pH Optimization
-
Prepare Medium: Prepare the optimized fermentation medium.
-
Adjust pH: Divide the medium into several flasks and adjust the initial pH of each flask to a different value (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using sterile acid or base.
-
Inoculate and Incubate: Inoculate with a standard seed culture and incubate under optimal conditions.
-
Analyze: Harvest the cultures at the peak production time and measure the this compound yield.
Protocol 5 (Temperature Optimization) follows a similar procedure, with the incubation temperature being the variable parameter.
Protocol 6: Aeration and Agitation Study
-
Prepare Cultures: Prepare identical shake flask cultures with the optimized medium.
-
Vary Agitation: Place the flasks in incubators set to different shaking speeds (e.g., 150, 200, 250 rpm).
-
Incubate and Analyze: Incubate for the standard fermentation period and then measure the this compound yield.
-
For Bioreactors: If using a bioreactor, maintain a constant agitation speed and vary the aeration rate (e.g., 0.5, 1.0, 1.5 vvm) in different runs. Alternatively, fix the aeration rate and vary the agitation speed. Monitor dissolved oxygen levels throughout.
Protocol 7: Inoculum Development
-
Prepare Seed Medium: Prepare a suitable seed medium that promotes rapid and healthy growth.
-
Inoculate Seed Culture: Inoculate the seed medium from a working cell bank or a fresh plate culture.
-
Incubate: Incubate the seed culture under defined conditions (e.g., 28°C, 200 rpm).
-
Monitor Growth: Monitor the growth of the seed culture (e.g., by measuring optical density or observing morphology).
-
Inoculate Production Culture: Use the seed culture to inoculate the production medium at a specific growth phase (e.g., mid-log phase) and at a defined volume percentage.
Protocol 8: Cell Bank Preparation
-
Grow a High-Producing Culture: Grow a culture of S. ansochromogenes that has been shown to produce a high yield of this compound.
-
Add Cryoprotectant: In the late logarithmic growth phase, add a sterile cryoprotectant (e.g., glycerol to a final concentration of 20%) to the culture.
-
Aliquot: Distribute the culture into sterile cryovials.
-
Freeze: Gradually freeze the vials to -80°C. For long-term storage, transfer to liquid nitrogen.
Visualizations
Signaling and Biosynthesis
Caption: Hypothetical regulatory and biosynthetic pathway for this compound.
Experimental Workflow
Caption: Workflow for optimizing this compound fermentation.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low this compound yield.
References
Technical Support Center: Overcoming Solubility Challenges with Poorly Soluble Research Compounds
Troubleshooting Guide
This guide provides solutions to common problems researchers face when working with poorly soluble compounds in aqueous solutions.
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of solution upon dilution of an organic stock (e.g., DMSO) into aqueous buffer. | The compound's solubility limit in the final aqueous solution has been exceeded. The rapid change in solvent polarity causes the compound to "crash out." | - Decrease the final concentration: The simplest solution is to work at a lower final concentration of the compound. - Optimize the dilution method: Add the organic stock solution dropwise into the vortexing aqueous buffer. This rapid mixing can prevent localized high concentrations that lead to precipitation.[1] - Use a co-solvent system: A mixture of solvents may better maintain solubility.[2][3][4] - Gentle warming: Briefly warming the aqueous buffer (e.g., to 37°C) before adding the stock solution can sometimes improve solubility. However, compound stability at higher temperatures must be considered.[3][4] |
| The compound will not dissolve in the initial organic solvent to make a concentrated stock solution. | The chosen organic solvent is not suitable for the compound. | - Try alternative solvents: Common alternative solvents to DMSO include ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[4] The choice of solvent is compound-specific and may require empirical testing. - Sonication: Use a bath sonicator to aid in the dissolution of the compound in the organic solvent.[3] |
| Inconsistent or non-reproducible results in biological assays. | The compound may not be fully dissolved, leading to variability in the actual concentration in the assay. The compound may be forming aggregates. | - Ensure complete dissolution of stock: Visually inspect the stock solution to ensure no particulate matter is present. Centrifuge the stock solution and use the supernatant for dilutions. - Sonication of final solution: Briefly sonicate the final diluted solution before adding it to the assay to break up any potential aggregates.[1] - Include a solubility check: Before conducting the full experiment, perform a preliminary test to determine the solubility of the compound in the final assay medium at the desired concentration. |
| The required concentration for the experiment is higher than the compound's apparent solubility. | The intrinsic solubility of the compound in the aqueous buffer is too low for the desired experimental conditions. | - Employ solubility enhancement techniques: Consider using techniques such as pH adjustment (for ionizable compounds), the inclusion of cyclodextrins, or the preparation of a solid dispersion.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for dissolving a new, poorly soluble compound?
A1: The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[4] Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power for many nonpolar compounds and its compatibility with many biological assays at low final concentrations (typically <0.5% v/v).[1][3]
Q2: How can I determine the solubility of my compound in a specific buffer?
A2: A common method is the shake-flask method.[7] An excess amount of the solid compound is added to the buffer, and the mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the compound in the supernatant is measured, usually by HPLC or UV-Vis spectroscopy.
Q3: Can I use pH adjustment to improve the solubility of my compound?
A4: Yes, if your compound has ionizable functional groups. The solubility of weakly acidic compounds generally increases at a pH above their pKa, while the solubility of weakly basic compounds increases at a pH below their pKa.[3][6] It is crucial to ensure the final pH is compatible with your experimental system.
Q4: What are cyclodextrins and how can they improve solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic molecule and increasing its apparent solubility in aqueous solutions.
Q5: What is a solid dispersion and when should I consider using it?
A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid hydrophilic carrier or matrix.[8] This can enhance the dissolution rate and apparent solubility of the compound. Preparing a solid dispersion is a more advanced technique and is typically considered when other methods are insufficient, especially for in vivo studies.
Summary of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvents | Increasing the polarity of the aqueous solvent with a water-miscible organic solvent. | Simple to implement; effective for many compounds. | High concentrations of organic solvents can be toxic to cells or interfere with assays. |
| pH Adjustment | Ionizing the compound to its more soluble salt form. | Highly effective for ionizable compounds; uses simple buffers. | Only applicable to ionizable compounds; the required pH may not be compatible with the experiment. |
| Cyclodextrins | Encapsulating the hydrophobic compound within the cyclodextrin molecule. | Can significantly increase solubility; cyclodextrins are generally well-tolerated in vitro. | Can be expensive; may not be effective for all compounds; potential for interference with ligand-receptor binding. |
| Surfactants | Forming micelles that encapsulate the hydrophobic compound. | Effective at low concentrations. | Can be cytotoxic; may interfere with biological membranes and protein function. |
| Solid Dispersions | Dispersing the compound in a hydrophilic solid matrix to improve dissolution. | Can significantly increase bioavailability for in vivo studies. | More complex to prepare; requires specialized equipment. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
Objective: To prepare a concentrated stock solution of a poorly soluble compound using an organic solvent.
Materials:
-
Compound powder
-
Anhydrous, high-purity organic solvent (e.g., DMSO)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of the compound powder in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Based on the molecular weight of the compound and the desired stock concentration (e.g., 10 mM), calculate the required volume of the organic solvent.
-
Dissolution: Add the calculated volume of the organic solvent to the tube containing the compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes.[3]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Dilution of Organic Stock Solution into Aqueous Buffer
Objective: To dilute the concentrated organic stock solution into an aqueous buffer while minimizing precipitation.
Materials:
-
Concentrated stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
-
Vortex mixer
Procedure:
-
Pre-warm Aqueous Buffer: If compatible with the experiment (e.g., for cell-based assays), pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
Vortexing: Begin vortexing the aqueous buffer at a moderate speed.
-
Dropwise Addition: While the buffer is vortexing, add the required volume of the concentrated stock solution dropwise to the buffer.[1]
-
Continued Mixing: Continue to vortex the solution for an additional 30 seconds to ensure it is thoroughly mixed.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation or turbidity before use.
Diagrams
Caption: Experimental workflow for preparing and using a poorly soluble compound.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. wjbphs.com [wjbphs.com]
- 6. benchchem.com [benchchem.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Solubility enhancement techniques- a review on conventional and novel approaches [wisdomlib.org]
Troubleshooting Gibbestatin B instability in cell culture media
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving Gibbestatin B.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For creating concentrated stock solutions of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤0.1% v/v.[1]
Q2: How should this compound stock solutions be stored?
To maintain the integrity of this compound, it is advisable to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] To prevent potential photodegradation, it is also recommended to protect the stock solutions from light, especially given that this compound is a complex aromatic compound.[1]
Q3: What are the potential degradation pathways for this compound in cell culture media?
While the specific degradation pathways for this compound are under investigation, based on its chemical structure, potential degradation in a complex aqueous environment like cell culture media could occur through:
-
Oxidation: The aromatic ring system of this compound may be susceptible to oxidation, which can be catalyzed by components in the media or by exposure to air and light.[1]
-
Photodegradation: Aromatic compounds can be sensitive to light, leading to degradation.[1]
Q4: I am observing inconsistent or lower-than-expected biological activity with this compound. What could be the cause?
Inconsistent or reduced biological activity can stem from the degradation of this compound in the cell culture medium during the experiment.[1] It is highly recommended to perform a stability study of this compound under your specific experimental conditions (e.g., media type, temperature, CO2 levels, duration).[1] Preparing fresh working solutions from a frozen stock for each experiment and minimizing light exposure can also help mitigate this issue.[1]
Q5: I am seeing precipitation of this compound in my cell culture medium. What should I do?
Precipitation may be due to poor solubility of this compound at the working concentration or interactions with media components.[1] Consider the following:
-
Ensure the final DMSO concentration is not causing the compound to precipitate.
-
Try preparing a fresh, more dilute working solution from your stock.
-
Evaluate the compatibility of this compound with your specific cell culture medium.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent this compound concentration due to degradation | Perform a time-course stability study of this compound in your specific cell culture medium. | Determine the half-life of this compound under your experimental conditions and adjust dosing frequency accordingly. |
| Pipetting errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions like DMSO stocks. | Improved consistency and reproducibility between replicates. |
| Cell plating inconsistency | Ensure even cell distribution when seeding plates and allow plates to sit at room temperature for 15-20 minutes before placing in the incubator. | Uniform cell growth across all wells, leading to more consistent results. |
Issue 2: Complete Loss of this compound Activity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper storage of stock solution | Review storage conditions. Ensure stock solutions are stored at -80°C in small, single-use aliquots and protected from light. | Restoration of biological activity in subsequent experiments using properly stored compound. |
| Contaminated reagents | Test each component of the experiment individually. Use fresh, sterile reagents, including cell culture media and supplements. | Identification and elimination of the source of contamination, leading to expected experimental results. |
| Incorrect compound identity | Verify the identity and purity of your this compound sample through analytical methods such as LC-MS or NMR. | Confirmation that the correct compound is being used, ruling out compound identity as the source of the issue. |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Medium
This protocol outlines a method to assess the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
-80°C freezer
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration.
-
Aliquot the this compound-containing medium into sterile tubes or wells of a plate.
-
Collect a sample at time zero (T=0) and immediately store it at -80°C to prevent degradation.[1]
-
Incubate the remaining samples under your standard cell culture conditions (e.g., 37°C, 5% CO2).[1]
-
At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect samples and store them immediately at -80°C.[1]
-
Once all samples are collected, process them for analysis using a validated analytical method to determine the concentration of this compound at each time point.
-
Plot the concentration of this compound versus time to determine its stability profile and half-life in the medium.
Data Presentation:
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Time (Hours) | Concentration in DMEM (% of T=0) | Concentration in RPMI-1640 (% of T=0) |
| 0 | 100% | 100% |
| 2 | 95% | 98% |
| 4 | 88% | 94% |
| 8 | 75% | 85% |
| 12 | 62% | 78% |
| 24 | 40% | 60% |
| 48 | 15% | 35% |
Visualizations
Hypothetical this compound Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway activated by this compound, leading to the regulation of gene expression. This is a common type of pathway for bioactive small molecules.
Caption: Hypothetical signaling cascade initiated by this compound.
Troubleshooting Workflow for this compound Instability
This diagram outlines a logical workflow for troubleshooting issues related to the suspected instability of this compound.
References
Technical Support Center: Optimizing the Final Step of Gibbestatin B Synthesis
Welcome to the technical support center for the synthesis of Gibbestatin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the critical final step of this complex synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the final macrolactonization step of the this compound synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of this compound | 1. Incomplete removal of the TBS protecting group.2. Degradation of the seco-acid precursor.3. Inefficient activation of the carboxylic acid for lactonization.4. Suboptimal reaction concentration. | 1. Ensure complete desilylation by optimizing reaction time and/or the amount of TBAF. Monitor the reaction progress by TLC.2. The seco-acid is sensitive to prolonged exposure to basic or acidic conditions. Use freshly prepared seco-acid for the macrolactonization step.3. Employ a highly effective macrolactonization reagent such as 2-methyl-6-nitrobenzoic anhydride (MNBA) with DMAP as a catalyst.4. Perform the reaction under high dilution conditions (typically 0.5 mM) to favor intramolecular cyclization over intermolecular polymerization. |
| Formation of dimeric or oligomeric byproducts | 1. Reaction concentration is too high, favoring intermolecular reactions. | 1. Strictly adhere to high dilution conditions (0.5 mM). The use of a syringe pump for the slow addition of the seco-acid to the reaction mixture can further minimize oligomerization. |
| Epimerization at C3 | 1. Prolonged reaction times or harsh basic conditions during lactonization. | 1. Minimize the reaction time for the macrolactonization step. Monitor the reaction closely by TLC and quench as soon as the starting material is consumed.2. Ensure the DMAP used is of high purity and used in the recommended stoichiometric amount. |
| Difficulty in purifying the final product | 1. Presence of closely related byproducts.2. Residual reagents from the reaction. | 1. Employ careful column chromatography on silica gel using a well-defined solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate this compound from impurities.2. Ensure a proper aqueous workup is performed to remove water-soluble reagents and byproducts before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter in the final macrolactonization step?
A1: The most critical parameter is maintaining high dilution conditions (0.5 mM). This significantly favors the desired intramolecular cyclization to form the 16-membered macrolactone of this compound and minimizes the formation of intermolecular oligomers.
Q2: Why is the choice of macrolactonization method important?
A2: The choice of macrolactonization method directly impacts the yield and purity of the final product. The Yamaguchi macrolactonization, utilizing 2,4,6-trichlorobenzoyl chloride, is a common method. However, for a complex substrate like the seco-acid of this compound, a more reactive and milder reagent like MNBA is often preferred to achieve higher yields under milder conditions, thus reducing the risk of side reactions.
Q3: How can I confirm the successful removal of the TBS protecting group before proceeding to the macrolactonization?
A3: The most reliable method is to monitor the reaction by thin-layer chromatography (TLC). The desilylated product will have a significantly different Rf value compared to the TBS-protected starting material. Additionally, 1H NMR spectroscopy can be used to confirm the absence of the characteristic signals for the tert-butyldimethylsilyl group.
Q4: What is the expected yield for the final macrolactonization step?
A4: The reported yields for the final macrolactonization step to afford this compound are typically in the range of 60-70% when using optimized conditions with MNBA as the lactonization agent.
Experimental Protocols
Protocol 1: Desilylation of the TBS-protected Seco-acid
-
Dissolve the TBS-protected seco-acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at a concentration of 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
Upon completion (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude seco-acid should be used immediately in the next step without further purification.
Protocol 2: MNBA-mediated Macrolactonization
-
Prepare a solution of 2-methyl-6-nitrobenzoic anhydride (MNBA, 3.0 eq) and 4-(dimethylamino)pyridine (DMAP, 6.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. This solution should be prepared to be approximately half of the final reaction volume.
-
In a separate flask, dissolve the crude seco-acid (1.0 eq) in anhydrous DCM to create a 1.0 mM solution.
-
Using a syringe pump, add the solution of the seco-acid to the MNBA/DMAP solution over a period of 4-6 hours at room temperature. The final concentration of the seco-acid in the reaction mixture should be 0.5 mM.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion (typically 12-18 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20% to 40% ethyl acetate in hexanes) to afford this compound.
Visualizations
Caption: Workflow for the final steps of this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
How to reduce off-target effects of Gibbestatin B
Welcome to the technical support center for Gibbestatin B. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, with a specific focus on understanding and mitigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor of the spliceosome. It specifically targets the SF3b (Splicing Factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[1][2][3][4] By binding to SF3b, this compound stalls spliceosome assembly at an early stage (A complex), preventing the recognition of the branch point sequence within pre-mRNA introns.[1][2] This inhibition of the splicing machinery leads to global changes in pre-mRNA splicing, including intron retention and exon skipping.[5][6]
Q2: What are the expected on-target effects of this compound?
A2: The primary on-target effect of this compound is the modulation of pre-mRNA splicing. This can be therapeutically harnessed to alter the splicing of a specific gene of interest, for instance, to correct a pathogenic splicing defect or to induce the production of a non-functional isoform of an oncogene. The intended outcome is a highly specific change in the splicing pattern of the target transcript at low nanomolar concentrations.
Q3: What are the potential off-target effects associated with this compound?
A3: Off-target effects arise from the global inhibition of the spliceosome, which is an essential cellular machine. While the aim is to target a specific splicing event, this compound can affect the splicing of numerous other genes, leading to widespread changes in the transcriptome. These unintended alterations can result in cytotoxicity, cell cycle arrest, or apoptosis.[4][7] Off-target effects are generally more pronounced at higher concentrations of the compound.
Q4: How can I experimentally assess the specificity of this compound?
A4: The specificity of this compound should be assessed by comparing its potency for the on-target splicing event versus its effects on global splicing and cell viability. Key experimental approaches include:
-
Dose-Response Analysis: Perform dose-response curves for your on-target gene (using RT-qPCR) and compare the EC50 to the IC50 for cell viability (using a cytotoxicity assay). A large therapeutic window suggests good specificity.
-
Global Splicing Analysis: Utilize RNA-sequencing (RNA-seq) to profile transcriptome-wide changes in splicing at various concentrations of this compound. This will identify all affected splicing events.[8][9][10]
-
Validation: Validate a panel of the most significantly affected off-target splicing events identified by RNA-seq using RT-PCR to confirm the findings.[11][12]
Q5: What is a recommended starting concentration for in vitro experiments?
A5: Based on typical SF3b inhibitors, we recommend starting with a dose-response experiment ranging from 1 nM to 1 µM. The optimal concentration should be the lowest concentration that gives a robust on-target effect with minimal impact on cell viability and off-target splicing. Refer to the data in Table 1 for a hypothetical example of concentration-dependent effects.
Troubleshooting Guides
Problem: I am observing high cytotoxicity at concentrations where the on-target effect is minimal.
-
Possible Cause 1: Off-target toxicity. The cell line you are using may be particularly sensitive to the inhibition of splicing of essential genes.
-
Solution: Perform a detailed dose-response analysis comparing the EC50 for your on-target effect with the IC50 for cytotoxicity. If the therapeutic window is narrow, consider using a lower concentration for a longer duration.
-
-
Possible Cause 2: Compound instability or solubility issues. The compound may be precipitating at higher concentrations or degrading, leading to inconsistent effects.
-
Solution: Ensure complete solubilization of this compound in the recommended solvent (e.g., DMSO) and vortex thoroughly before diluting in media. Visually inspect for any precipitation.
-
Problem: My RNA-seq data shows widespread changes in splicing, not just my target gene. How can I reduce these off-target effects?
-
Strategy 1: Titrate to the lowest effective concentration. Off-target effects are highly dose-dependent.
-
Action: Identify the minimal concentration of this compound that produces the desired on-target effect while minimizing the number and magnitude of off-target events.[13]
-
-
Strategy 2: Reduce treatment duration. Shorter exposure times can limit the accumulation of off-target splicing changes.
-
Action: Conduct a time-course experiment (e.g., 4, 8, 24 hours) at a fixed concentration to find the earliest time point with a sufficient on-target effect.
-
-
Strategy 3: Explore chemical analogs. If available, test analogs of this compound that may have an improved specificity profile.
-
Action: Synthesize or obtain analogs with modifications designed to enhance binding to the target site or reduce interactions with off-target pre-mRNAs. Compare their on- and off-target profiles using RNA-seq.
-
Problem: I am not seeing the expected splicing modulation of my gene of interest.
-
Possible Cause 1: Insufficient concentration or treatment time. The compound may not have reached the effective concentration at the target site.
-
Solution: Increase the concentration of this compound and/or the duration of the treatment. Perform a full dose-response and time-course experiment.
-
-
Possible Cause 2: Cell-type specific factors. The splicing of your target gene may be regulated by cell-type specific splicing factors that influence its sensitivity to this compound.
-
Solution: Confirm the expression of relevant splicing factors in your cell line. Test this compound in a different cell line known to be sensitive to SF3b inhibitors.
-
-
Possible Cause 3: Incorrectly designed primers for validation. The primers used for RT-qPCR or RT-PCR may not be correctly amplifying the intended splice isoforms.
-
Solution: Design and validate new primer sets that specifically amplify the included and excluded isoforms. Sequence the PCR products to confirm their identity.
-
Data Presentation
Table 1: Dose-Response of this compound on On-Target vs. Off-Target Splicing Events
| Feature | On-Target Gene (Gene X) | Off-Target Gene (Gene Y) | Off-Target Gene (Gene Z) | Cell Viability |
| Effect | Exon 12 Skipping | Intron 4 Retention | Exon 5 Skipping | Cytotoxicity |
| EC50 / IC50 | 15 nM | 85 nM | 120 nM | 250 nM |
| Maximal Effect | 90% Exon Skipping | 60% Intron Retention | 55% Exon Skipping | 95% Cell Death |
| Hill Slope | 1.5 | 1.1 | 1.0 | 2.0 |
This table presents hypothetical data for illustrative purposes.
Table 2: Comparison of Off-Target Effects of this compound and Analogs
| Compound | On-Target EC50 (Gene X) | Number of Off-Target Events (>20% change) | Specificity Index (IC50 / On-Target EC50) |
| This compound | 15 nM | 215 | 16.7 |
| Analog GB-002 | 25 nM | 110 | 28.0 |
| Analog GB-003 | 18 nM | 75 | 38.9 |
This table presents hypothetical data. A higher specificity index indicates a better therapeutic window.
Experimental Protocols
Protocol 1: Determining On-Target and Off-Target Potency using Dose-Response RT-qPCR
-
Cell Seeding: Seed cells in a 24-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working solutions in culture medium by serial dilution, ranging from 2 µM to 2 nM.
-
Treatment: Remove the existing medium from the cells and add the 2x working solutions. Include a DMSO-only control. Incubate for 24 hours.
-
RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a column-based kit according to the manufacturer's instructions. Include a DNase treatment step.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
RT-qPCR: Prepare qPCR reactions using a SYBR Green master mix and primers designed to specifically amplify the on-target and selected off-target splice isoforms.
-
Data Analysis: Calculate the relative expression of each isoform using the delta-delta Ct method. Plot the percentage of splicing change against the log of the this compound concentration and fit a non-linear regression curve to determine the EC50.[14][15][16]
Protocol 2: Global Off-Target Profiling using RNA-Sequencing
-
Experimental Design: Treat cells with three concentrations of this compound: the on-target EC50, 5x EC50, and 10x EC50, along with a DMSO control. Use at least three biological replicates for each condition.
-
Sample Preparation: Extract high-quality total RNA (RIN > 9.0) from the treated cells.
-
Library Preparation: Prepare RNA-seq libraries using a stranded mRNA-seq library preparation kit with poly(A) selection.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform, aiming for at least 30 million paired-end reads per sample.
-
Data Analysis Workflow:
-
Quality Control: Use tools like FastQC to assess raw read quality.
-
Alignment: Align reads to the reference genome using a splice-aware aligner like STAR.[8]
-
Splicing Analysis: Use software such as rMATS or MAJIQ to identify and quantify differential alternative splicing events (e.g., skipped exons, retained introns) between the treated and control groups.[9]
-
Visualization: Use sashimi plots to visualize the splicing patterns of genes of interest.
-
Visualizations
Caption: Mechanism of Action of this compound on the Spliceosome.
Caption: Experimental Workflow for Identifying and Mitigating Off-Target Effects.
Caption: Decision Tree for Troubleshooting Unexpected Experimental Outcomes.
References
- 1. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating splicing with small molecular inhibitors of the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial and Natural Metabolites That Inhibit Splicing: A Powerful Alternative for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of SF3b1 by pladienolide B evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.biologists.com [journals.biologists.com]
- 7. The spliceosome inhibitors isoginkgetin and pladienolide B induce ATF3-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. bio-rad.com [bio-rad.com]
- 10. rna-seqblog.com [rna-seqblog.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 15. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 16. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Technical Support Center: Gibbestatin B Purification
Disclaimer: Due to the limited availability of specific data on Gibbestatin B, this guide is based on established principles for the purification of statin-like secondary metabolites from Streptomyces species. The challenges and solutions provided are analogous to those encountered with similar natural products and should be adapted as necessary for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for isolating this compound from a Streptomyces fermentation broth?
A1: The initial steps typically involve separating the biomass (mycelia) from the culture broth, followed by solvent extraction. Since this compound is likely intracellular to some extent, both the mycelia and the broth should be processed. A common approach involves homogenization of the mycelia in an organic solvent like ethyl acetate or acetone, followed by liquid-liquid extraction of the culture filtrate with a water-immiscible organic solvent.
Q2: I am experiencing low yields of my target compound. What are the potential causes and solutions?
A2: Low yields can stem from several factors:
-
Incomplete Extraction: A significant portion of statin-like compounds can remain within the microbial cells. Ensure thorough cell lysis and extraction of the mycelial cake.
-
Degradation: These molecules can be sensitive to pH and temperature. Avoid prolonged exposure to harsh acidic or basic conditions and high temperatures during extraction and concentration.
-
Equilibrium between Lactone and Hydroxy Acid Forms: Statins exist in an equilibrium between a less polar lactone form and a more polar open hydroxy acid form. The pH of your extraction and purification buffers will influence this equilibrium. Maintaining a consistent pH is crucial to avoid partitioning of your product between different phases and losing a portion of it.
Q3: My purified fractions contain persistent impurities that co-elute with this compound. How can I improve the separation?
A3: Co-eluting impurities are a common challenge. Consider the following strategies:
-
Orthogonal Chromatography Techniques: If you are using normal-phase chromatography, try reverse-phase chromatography, or vice-versa. Ion-exchange or size-exclusion chromatography can also be effective for separating compounds with different charge or size characteristics.
-
Gradient Optimization: A shallower gradient during HPLC or flash chromatography can improve the resolution between closely eluting compounds.
-
pH Modification: Adjusting the pH of the mobile phase can alter the retention times of ionizable compounds, potentially separating them from your target.
Q4: How can I assess the purity of my this compound samples?
A4: A combination of analytical techniques is recommended for accurate purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or mass spectrometry (MS) detector is the most common method for assessing purity. An MS detector can help in identifying known impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive way to get a preliminary assessment of purity and to screen for optimal solvent systems for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities if they are present at sufficient levels.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery after solvent extraction | Incomplete cell lysis. | Use mechanical disruption methods (e.g., sonication, bead beating) in addition to solvent extraction for the mycelia. |
| Suboptimal extraction solvent. | Screen a panel of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, n-butanol) to find the most efficient one for this compound. | |
| Degradation of the target compound. | Perform extractions at reduced temperatures and under neutral or mildly acidic/basic conditions. Use a rotary evaporator at low temperatures for solvent removal. | |
| Broad or tailing peaks in chromatography | Column overloading. | Reduce the amount of sample loaded onto the column. |
| Inappropriate mobile phase. | Optimize the mobile phase composition. For reverse-phase HPLC, adjust the organic solvent-to-water ratio and the pH. | |
| Secondary interactions with the stationary phase. | For silica gel chromatography, adding a small amount of a modifier like acetic acid or triethylamine to the mobile phase can improve peak shape for acidic or basic compounds, respectively. | |
| Presence of multiple closely related compounds | Biosynthesis of structurally similar analogues by Streptomyces. | Employ high-resolution chromatography techniques like preparative HPLC with a shallow gradient. |
| Degradation or isomerization during purification. | Minimize exposure to light, heat, and extreme pH. Analyze samples promptly after purification. | |
| Product precipitates during purification | Poor solubility in the chosen solvent system. | Adjust the solvent composition. For chromatography, ensure the sample is fully dissolved in the mobile phase before loading. Consider using a co-solvent. |
Experimental Protocols
General Protocol for Extraction and Initial Purification of Statin-like Compounds from Streptomyces
-
Fermentation and Biomass Separation:
-
Culture the Streptomyces strain under optimal conditions for this compound production.
-
Separate the mycelia from the culture broth by centrifugation or filtration.
-
-
Extraction:
-
Mycelia: Homogenize the wet mycelial cake with a suitable organic solvent (e.g., 3 volumes of ethyl acetate) and stir for several hours. Filter and collect the organic extract. Repeat the extraction process twice.
-
Culture Broth: Adjust the pH of the culture filtrate to slightly acidic (e.g., pH 5-6) and perform liquid-liquid extraction with an equal volume of ethyl acetate three times.
-
-
Concentration:
-
Combine all organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Initial Fractionation (e.g., by Column Chromatography):
-
Adsorb the crude extract onto a small amount of silica gel.
-
Prepare a silica gel column packed with a non-polar solvent (e.g., hexane).
-
Load the adsorbed sample onto the column.
-
Elute the column with a stepwise gradient of increasing polarity (e.g., hexane -> hexane:ethyl acetate mixtures -> ethyl acetate -> ethyl acetate:methanol mixtures).
-
Collect fractions and monitor by TLC to pool fractions containing the target compound.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical troubleshooting flow for purification challenges.
Preventing degradation of Gibbestatin B during storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Gibbestatin B during storage and experimental handling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound?
For long-term stability, this compound, like many complex polyketides, should be stored as a lyophilized powder at –20°C or below.[1][2] For short-term storage of a few days, refrigeration at 2-8°C is acceptable. Once reconstituted in a solvent, it is recommended to store solutions at –20°C or –80°C.[3] Always refer to the Certificate of Analysis (COA) or Safety Data Sheet (SDS) provided by the supplier for specific instructions.[2][4]
Q2: How sensitive is this compound to light and air?
This compound's structure suggests potential sensitivity to light and oxidation. It is crucial to store it protected from light, for example, in amber vials or opaque containers.[2][4] To prevent oxidation, store the compound under an inert atmosphere (e.g., argon or nitrogen) and ensure containers are sealed tightly.[5]
Q3: I've dissolved this compound in a solvent. How should I store the solution?
Reconstituted solutions are generally less stable than the lyophilized powder.[5] It is best practice to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][5] Store these aliquots at –20°C or –80°C in tightly sealed vials.
Q4: What solvents are best for dissolving and storing this compound?
The choice of solvent can significantly impact stability. Use high-purity, anhydrous (dry) solvents. Common choices for similar compounds include DMSO, ethanol, or methanol. It is advisable to perform a small-scale solubility and stability test in your chosen solvent if long-term solution storage is unavoidable. Always use solvents of HPLC grade or higher to avoid contaminants that could catalyze degradation.[6]
Q5: My experimental results are inconsistent. Could this compound degradation be the cause?
Yes, inconsistent results are a common sign of compound degradation. If you suspect degradation, it is recommended to perform a quality control check using an analytical method like High-Performance Liquid Chromatography (HPLC) to assess the purity of your sample.[7] Compare the results with a fresh sample or the supplier's specifications.
Troubleshooting Guide
This section addresses specific issues you might encounter.
Issue 1: Rapid loss of activity in biological assays.
| Potential Cause | Troubleshooting Step |
| Degradation in solution | Prepare fresh solutions for each experiment. Avoid keeping solutions at room temperature for extended periods.[5] |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into single-use vials to minimize freeze-thaw stress.[1][5] |
| Incompatible Solvent/Buffer | Ensure the pH and composition of your assay buffer are compatible with this compound. Some compounds are unstable at acidic or basic pH. |
| Photodegradation | Protect your solutions from light during storage and experiments by using amber tubes or covering them with foil.[2] |
Issue 2: Appearance of new peaks in HPLC/LC-MS analysis.
| Potential Cause | Troubleshooting Step |
| Oxidative Degradation | Purge stock solution vials with an inert gas (argon or nitrogen) before sealing and freezing. Use degassed solvents for analysis. |
| Hydrolysis | Ensure you are using anhydrous solvents for reconstitution and storage. Avoid exposure to moisture.[2] |
| Contaminated Solvent | Use fresh, high-purity solvents for all preparations and analyses.[6] |
Stability Under Different Storage Conditions (Illustrative Data)
The following table provides an example of how to present stability data. Actual data for this compound should be generated experimentally.
| Storage Condition | Solvent | Time | Purity (% Remaining) |
| -80°C | Anhydrous DMSO | 6 Months | >99% |
| -20°C | Anhydrous DMSO | 6 Months | 98% |
| 4°C | Anhydrous DMSO | 1 Month | 91% |
| 25°C (Room Temp) | Anhydrous DMSO | 24 Hours | 85% |
| -20°C (3 Freeze-Thaw Cycles) | Anhydrous DMSO | 1 Month | 92% |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment
This protocol outlines a method to assess the stability of this compound under specific conditions (e.g., temperature, pH, light exposure).
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable anhydrous solvent (e.g., HPLC-grade acetonitrile or DMSO) to a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Temperature: Aliquot the stock solution into several vials. Store them at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
-
Light: Expose an aliquot to a controlled UV or fluorescent light source while keeping a control sample in the dark.
-
pH: Add small amounts of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to different aliquots and monitor over time.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a sample from each condition.
-
HPLC Analysis:
-
Inject a standard amount of each sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Use a gradient elution method to separate the parent compound from any potential degradants.
-
The mobile phase could consist of a mixture of water and acetonitrile with a small amount of formic acid or trifluoroacetic acid.
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage remaining relative to the time-zero sample to determine the degradation rate.
Visual Guides
Caption: Workflow for proper storage and handling of this compound.
Caption: Troubleshooting logic for suspected this compound degradation.
Caption: Potential degradation pathways for polyketide compounds.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. globalchemsdepot.com [globalchemsdepot.com]
- 5. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 6. tnsroindia.org.in [tnsroindia.org.in]
- 7. ijcrt.org [ijcrt.org]
Technical Support Center: Synthesis of Gibbestatin B - Byproduct Identification and Troubleshooting
Notice to Researchers, Scientists, and Drug Development Professionals: Information regarding the total synthesis of Gibbestatin B is not currently available in publicly accessible scientific literature. Extensive searches for primary research articles, including total syntheses, isolation and structure elucidation papers, and synthetic methodologies have not yielded specific results for a compound named "this compound."
The following content is a generalized framework for a technical support center, created using established principles of synthetic organic chemistry and byproduct analysis. The specific examples provided are hypothetical and intended to illustrate the format and type of information that would be included if data on this compound synthesis were available. This framework can be adapted for other complex molecule syntheses where byproducts and purification challenges are encountered.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a non-polar byproduct in the crude reaction mixture of my hypothetical key cyclization step. What could this be?
A1: A common non-polar byproduct in cyclization reactions, especially those involving activating agents like carbodiimides (e.g., DCC, EDC), is the corresponding urea byproduct (e.g., N,N'-dicyclohexylurea - DCU). This byproduct is often poorly soluble in many organic solvents and can sometimes precipitate from the reaction mixture.
Troubleshooting:
-
Filtration: If the urea byproduct has precipitated, it can often be removed by simple filtration of the crude reaction mixture.
-
Solvent Selection for Chromatography: A solvent system with a higher polarity may be required to elute your desired polar product from the silica gel column while leaving the less polar urea byproduct at the baseline.
-
Alternative Activating Agents: Consider using alternative coupling or activating agents that produce water-soluble byproducts, simplifying the purification process.
Q2: My final product, a hypothetical this compound precursor, shows the presence of an impurity with a mass corresponding to the starting material plus an additional protecting group. What is the likely cause?
A2: This observation suggests incomplete deprotection in the preceding synthetic step. The efficiency of deprotection reactions can be influenced by several factors, including the choice of reagent, reaction time, temperature, and the presence of impurities that may quench the deprotection reagent.
Troubleshooting:
-
Reaction Monitoring: Ensure the deprotection reaction has gone to completion by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Reagent Stoichiometry: Increase the equivalents of the deprotection reagent.
-
Reaction Conditions: Increase the reaction time or temperature, if the stability of your compound allows.
-
Purification of Starting Material: Ensure the starting material for the deprotection step is of high purity.
Troubleshooting Guides
Guide 1: Identification of an Unknown Byproduct in a Hypothetical Grignard Addition Step
Problem: An unexpected byproduct is observed during a hypothetical Grignard addition to an aldehyde intermediate in the synthesis of a this compound fragment. The byproduct has a similar polarity to the desired secondary alcohol.
Experimental Protocol for Identification:
-
Purification:
-
Perform careful column chromatography on silica gel using a shallow gradient of ethyl acetate in hexanes to isolate the byproduct from the desired product and any unreacted starting material.
-
Collect fractions and analyze by TLC to ensure the purity of the isolated byproduct.
-
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and molecular formula of the byproduct.
-
Nuclear Magnetic Resonance (NMR):
-
Acquire a ¹H NMR spectrum to identify the proton environment. Look for characteristic shifts that may indicate the nature of the byproduct.
-
Acquire a ¹³C NMR spectrum to determine the number and type of carbon atoms.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons and elucidate the structure.
-
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum to identify key functional groups (e.g., carbonyls, hydroxyls, alkenes).
-
Potential Byproducts and Their Identification:
| Potential Byproduct | Expected Mass (vs. Starting Aldehyde) | Key Spectroscopic Signatures |
| Wurtz-Glaser Coupling Product | 2 x Mass of Grignard Reagent Alkyl/Aryl Group | Absence of aldehyde and alcohol signals. Symmetrical structure in NMR. |
| Over-addition Product | Mass of Product + Mass of Grignard Reagent | Absence of carbonyl signal. Presence of an additional equivalent of the Grignard reagent's alkyl/aryl group in NMR. |
| Enolization/Aldol Product | 2 x Mass of Starting Aldehyde | Presence of a β-hydroxy carbonyl moiety. Complex NMR spectrum due to diastereomers. |
Guide 2: Troubleshooting a Hypothetical Ring-Closing Metathesis (RCM) Reaction
Problem: A hypothetical Ring-Closing Metathesis (RCM) step to form a key macrocycle in the this compound synthesis is sluggish and produces multiple oligomeric byproducts.
Experimental Protocol for Optimization:
-
Catalyst Screening:
-
Test different generations of Grubbs or Hoveyda-Grubbs catalysts. Later-generation catalysts often exhibit higher activity and stability.
-
Vary the catalyst loading (e.g., 1 mol%, 2.5 mol%, 5 mol%).
-
-
Solvent and Concentration:
-
RCM reactions are highly sensitive to concentration. Run the reaction at high dilution (e.g., 0.001 M) to favor intramolecular cyclization over intermolecular oligomerization.
-
Screen different solvents (e.g., dichloromethane, toluene, benzene). Ensure the solvent is rigorously degassed to remove oxygen, which can deactivate the catalyst.
-
-
Temperature:
-
Optimize the reaction temperature. Some RCM reactions proceed well at room temperature, while others require heating.
-
Logical Workflow for RCM Optimization:
Caption: A logical workflow for troubleshooting a problematic Ring-Closing Metathesis reaction.
Signaling Pathways and Experimental Workflows
As no specific signaling pathways are implicated in the synthesis of this compound, a generalized experimental workflow for byproduct identification is presented below.
Technical Support Center: Gibbestatin B and Cell Viability Assay Interference
Welcome to the technical support center for researchers utilizing Gibbestatin B in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference with common cell viability assays.
This compound is a known inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cellular proliferation, survival, and differentiation.[1] Inhibition of the STAT3 signaling pathway is a promising avenue for cancer therapy. However, the chemical nature and biological effects of this compound can potentially interfere with standard methods used to assess cell viability, leading to inaccurate results. This guide will help you identify, troubleshoot, and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a natural product that acts as a STAT3 inhibitor.[1] STAT3 is a transcription factor that, when activated, promotes the expression of genes involved in cell survival and proliferation. By inhibiting STAT3, this compound can induce apoptosis and suppress tumor cell growth. From a metabolic standpoint, STAT3 inhibition has been shown to reverse the glycolytic shift (Warburg effect) in cancer cells, leading to a decrease in glycolysis and lactate production. This alteration in cellular metabolism is a crucial consideration when selecting a cell viability assay.
Q2: Can this compound interfere with my cell viability assay?
Yes, it is possible. Interference can occur through two primary mechanisms:
-
Chemical Interference: The chemical structure of this compound contains a conjugated system with a quinone-like moiety. This suggests that the compound may be colored and possess redox activity. Colored compounds can interfere with absorbance-based assays by contributing to the signal, while redox-active compounds can directly reduce the tetrazolium salts used in assays like MTT, XTT, and WST-1, leading to a false-positive signal for cell viability.
-
Biological Interference: this compound's inhibition of STAT3 can alter the metabolic state of the cells. Since tetrazolium-based assays (MTT, XTT, WST-1) measure cell viability indirectly through metabolic activity (specifically, the activity of mitochondrial dehydrogenases), any compound that modulates cellular metabolism can lead to an over- or underestimation of cell viability.
Q3: I am observing an increase in absorbance at higher concentrations of this compound in my MTT assay, suggesting increased viability. Is this a real effect?
This is a common indicator of assay interference.[2][3] Instead of indicating increased cell viability, this result could be due to the direct reduction of the MTT tetrazolium salt by this compound in a cell-free manner. It is crucial to perform a cell-free control experiment to confirm this.
Q4: Which cell viability assay is least likely to be affected by this compound?
Luminescence-based assays, such as the CellTiter-Glo® assay which measures ATP levels, are generally less susceptible to interference from colored or redox-active compounds.[4] Since ATP levels are a more direct measure of cell viability and are less dependent on a specific metabolic pathway that might be altered by STAT3 inhibition, this type of assay is often a more robust alternative. However, it is still essential to perform the appropriate controls.
Troubleshooting Guides
Issue 1: Unexpected Results with Tetrazolium-Based Assays (MTT, XTT, WST-1)
Symptoms:
-
Absorbance values do not correlate with expected cell viability (e.g., higher absorbance with increasing concentrations of a cytotoxic compound).
-
High background absorbance in wells containing this compound without cells.
-
Inconsistent or highly variable results between replicates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tetrazolium-based assays.
Recommended Actions:
-
Perform a Cell-Free Control: To test for direct chemical interference, set up a 96-well plate with the same concentrations of this compound used in your experiment but without cells. Add the assay reagent (MTT, XTT, or WST-1) and incubate for the same duration as your cellular experiment. If you observe a color change, it indicates direct reduction of the tetrazolium salt by this compound.
-
Use Phenol Red-Free Medium: Phenol red in cell culture medium can interfere with absorbance readings.[5] Perform the assay in phenol red-free medium to eliminate this variable.
-
Consider an Alternative Assay: If chemical interference is confirmed, switch to a non-tetrazolium-based assay. Recommended alternatives are provided in the table below.
-
Microscopic Examination: Always visually inspect your cells under a microscope before and after treatment with this compound. This can provide a qualitative assessment of cell viability and help to confirm or question the results of your plate-based assay.
Issue 2: Discrepancy Between Assay Results and Observed Cell Morphology
Symptom:
-
The cell viability assay indicates high viability, but microscopy shows clear signs of cell death (e.g., rounding, detachment, membrane blebbing).
Troubleshooting Steps:
-
Review Assay Principle: Remember that tetrazolium-based assays measure metabolic activity, not necessarily cell number or membrane integrity. A compound could potentially uncouple metabolic activity from cell survival, leading to misleading results.
-
Incorporate a Secondary, Direct Viability Assay: Use a dye exclusion method like Trypan Blue staining to directly count viable and non-viable cells. This method is based on membrane integrity and is less likely to be affected by the metabolic changes induced by this compound.
-
Assess Apoptosis: To confirm that this compound is inducing cell death, consider using an assay that measures markers of apoptosis, such as a caspase activity assay (e.g., Caspase-Glo® 3/7).
Summary of Potential Interference and Recommended Alternatives
| Assay Type | Principle | Potential Interference with this compound | Recommended Alternative(s) |
| MTT, XTT, WST-1 | Reduction of tetrazolium salt by mitochondrial dehydrogenases to a colored formazan product.[6] | Chemical: Direct reduction of the tetrazolium salt by the compound. Biological: Alteration of cellular metabolism due to STAT3 inhibition.[1] | CellTiter-Glo® (ATP measurement)[6], Sulforhodamine B (SRB) assay (protein content), Trypan Blue exclusion (membrane integrity) |
| CellTiter-Glo® | Luciferase-based measurement of ATP levels, indicative of metabolically active cells. | Chemical: Potential for inhibition of the luciferase enzyme. | Perform a cell-free ATP standard curve in the presence and absence of this compound to check for luciferase inhibition. |
| Resazurin (AlamarBlue®) | Reduction of resazurin to the fluorescent resorufin by viable cells. | Chemical: Similar to tetrazolium assays, potential for direct reduction of resazurin. Optical: Potential for fluorescence quenching or interference. | CellTiter-Glo®, SRB assay, Trypan Blue exclusion. |
| Trypan Blue Exclusion | Dye exclusion by cells with intact membranes. | Unlikely to be directly affected by this compound. | N/A (This is a recommended alternative). |
| SRB Assay | Staining of total cellular protein with sulforhodamine B. | Unlikely to be directly affected by this compound. | N/A (This is a recommended alternative). |
Experimental Protocols
Protocol 1: Cell-Free Interference Assay for Tetrazolium-Based Reagents
Objective: To determine if this compound directly reduces the assay reagent in the absence of cells.
Materials:
-
96-well clear flat-bottom plate
-
Cell culture medium (phenol red-free recommended)
-
This compound stock solution
-
MTT, XTT, or WST-1 reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in cell culture medium in the wells of the 96-well plate. Include a vehicle control (e.g., DMSO) and a medium-only control.
-
Add the tetrazolium reagent (MTT, XTT, or WST-1) to each well at the same concentration used in your cell-based assay.
-
Incubate the plate at 37°C in a humidified incubator for the same duration as your typical cell viability experiment (e.g., 1-4 hours).
-
If using MTT, add the solubilization buffer and mix gently to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT and WST-1).
-
Interpretation: A significant increase in absorbance in the wells containing this compound compared to the vehicle control indicates direct chemical interference.
Protocol 2: Luciferase Inhibition Control for ATP-Based Assays
Objective: To determine if this compound inhibits the luciferase enzyme used in assays like CellTiter-Glo®.
Materials:
-
96-well opaque white plate
-
Cell-free culture medium
-
This compound stock solution
-
ATP standard solution
-
CellTiter-Glo® reagent
-
Luminometer
Procedure:
-
Prepare a standard curve of ATP (e.g., 1 µM to 1 nM) in cell-free medium in two sets of wells in the opaque plate.
-
To one set of the ATP standard curve wells, add this compound at the highest concentration used in your experiments. To the other set, add the vehicle control.
-
Add the CellTiter-Glo® reagent to all wells.
-
Mix on an orbital shaker for 2 minutes to induce lysis and initiate the luminescent reaction.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Read the luminescence using a plate reader.
-
Interpretation: A significant decrease in the luminescent signal in the presence of this compound compared to the vehicle control for the same ATP concentration indicates inhibition of the luciferase enzyme.
Signaling Pathway and Workflow Diagrams
Caption: Simplified STAT3 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for validating cell viability assay results with a potentially interfering compound like this compound.
References
- 1. PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hemibrevetoxin B | C28H42O7 | CID 6442821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+)-Cucurbitacin B | C32H46O8 | CID 5281316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bipinnatin | C15H20O4 | CID 94449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Total synthesis of brevetoxin-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal in Gibbestatin B binding assay
Technical Support Center: Gibberellin Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low signal issues in Gibberellin (GA) binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary receptor for Gibberellin in plants?
A1: The primary soluble receptor for gibberellin is GIBBERELLIN INSENSITIVE DWARF1 (GID1). The binding of gibberellin to GID1 initiates the formation of a GID1-DELLA complex, leading to the degradation of DELLA proteins, which are repressors of GA signaling.[1][2][3]
Q2: What are the common assay formats to study Gibberellin-GID1 interaction?
A2: Common assay formats include yeast two-hybrid (Y2H) assays, in vitro pull-down assays, and fluorescence polarization (FP) assays.[2][4][5] These methods can be used to observe the GA-dependent interaction between GID1 and DELLA proteins.
Q3: What could be the cause of a low signal in my Gibberellin binding assay?
A3: Low signal can stem from various factors including problems with reagent quality (e.g., inactive GA or protein), suboptimal assay conditions (e.g., incorrect buffer composition, temperature, or incubation time), or issues with the detection method itself.
Q4: How can I be sure my Gibberellin is active?
A4: It is crucial to use a biologically active form of gibberellin, such as GA4, which has a high affinity for the GID1 receptor.[2] The activity of your gibberellin stock can be verified by performing a dose-response experiment or by testing it in a well-established GA-responsive system.
Q5: What is the role of DELLA proteins in the binding assay?
A5: DELLA proteins (e.g., SLR1 in rice or RGA in Arabidopsis) are repressors of GA signaling that bind to the GID1 receptor in a GA-dependent manner.[2][3] The formation of the GA-GID1-DELLA complex is a key event in the signaling pathway, and its detection is often the primary readout of the binding assay.
Troubleshooting Guide for Low Signal
Low signal in a Gibberellin binding assay can be a significant hurdle. The following sections provide a structured approach to identifying and resolving common issues.
Initial Checks & Logical Workflow
Before diving into extensive troubleshooting, it's essential to follow a logical workflow to diagnose the problem. The diagram below illustrates a step-by-step process for troubleshooting low signal.
Caption: A logical workflow for troubleshooting low signal in a Gibberellin binding assay.
Quantitative Data Summary: Common Causes and Solutions
The table below summarizes potential causes for low signal and provides quantitative starting points for optimization.
| Potential Cause | Parameter to Check | Recommended Starting Point/Range | Troubleshooting Action |
| Inactive Gibberellin | Gibberellin Concentration | 10-5 M for GA4 in yeast two-hybrid assays[6] | Test a fresh stock of a bioactive GA (e.g., GA4). Perform a dose-response curve. |
| Inactive GID1 or DELLA Protein | Protein Concentration & Integrity | Varies by assay; ensure proteins are properly folded and stored. | Run proteins on an SDS-PAGE gel to check for degradation. Use a fresh batch of purified protein. |
| Suboptimal Buffer Conditions | pH, Salt Concentration | pH is known to affect binding profiles[7] | Prepare fresh buffers. Test a range of pH values (e.g., 6.5-8.0) and salt concentrations. |
| Incorrect Incubation Time/Temp | Incubation Time & Temperature | Varies; determine empirically. | Perform a time-course experiment to find the optimal incubation time to reach equilibrium. Test a range of temperatures (e.g., 4°C, 25°C, 37°C). |
| Low Protein Concentration | GID1 or DELLA Concentration | Dependent on binding affinity (Kd) | Increase the concentration of the limiting binding partner. |
| High Non-Specific Binding | Blocking Agents | 1-5% BSA or non-fat dry milk | Optimize the type and concentration of blocking agent in your assay buffer. |
| Instrument Settings (FP Assay) | G-factor, PMT Gain | Instrument-specific | Ensure correct G-factor calibration and optimize PMT settings to avoid signal saturation or low counts.[8] |
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This protocol is adapted for a competitive binding assay format.
1. Reagent Preparation:
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Fluorescently Labeled GA (GA-probe): Prepare a stock solution in DMSO. The final concentration in the assay should be at or below the Kd.
-
GID1 Receptor: Purified recombinant GID1 protein.
-
Unlabeled Gibberellin (Competitor): Prepare a serial dilution in assay buffer.
2. Assay Procedure:
-
Add 10 µL of assay buffer to all wells of a black, low-volume 384-well plate.
-
Add 5 µL of the unlabeled Gibberellin serial dilution to the respective wells.
-
Add 5 µL of a solution containing the GID1 receptor and the GA-probe to all wells. The final concentration of GID1 should be optimized to give a sufficient assay window.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the fluorescence polarization on a suitable plate reader.
3. Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the unlabeled Gibberellin concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway and Assay Logic
Gibberellin Signaling Pathway
The diagram below illustrates the core components of the Gibberellin signaling pathway that are relevant to the binding assay.
Caption: Simplified diagram of the Gibberellin signaling pathway.
Competitive Fluorescence Polarization Assay Principle
This diagram illustrates the principle of a competitive fluorescence polarization assay for Gibberellin.
Caption: Principle of a competitive fluorescence polarization assay for Gibberellin binding.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Molecular Interactions of a Soluble Gibberellin Receptor, GID1, with a Rice DELLA Protein, SLR1, and Gibberellin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gibberellin - Wikipedia [en.wikipedia.org]
- 4. Genetic Characterization and Functional Analysis of the GID1 Gibberellin Receptors in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic characterization and functional analysis of the GID1 gibberellin receptors in Arabidopsis. | BioGRID [thebiogrid.org]
- 6. The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte Selaginella moellendorffii but Not in the Bryophyte Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific binding of gibberellic acid by cytokinin-specific binding proteins: a new aspect of plant hormone-binding proteins with the PR-10 fold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
Technical Support Center: Investigating Novel Bioactive Compounds
This guide provides a structured approach to experimental design, troubleshooting, and data management in a question-and-answer format to address common challenges encountered during the initial investigation of a new chemical entity.
Frequently Asked Questions (FAQs)
Q1: I have just received a new compound. What are the first steps I should take before starting cell-based assays?
-
Purity and Identity Confirmation: Verify the structure and purity of your compound stock using methods like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy. Impurities can lead to confounding results.
A2: Preparing a stable and accurate stock solution is fundamental for reproducible experiments.
-
Use a high-concentration stock: Prepare a concentrated stock solution (e.g., 10-50 mM). This minimizes the volume of solvent added to your experimental wells, reducing potential solvent-induced artifacts.
-
Ensure complete dissolution: Use gentle warming or vortexing to ensure the compound is fully dissolved. Visually inspect the solution for any precipitate.
-
Storage: Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at an appropriate temperature (typically -20°C or -80°C) and protect from light if the compound is light-sensitive.
A3: Experimental variability is a common challenge. Here are several factors to consider:
-
Compound Stability and Solubility: As mentioned, ensure your compound is stable and soluble in the assay medium at the final concentration. Precipitation can lead to a lower effective concentration and high variability.
-
Cell-Based Factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug responses.
-
Cell Density: Ensure consistent cell seeding density across all wells and experiments. Cell density can affect growth rates and drug sensitivity.
-
Cell Health: Only use healthy, actively dividing cells for your experiments.
-
-
Assay Protocol:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when performing serial dilutions.
-
Incubation Times: Adhere strictly to specified incubation times.
-
Reagent Quality: Use fresh, high-quality reagents and cell culture media.
-
-
Solvent Effects: Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all wells, including your vehicle controls, and is at a level that does not affect cell viability or the assay readout (typically ≤ 0.5%).
Troubleshooting Guides
Problem 1: No observable effect of [Your Compound] in a cell viability assay.
This is a common issue when screening a new compound. The following workflow can help you troubleshoot this problem.
Problem 2: High variability in dose-response data.
High variability can obscure the true biological effect of your compound.
Experimental Protocols
Protocol 1: General Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Harvest healthy, sub-confluent cells.
-
Perform a cell count and determine the appropriate seeding density for your cell line in a 96-well plate format (typically 2,000-10,000 cells/well).
-
Seed cells in 100 µL of complete medium per well and incubate for 24 hours to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Include a "vehicle control" (medium with the same final concentration of solvent, e.g., 0.1% DMSO) and a "positive control" (a known cytotoxic agent, e.g., staurosporine or doxorubicin).
-
Remove the medium from the cells and add 100 µL of the medium containing the compound dilutions or controls.
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Assay Readout:
-
Follow the manufacturer's instructions for your chosen viability reagent (e.g., add MTT reagent and incubate, then solubilize formazan; or add CellTiter-Glo® reagent and read luminescence).
-
Read the absorbance or luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation
| Cell Line | Histology | [Your Compound] IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) | Assay Duration (hours) |
| Example: MCF-7 | Breast Adenocarcinoma | [Enter your value] | [Enter your value] | 72 |
| Example: A549 | Lung Carcinoma | [Enter your value] | [Enter your value] | 72 |
| Example: HCT116 | Colon Carcinoma | [Enter your value] | [Enter your value] | 72 |
| Example: HEK293 | Normal Embryonic Kidney | [Enter your value] | [Enter your value] | 72 |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Signaling Pathways and Experimental Workflows
Avoiding Gibbestatin B precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Gibbestatin B precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on the chemical properties of related polyketide compounds like Benastatin B, this compound is expected to be a lipophilic molecule with poor aqueous solubility.[1] Therefore, the recommended solvent for preparing high-concentration stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2]
Q2: What is a safe starting concentration for a this compound stock solution in DMSO?
Q3: How should I properly dissolve this compound in DMSO?
A3: To ensure complete dissolution and prevent future precipitation, follow this standard protocol:
-
Allow the this compound vial and anhydrous DMSO to equilibrate to room temperature.
-
Add the desired volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If solids are still visible, sonicate the vial in a water bath for 10-15 minutes.
-
As a final step, if needed, gently warm the solution to 37°C for 5-10 minutes to aid dissolution.[2] Always ensure the final solution is clear before storage.
Q4: How should I store my this compound stock solution?
A4: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. DMSO is hygroscopic (absorbs water), and repeated exposure to atmospheric moisture can lead to compound precipitation over time, especially during freeze-thaw cycles.[4]
Q5: Why did my this compound precipitate when I added it to my aqueous cell culture media?
A5: This is a common issue known as "crashing out" or precipitation. It occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution (e.g., PBS or cell culture media) where it has very low solubility. The abrupt change in solvent polarity causes the compound to come out of solution.[3]
Troubleshooting Guide: this compound Precipitation
This guide addresses specific issues you may encounter with this compound precipitation.
Issue 1: Initial stock solution in DMSO is cloudy or contains visible particles.
| Possible Cause | Explanation | Recommended Solution |
| Incomplete Dissolution | The compound has not fully dissolved due to insufficient mixing, time, or energy. | Follow the detailed dissolution protocol above, including vortexing, sonication, and gentle warming.[2] |
| Concentration Exceeds Solubility Limit | The desired concentration is higher than the maximum solubility of this compound in DMSO. | Prepare a new, more dilute stock solution (e.g., start at 5 mM or 1 mM). |
| Low-Quality or "Wet" DMSO | DMSO readily absorbs water from the air. The presence of water reduces its solvating power for lipophilic compounds. | Use fresh, anhydrous, high-purity (≥99.9%) DMSO. Store it in a desiccator and use a fresh aliquot for each stock preparation.[4] |
Issue 2: Precipitate forms immediately upon diluting the DMSO stock into aqueous media.
| Possible Cause | Explanation | Recommended Solution |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly into a large volume of aqueous media causes a sudden, drastic change in polarity, forcing the compound to precipitate. | Perform a serial or intermediate dilution. First, dilute the high-concentration DMSO stock into pre-warmed (37°C) cell culture media. Add the stock solution dropwise while gently vortexing the media to ensure rapid mixing.[3] |
| Final Concentration Too High | The final working concentration in the aqueous media is still above the compound's aqueous solubility limit. | Lower the final working concentration of this compound. Perform a solubility test in your specific media to determine the maximum usable concentration without precipitation. |
| Low Temperature of Media | The solubility of most compounds, including this compound, is lower at colder temperatures. | Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[3] |
Issue 3: Stock solution precipitates after one or more freeze-thaw cycles.
| Possible Cause | Explanation | Recommended Solution |
| Water Absorption | Each time the vial is opened, atmospheric moisture is introduced. This absorbed water can cause the compound to precipitate upon freezing and thawing.[4] | Prepare small, single-use aliquots of the stock solution. This minimizes the number of freeze-thaw cycles for the bulk of the stock and reduces exposure to air. |
| Supersaturated Solution | The initial solution may have been supersaturated. Freeze-thaw cycles can provide the energy needed to initiate crystallization from a metastable state. | If precipitation occurs, attempt to redissolve the aliquot by warming to 37°C and vortexing/sonicating before use. If it does not redissolve, it must be discarded. Prepare a new, slightly more dilute stock solution for future experiments. |
Data and Protocols
Table 1: this compound Solubility Profile (Qualitative)
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for primary stock solutions.[1] |
| Ethanol / Methanol | Poorly Soluble to Insoluble | Not recommended for high-concentration stocks. |
| Water / Aqueous Buffers | Insoluble | Direct dissolution is not feasible.[1] |
| Acetone / Ethyl Acetate | Poorly Soluble | Not recommended for stock solutions for biological assays.[1] |
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 386.44 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 386.44 g/mol * 1000 mg/g = 3.86 mg
-
-
Weigh Compound: Carefully weigh out 3.86 mg of this compound into a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Vortex the vial vigorously for 2 minutes. If particles remain, sonicate in a water bath for 10-15 minutes.
-
Inspect: Ensure the solution is completely clear with no visible precipitate.
-
Aliquot and Store: Dispense the solution into single-use, low-retention microcentrifuge tubes (e.g., 20 µL aliquots). Store immediately at -20°C or -80°C.
Visual Guides
Caption: Workflow for preparing a stable this compound stock solution.
References
Validation & Comparative
In-Depth Comparison of STAT3 Inhibitors: Gibbestatin B vs. S3I-201 in Breast Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the STAT3 inhibitors Gibbestatin B and S3I-201, with a focus on their performance in inhibiting the viability of the MDA-MB-231 human breast cancer cell line. This analysis is based on available experimental data to facilitate an informed selection of compounds for further investigation.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in cell growth, proliferation, and survival. Its constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Both this compound and S3I-201 have been identified as inhibitors of the STAT3 signaling pathway.
Performance in Cell Viability Assays
The efficacy of a compound in inhibiting cancer cell growth is a crucial parameter. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and S3I-201 in the MDA-MB-231 breast cancer cell line, which is known to harbor constitutively active STAT3.
| Compound | Assay | Cell Line | IC50 |
| This compound | Cell Viability (MTT Assay) | MDA-MB-231 | Insufficient Data Available |
| S3I-201 | Cell Viability (MTT Assay) | MDA-MB-231 | 100 µM[1] |
Lower IC50 values indicate higher potency.
Mechanism of Action
S3I-201 has been characterized as a selective inhibitor of STAT3. It is reported to function by disrupting the formation of the STAT3-STAT3 dimer complex, which is essential for its translocation to the nucleus and subsequent DNA binding and transcriptional activation of target genes.[1] S3I-201 has been shown to preferentially inhibit STAT3 DNA-binding activity over that of other STAT family members like STAT1 and STAT5.[2] The inhibition of STAT3 activity by S3I-201 leads to the downregulation of STAT3-regulated genes that promote cell proliferation and survival, such as cyclin D1, Bcl-xL, and survivin.[1][3] However, some studies suggest that S3I-201 may also act as a non-selective alkylating agent, which could contribute to its biological effects through off-target covalent modifications.[4][5]
While This compound is known to be a STAT3 inhibitor, detailed mechanistic studies comparable to those for S3I-201 are not as extensively documented in the available literature.
Experimental Protocols
The following is a representative protocol for a cell viability assay, such as the MTT assay, which is commonly used to determine the IC50 of a compound.
MTT Cell Viability Assay Protocol
-
Cell Seeding: MDA-MB-231 cells are seeded in 96-well microplates at an appropriate density in complete culture medium and allowed to adhere for 6-8 hours.[6]
-
Compound Treatment: The cells are then treated with increasing concentrations of the test compound (e.g., S3I-201) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its effect.[1]
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[6]
-
Formazan Solubilization: The plates are incubated for a further 4 hours at 37°C, during which viable cells metabolize the MTT into purple formazan crystals.[6] The formazan crystals are then solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STAT3 signaling pathway and a typical experimental workflow for evaluating STAT3 inhibitors.
STAT3 Signaling Pathway and Point of Inhibition.
Workflow for IC50 Determination.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. A highly invasive subpopulation of MDA-MB-231 breast cancer cells shows accelerated growth, differential chemoresistance, features of apocrine tumors and reduced tumorigenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target of Gibbestatin B: A Comparative Guide to CRISPR-Based Approaches
For Researchers, Scientists, and Drug Development Professionals
The discovery of a novel bioactive compound with therapeutic potential is a critical first step in the drug development pipeline. However, identifying and validating its molecular target is a crucial and often challenging subsequent step. This guide provides a comprehensive comparison of experimental approaches for validating the target of Gibbestatin B, a molecule identified as an inhibitor of gibberellin-induced α-amylase expression. We will focus on the application of CRISPR-Cas9 technology for target validation and compare it with other established methods, providing supporting experimental data and detailed protocols.
Unraveling the Action of this compound
This compound has been shown to inhibit the expression of α-amylase induced by gibberellin in de-embryonated rice and barley, with an IC50 of 25-50 ppm[1]. This points towards the gibberellin (GA) signaling pathway as the likely site of action. The GA pathway is a well-characterized signaling cascade in plants that plays a pivotal role in growth and development, including seed germination, stem elongation, and flowering. A simplified representation of this pathway is shown below.
Caption: Simplified Gibberellin Signaling Pathway.
Based on its observed biological activity, this compound could potentially act on several key components of this pathway, such as the GID1 receptor, DELLA repressor proteins, or downstream transcription factors.
Target Validation Methodologies: A Comparative Overview
Validating the molecular target of a compound is essential to understand its mechanism of action, predict potential off-target effects, and guide lead optimization. Several techniques are available, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| CRISPR-Cas9 Gene Editing | Precisely knocking out or modifying the proposed target gene. If the compound's effect is lost, it validates the target. | High specificity, permanent gene disruption, versatile (knockout, knock-in, activation, inhibition). | Potential for off-target effects, requires genetic manipulation of the model system. |
| RNA Interference (RNAi) | Silencing the expression of the proposed target gene using siRNA or shRNA. | Technically simpler and faster than CRISPR for transient knockdown. | Incomplete knockdown, potential for off-target effects, transient effect. |
| Affinity Chromatography | Immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate. | Can identify direct binding partners without prior knowledge of the target. | Requires chemical modification of the compound, may miss transient or weak interactions, can identify non-functional binders. |
| Drug Affinity Responsive Target Stability (DARTS) | Based on the principle that a small molecule binding to its target protein can protect it from proteolysis. | Does not require modification of the compound, can be performed with native proteins. | May not work for all drug-target interactions, requires sensitive detection methods. |
| Thermal Proteome Profiling (TPP) | Measures the change in thermal stability of proteins in response to drug binding across the proteome. | Can identify direct and indirect targets in a cellular context without labeling. | Requires specialized equipment (mass spectrometer), data analysis can be complex. |
Validating the Target of this compound using CRISPR-Cas9: An Experimental Workflow
The precision of CRISPR-Cas9 makes it a powerful tool for definitively validating the proposed target of this compound within the gibberellin signaling pathway. The general workflow is as follows:
Caption: CRISPR-Cas9 Workflow for this compound Target Validation.
Experimental Protocols
1. Generation of Target Gene Knockout Lines using CRISPR-Cas9
-
gRNA Design: Design at least two independent gRNAs targeting a key exon of the candidate gene (e.g., GID1) to minimize off-target effects. Use online design tools (e.g., CHOPCHOP, CRISPR-P).
-
Vector Construction: Synthesize and clone the designed gRNAs into a plant expression vector containing the Cas9 nuclease under a strong constitutive promoter (e.g., CaMV 35S).
-
Plant Transformation: Introduce the CRISPR-Cas9 construct into a suitable plant system (e.g., rice or barley protoplasts or callus) via Agrobacterium-mediated transformation or particle bombardment.
-
Selection and Regeneration: Select transformed cells on a medium containing the appropriate antibiotic and regenerate whole plants.
-
Genotyping: Screen regenerated plants for mutations in the target gene by PCR amplification of the target region followed by Sanger sequencing or T7 endonuclease I (T7E1) assay.
-
Validation of Knockout: Confirm the absence of the target protein in homozygous mutant lines by Western blot analysis using a specific antibody.
2. α-Amylase Induction Assay
-
Seed Sterilization and De-embryonation: Surface sterilize rice or barley seeds and aseptically remove the embryos.
-
Incubation: Place the de-embryonated half-seeds in a sterile petri dish containing filter paper moistened with a buffer solution.
-
Treatment: Add gibberellic acid (GA3) to induce α-amylase expression. For the experimental group, add GA3 along with varying concentrations of this compound. Include a control group with only buffer.
-
Incubation Period: Incubate the plates for 24-48 hours at a controlled temperature.
-
Sample Collection: Harvest the aleurone layers or the entire half-seed for analysis.
3. Quantification of α-Amylase Expression
-
RNA Extraction and qRT-PCR: Extract total RNA from the collected samples and perform quantitative real-time PCR (qRT-PCR) to measure the transcript levels of the α-amylase gene. Use a housekeeping gene (e.g., actin) for normalization.
-
Enzyme Activity Assay: Homogenize the samples and measure α-amylase activity using a chromogenic substrate such as the DNS (3,5-dinitrosalicylic acid) method, which quantifies the amount of reducing sugars produced from starch hydrolysis.
Expected Outcomes and Interpretation
The expected results from the CRISPR-based validation experiment are summarized in the table below.
| Cell Line | Treatment | Expected α-Amylase Expression | Interpretation |
| Wild-Type | GA | High | GA induces α-amylase expression. |
| Wild-Type | GA + this compound | Low | This compound inhibits GA-induced α-amylase expression. |
| Target Knockout | GA | Low/No Expression | The target gene is essential for GA-induced α-amylase expression. |
| Target Knockout | GA + this compound | Low/No Expression | The effect of this compound is lost, validating the knocked-out gene as its target. |
Logical Comparison of Target Validation Methods
The choice of a target validation method depends on various factors, including the nature of the compound, the biological system, and the available resources. The following diagram illustrates the logical relationship and key differentiators between the primary validation approaches.
Caption: Comparison of Target Validation Approaches.
Conclusion
Validating the molecular target of a bioactive compound is a cornerstone of modern drug discovery. While various methods exist, CRISPR-Cas9 gene editing offers an unparalleled level of precision and confidence in target validation. For this compound, a CRISPR-based approach targeting key components of the gibberellin signaling pathway in a relevant plant model system would provide definitive evidence of its mechanism of action. By comparing the phenotypic effects of this compound in wild-type versus target-knockout cells, researchers can unequivocally confirm or refute a proposed target, thereby paving the way for further development of this promising compound.
References
The Potential of Gibbestatin B in Cancer Therapy: A Comparative Guide to STAT3 Inhibitors in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
While direct in vivo efficacy data for Gibbestatin B remains to be published, its identification as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) positions it as a promising candidate for anti-cancer therapy. The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its persistent activation is a hallmark of numerous human cancers, often correlating with poor prognosis.[1][2] This guide provides a comparative overview of established STAT3 inhibitors that have been evaluated in animal models of cancer, offering a predictive framework for the potential efficacy of this compound and a rationale for its further preclinical development.
The STAT3 Signaling Pathway: A Key Oncogenic Driver
The Janus kinase (JAK)-STAT3 pathway is a principal signaling cascade that translates extracellular cues into a transcriptional response.[1] Upon binding of cytokines and growth factors such as Interleukin-6 (IL-6) to their cell surface receptors, associated JAKs are activated and phosphorylate the receptor.[1][3] This creates a docking site for the STAT3 protein. Once recruited, STAT3 is phosphorylated by JAKs, leading to its dimerization and translocation into the nucleus.[1][4] In the nucleus, the STAT3 dimer binds to the promoter regions of target genes, activating the transcription of proteins involved in cell cycle progression (e.g., Cyclin D1, c-Myc), survival (e.g., Mcl-1), and angiogenesis (e.g., VEGF).[1]
Comparative Efficacy of STAT3 Inhibitors in Animal Models
Several small molecule inhibitors targeting STAT3 have demonstrated significant anti-tumor activity in preclinical cancer models. This section compares the efficacy of three such inhibitors: Napabucasin, Stattic, and Cryptotanshinone.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Results | Reference |
| Napabucasin | Glioblastoma (U87MG cells) | Orthotopic nude mice | Not specified | Significantly reduced tumor growth. | [5] |
| Melanoma (RET transgenic) | RET transgenic mice | Not specified | Prolonged survival, increased tumor-infiltrating antigen-presenting cells, and activation of CD8+ and CD4+ T cells. | [6] | |
| Pancreatic Cancer | Xenograft model | Not specified | Inhibited tumor growth and metastasis, and significantly prolonged survival. | [7] | |
| Stattic | T-cell Acute Lymphoblastic Leukemia (CCRF-CEM cells) | Xenograft mice | 15 and 30 mg/kg, intraperitoneally, 3 times a week | Significant reduction in tumor growth, with the 30 mg/kg dose showing the greatest effect. | [8] |
| Cryptotanshinone | Lung Cancer (A549 cells) | Xenograft model | Not specified | Decrease in tumor size and increase in body weight. | [9] |
| Breast Cancer (4T1 cells) | Nude mice | Not specified | Co-loaded with Silibinin in nanoparticles, significantly induced cell toxicity and inhibited lung metastasis. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of the experimental protocols used in the referenced studies for the comparator STAT3 inhibitors.
Napabucasin in Glioblastoma
-
Cell Line: Human glioblastoma U87MG cells expressing luciferase.
-
Animal Model: Nude mice.
-
Tumor Implantation: Intracranial xenotransplantation of U87MG cells.
-
Treatment: Details of the Napabucasin dosing regimen were not specified in the abstract.
-
Efficacy Assessment: Tumor growth was monitored using a live animal bioluminescence imaging system. Immunohistochemistry was also performed on tumor tissues.[5]
Stattic in T-cell Acute Lymphoblastic Leukemia
-
Cell Line: Human T-cell acute lymphoblastic leukemia CCRF-CEM cells.
-
Animal Model: Xenograft mouse model.
-
Tumor Implantation: Subcutaneous injection of CCRF-CEM cells.
-
Treatment: Intraperitoneal injections of Stattic at 15 mg/kg or 30 mg/kg, administered three times a week. A control group received the vehicle, and a positive control group received dexamethasone (1 mg/kg).
-
Efficacy Assessment: Tumor volume was measured over a 22-day period to assess tumor growth inhibition.[8]
Cryptotanshinone in Lung Cancer
-
Cell Line: Human lung cancer A549 cells.
-
Animal Model: Xenograft model.
-
Tumor Implantation: Details of tumor implantation were not specified in the abstract.
-
Treatment: Details of the Cryptotanshinone dosing regimen were not specified in the abstract.
-
Efficacy Assessment: Tumor size and animal body weight were monitored to evaluate the anti-tumor effects.[9]
Experimental Workflow for Preclinical Evaluation of a Novel STAT3 Inhibitor
The following diagram outlines a typical workflow for the preclinical evaluation of a novel STAT3 inhibitor like this compound, based on the methodologies of the comparator studies.
Conclusion and Future Directions
The constitutive activation of the STAT3 signaling pathway is a validated target in oncology. Preclinical studies with STAT3 inhibitors such as Napabucasin, Stattic, and Cryptotanshinone have demonstrated promising anti-tumor efficacy across a range of cancer types in animal models. While in vivo data for this compound is not yet available, its known mechanism of action as a STAT3 inhibitor provides a strong rationale for its investigation as a potential cancer therapeutic.
Future preclinical studies on this compound should focus on establishing its efficacy and safety in relevant animal models of cancers with known STAT3 addiction. A thorough characterization of its pharmacokinetic and pharmacodynamic properties will be essential. Furthermore, exploring combination therapies, where this compound could potentially synergize with standard-of-care treatments, may unlock its full therapeutic potential. The data presented in this guide for other STAT3 inhibitors can serve as a valuable benchmark for these future investigations.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jebms.org [jebms.org]
- 3. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 5. Napabucasin, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells | springermedizin.de [springermedizin.de]
- 6. STAT3 inhibitor Napabucasin abrogates MDSC immunosuppressive capacity and prolongs survival of melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 10. Frontiers | Anticancer potential of cryptotanshinone on breast cancer treatment; A narrative review [frontiersin.org]
Generalized Framework for Cross-Reactivity Profiling
An extensive search for "Gibbestatin B" has yielded no specific information regarding its primary biological targets, mechanism of action, or any existing cross-reactivity profiling data. This suggests that "this compound" may be a novel, yet-to-be-characterized compound, a proprietary molecule not disclosed in public literature, or potentially a misnomer.
Without foundational data on this compound's intended biological activity, it is not feasible to conduct a comparative cross-reactivity analysis against other compounds. A crucial first step in such a study is to understand the primary target(s) to then design experiments that probe for off-target interactions.
To proceed with your request for a comprehensive comparison guide, please provide additional details on this compound, such as:
-
Primary Target(s): The intended biological molecule(s) or pathway(s) that this compound is designed to modulate.
-
Compound Class: For example, is it a kinase inhibitor, a receptor agonist/antagonist, an enzyme inhibitor, etc.?
-
Chemical Structure or Identifier: A CAS number, IUPAC name, or SMILES string would be invaluable.
-
Any existing internal or published data on its biological activity.
Once this essential information is available, a detailed guide can be developed, including the requested data tables, experimental protocols, and visualizations. Below is a generalized framework and a set of templated experimental protocols that would be adapted once the specific details of this compound are known.
A typical cross-reactivity profiling workflow involves a tiered approach, starting with broad screening and progressing to more specific cellular and functional assays.
Experimental Workflow
Caption: Generalized workflow for cross-reactivity profiling of a novel compound.
Templated Experimental Protocols
The following are generalized protocols that would be tailored based on the specific nature of this compound.
In Vitro Kinase Profiling (Example: KinaseGlo® Assay)
-
Objective: To assess the inhibitory activity of this compound against a broad panel of recombinant human kinases.
-
Procedure:
-
A panel of purified human kinases is prepared in kinase buffer.
-
This compound and reference compounds are serially diluted in DMSO and added to the kinase reactions to achieve a final concentration range (e.g., 10 µM to 1 nM).
-
The kinase reaction is initiated by the addition of ATP at a concentration equivalent to the Km for each respective kinase.
-
Reactions are incubated at room temperature for a specified time (e.g., 60 minutes).
-
The amount of remaining ATP is quantified using a luciferase-based assay (e.g., Kinase-Glo® Luminescent Kinase Assay).
-
Luminescence is measured using a plate reader.
-
Data are normalized to vehicle (DMSO) and positive controls.
-
Percentage inhibition is calculated, and for hits, IC50 values are determined by fitting the data to a four-parameter logistic curve.
-
Cellular Target Engagement (Example: NanoBRET™ Assay)
-
Objective: To confirm the interaction of this compound with its putative target(s) in a live-cell context.
-
Procedure:
-
Cells are transiently transfected with a plasmid encoding the target protein fused to a NanoLuc® luciferase.
-
A cell-permeable fluorescent energy transfer probe (tracer) that binds to the target protein is added to the cells.
-
This compound is added at various concentrations to compete with the tracer for binding to the target protein.
-
The NanoBRET™ substrate is added, and the luminescence and fluorescence are measured.
-
The BRET ratio (acceptor emission/donor emission) is calculated.
-
A decrease in the BRET ratio with increasing concentrations of this compound indicates target engagement.
-
IC50 values are determined from the dose-response curve.
-
Downstream Signaling Pathway Analysis (Example: Western Blot)
-
Objective: To evaluate the effect of this compound on the phosphorylation status of key downstream signaling proteins.
-
Procedure:
-
Cells are treated with this compound or a vehicle control for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target and downstream signaling proteins.
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified to determine the change in phosphorylation levels.
-
We look forward to receiving more information about this compound to provide a detailed and accurate comparison guide.
A Head-to-Head Battle: Is WP1066 a More Potent STAT3 Inhibitor Than Stattic?
For researchers and drug development professionals navigating the landscape of STAT3 inhibition, the choice of a small molecule inhibitor is critical. This guide provides an objective comparison of two prominent STAT3 inhibitors, WP1066 and Stattic, focusing on their inhibitory potency, mechanisms of action, and the experimental data that underpins their characterization.
Signal Transducer and Activator of Transcription 3 (STAT3) is a key intracellular transcription factor that plays a pivotal role in a multitude of cellular processes, including proliferation, survival, and differentiation.[1] Its constitutive activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. Both WP1066 and Stattic have emerged as valuable tools for studying STAT3-driven pathologies and as potential starting points for novel cancer therapies. This guide aims to dissect the available data to determine which of these inhibitors demonstrates superior potency.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for WP1066 and Stattic against various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and incubation times.
| Inhibitor | Target Cell Line | IC50 (µM) | Reference |
| WP1066 | HEL (Erythroleukemia) | 2.3 | [2] |
| B16 (Melanoma) | 2.43 | [2] | |
| A375 (Melanoma) | 1.6 | [3] | |
| B16EGFRvIII (Melanoma) | 1.5 | [3] | |
| Caki-1 (Renal Cell Carcinoma) | ~2.5 (significant inhibition) | [4] | |
| Stattic | Cell-free assay (gp130 phosphopeptide binding to STAT3 SH2 domain) | 5.1 | [5] |
| HCT116 (Colon Cancer) | - (inhibition of STAT3 phosphorylation observed) | [6] | |
| U266 (Multiple Myeloma) | - (inhibition of STAT3 phosphorylation observed) | [6] |
Analysis of Potency Data:
Based on the available data, WP1066 consistently demonstrates lower IC50 values in cell-based assays compared to the reported IC50 of Stattic in a cell-free assay. For instance, WP1066 exhibits IC50 values in the low micromolar range (1.5 - 2.43 µM) against various cancer cell lines.[2][3] Stattic's potency is often cited from a cell-free assay at 5.1 µM.[5] While direct comparisons in the same study are limited, the collective evidence suggests that WP1066 is a more potent inhibitor of STAT3 signaling in a cellular context. One study directly comparing the two showed both inhibit STAT3 phosphorylation, but did not provide comparative IC50 values.[6] Another study noted that WP1066 demonstrated near-complete reduction of STAT3 signaling in response to IL-6 stimulation, while describing Stattic as a "tool compound" not suitable for clinical use.[7]
Mechanism of Action
Both WP1066 and Stattic target the STAT3 signaling pathway, but their precise mechanisms of action have some distinctions.
WP1066 is often described as a JAK2/STAT3 inhibitor .[2] It has been shown to inhibit the phosphorylation of JAK2, an upstream kinase responsible for STAT3 activation, as well as directly inhibit STAT3 phosphorylation at Tyr705.[3] By targeting both JAK2 and STAT3, WP1066 effectively blocks the entire signaling cascade.
Stattic is characterized as a selective inhibitor of the STAT3 SH2 domain .[5] The SH2 domain is crucial for the dimerization of activated STAT3 monomers, a prerequisite for their nuclear translocation and transcriptional activity. By binding to the SH2 domain, Stattic prevents this dimerization and subsequent downstream signaling.
Signaling Pathway and Experimental Workflows
To visualize the mechanisms of these inhibitors and the methods used to evaluate them, the following diagrams are provided.
Caption: STAT3 Signaling Pathway and points of inhibition by WP1066 and Stattic.
Caption: A generalized workflow for assessing STAT3 phosphorylation via Western Blot.
Experimental Protocols
1. Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is a widely used method to determine the phosphorylation status of STAT3, a key indicator of its activation. A reduction in the p-STAT3 signal in response to an inhibitor indicates its efficacy.
-
Cell Culture and Treatment: Plate cells (e.g., A375 melanoma cells) and allow them to adhere. Treat cells with various concentrations of WP1066 or Stattic for a predetermined time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.[8][9][10]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8][9]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.[8]
2. STAT3 Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of STAT3. A decrease in luciferase activity upon treatment with an inhibitor reflects the inhibition of the STAT3 signaling pathway.
-
Cell Transfection and Seeding: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid (for normalization). Seed the transfected cells into a 96-well plate.[11][12][13]
-
Compound Treatment: Treat the cells with serial dilutions of WP1066 or Stattic. Include a vehicle control.
-
STAT3 Activation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), to induce STAT3-mediated luciferase expression.[11][12]
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[11][13]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect is calculated as the percentage reduction in normalized luciferase activity compared to the stimulated control.
Conclusion
The available evidence strongly suggests that WP1066 is a more potent inhibitor of the STAT3 signaling pathway than Stattic in cell-based assays . Its dual inhibitory action on both JAK2 and STAT3 likely contributes to its enhanced efficacy. While Stattic remains a valuable and widely used tool for studying STAT3 function, particularly its dimerization, researchers seeking a more potent inhibitor for cellular and in vivo studies may find WP1066 to be a superior choice. The selection of an appropriate inhibitor will ultimately depend on the specific experimental context and research goals. This guide provides the foundational data and protocols to aid in making an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 inhibitor WP1066 as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-Stat3 Antibody (Tyr705) (D3A7) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Unveiling the Double-Edged Sword: Comparative Cytotoxicity of a Gibberellin Derivative on Normal vs. Cancer Cells
For Immediate Release
A comprehensive analysis of the gibberellin derivative, 13-chlorine-3,15-dioxy-gibberellic acid methyl ester (GA-13315), reveals a significant selective cytotoxic effect against a broad spectrum of human cancer cell lines while exhibiting considerably lower toxicity towards normal human cells. This guide provides an in-depth comparison of its cytotoxic potency, details the experimental methodologies for assessment, and visualizes the key signaling pathways implicated in its mechanism of action.
The quest for novel anti-cancer agents that can selectively target and eliminate tumor cells with minimal harm to healthy tissues is a cornerstone of modern oncological research. This guide focuses on a promising derivative of the gibberellin family of plant hormones, GA-13315, for which comparative cytotoxicity data is available. While the initial query for "Gibbestatin B" did not yield specific public data, the analysis of related gibberellin compounds provides valuable insights into their potential as selective anti-cancer agents.
Quantitative Cytotoxicity Data: A Tale of Two Cell Types
The cytotoxic activity of GA-13315 was quantified by determining its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC50 value signifies greater cytotoxic potency. The data, summarized in the table below, starkly contrasts the effect of GA-13315 on various human cancer cell lines versus normal human peripheral blood mononuclear cells (PBMCs).
| Cell Line | Cancer Type | IC50 (µg/mL)[1] |
| Normal Cells | ||
| PBMC | Peripheral Blood Mononuclear Cells | 14.2 |
| Cancer Cells | ||
| A549 | Non-small cell lung cancer | 0.13 |
| PC-3 | Prostate cancer | 0.25 |
| DU-145 | Prostate cancer | 0.31 |
| HCT-116 | Colon cancer | 0.45 |
| SW480 | Colon cancer | 0.52 |
| BGC-823 | Stomach cancer | 0.68 |
| SGC-7901 | Stomach cancer | 0.77 |
| HeLa | Cervical cancer | 1.23 |
| A2780 | Ovarian cancer | 2.54 |
| MCF-7 | Breast cancer | 3.89 |
| K562 | Leukemia | 4.12 |
| U251 | Glioblastoma | 30.28 |
The results demonstrate that GA-13315 is remarkably more potent against a majority of the tested cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range, as compared to its effect on normal PBMCs (IC50 of 14.2 µg/mL)[1]. This suggests a favorable therapeutic window, a critical attribute for any potential anti-cancer drug.
Experimental Protocols: The Methodology Behind the Metrics
The determination of IC50 values was achieved through established in vitro cytotoxicity assays, such as the MTT assay, a colorimetric method that measures the metabolic activity of cells as an indicator of cell viability.
MTT Assay Protocol
-
Cell Culture and Seeding: Human cancer and normal cell lines were cultured in their respective recommended media. Cells were then seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Incubation: The following day, the cells were treated with various concentrations of GA-13315 and incubated for a period of 48 to 72 hours.
-
MTT Addition and Formazan Solubilization: After the incubation period, an MTT solution was added to each well. Viable cells metabolize the MTT into purple formazan crystals. These crystals were then dissolved using a solubilizing agent.
-
Absorbance Reading and IC50 Calculation: The absorbance of the resulting colored solution, which is proportional to the number of viable cells, was measured using a microplate reader. The IC50 values were then calculated from the dose-response curves.
Visualizing the Process and Pathway
To provide a clearer understanding of the experimental process and the compound's mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for determining the IC50 of GA-13315.
References
A Researcher's Guide to Validating Protein-Ligand Interactions: A Comparative Analysis Using Surface Plasmon Resonance
For researchers in drug discovery and chemical biology, rigorously validating the binding of a small molecule to its protein target is a critical step. This guide provides a comparative overview of Surface Plasmon Resonance (SPR) for validating the binding of a hypothetical natural product, Gibbestatin B, to a target protein. We will objectively compare SPR with other common biophysical techniques and provide detailed experimental protocols to assist researchers in making informed decisions for their experimental designs.
Quantitative Analysis of this compound Binding Affinity
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[1] It provides quantitative information on binding affinity (K D ), as well as the kinetics of the interaction, including the association rate (k a ) and dissociation rate (k d ). The following table summarizes the key quantitative outputs that can be obtained for the this compound-[Target Protein] interaction using SPR and compares them with two other widely used techniques: Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP).
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Polarization (FP) |
| Binding Affinity (K D ) | Yes (from kinetics or equilibrium) | Yes (direct measurement) | Yes (from competition assay) |
| Kinetic Rate Constants (k a , k d ) | Yes | No | No |
| Stoichiometry (n) | Can be inferred | Yes (direct measurement) | Can be inferred |
| Enthalpy (ΔH) | No | Yes (direct measurement) | No |
| Entropy (ΔS) | No | Yes (calculated) | No |
| Labeling Requirement | Target protein is immobilized | None | Fluorescent label on a competitor ligand |
Unveiling the Binding Dynamics: The SPR Workflow
The experimental workflow for validating the binding of this compound to its target protein using SPR involves several key steps, from immobilization of the target protein to the analysis of binding kinetics.
Caption: Experimental workflow for SPR analysis of this compound binding.
A Comparative Look at Alternative Binding Validation Methods
While SPR is a versatile and widely used technique, other methods can provide complementary information or may be more suitable for specific experimental systems.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH) and entropy (ΔS).[2] This technique is performed in solution, avoiding potential artifacts from protein immobilization. However, ITC typically requires larger amounts of protein and ligand compared to SPR.
Fluorescence Polarization (FP): FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[2] It is a high-throughput method well-suited for screening large compound libraries. The primary limitation of FP in the context of validating a novel interaction is the requirement for a fluorescently labeled probe, which may involve chemical modification of the ligand or the use of a competitive binding format.
Other techniques that can be employed to validate protein-ligand interactions include affinity electrophoresis, pull-down assays, and label transfer methods.[3] For obtaining high-resolution structural information about the binding site, X-ray crystallography is considered the gold standard.[4]
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential.
Surface Plasmon Resonance (SPR) Protocol
-
Immobilization of the Target Protein:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.[2]
-
-
Analyte Binding Assay:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the analyte solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the change in response units (RU) to observe the association phase.[2]
-
After the association phase, flow running buffer without the analyte to monitor the dissociation phase.[2]
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference channel.
-
The association (k a ) and dissociation (k d ) rate constants are determined by fitting the sensorgram data to appropriate kinetic models (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (K D ) is calculated as the ratio of k d /k a .
-
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation:
-
Dialyze the purified target protein and dissolve this compound in the same buffer to minimize heats of dilution.[2]
-
Accurately determine the concentrations of the protein and the small molecule.
-
Typically, the protein solution is placed in the sample cell and the this compound solution is loaded into the injection syringe.[2]
-
-
Titration:
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of the ligand to the protein.
-
The resulting isotherm is fitted to a binding model to determine the binding affinity (K D ), stoichiometry (n), and enthalpy of binding (ΔH).[2]
-
The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K A ), where K A = 1/K D .
-
Fluorescence Polarization (FP) Protocol (Competition Assay)
-
Assay Development:
-
A fluorescently labeled ligand (probe) that is known to bind to the target protein must be available or synthesized.
-
Determine the optimal concentrations of the target protein and the fluorescent probe that give a stable and significant polarization signal.
-
-
Competition Assay:
-
Prepare a series of dilutions of the unlabeled competitor, this compound.
-
In a microplate, mix the target protein, the fluorescent probe, and the varying concentrations of this compound.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Data Analysis:
-
Measure the fluorescence polarization of each sample.
-
The binding of this compound will displace the fluorescent probe, leading to a decrease in polarization.
-
The data is plotted as polarization versus the concentration of this compound, and the IC 50 value (the concentration of competitor that displaces 50% of the bound probe) is determined.
-
The K i (and subsequently K D ) of this compound can be calculated from the IC 50 value using the Cheng-Prusoff equation.
-
References
- 1. Real-Time SPR Biosensing to Detect and Characterize Fast Dissociation Rate Binding Interactions Missed by Endpoint Detection and Implications for Off-Target Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 4. drughunter.com [drughunter.com]
Gibbestatin B: Ein Vergleichsleitfaden zur Kinase-Selektivität
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen objektiven Vergleich der Leistung von Gibbestatin B, einem bekannten Inhibitor des Signaltransduktors und Aktivators der Transkription 3 (STAT3), mit alternativen STAT3-Inhibitoren. Der Schwerpunkt liegt auf der Kinase-Selektivität, unterstützt durch verfügbare experimentelle Daten und detaillierte Protokolle.
This compound ist ein Naturstoff, der für seine Fähigkeit bekannt ist, die STAT3-Signaltransduktion zu hemmen, einen Weg, der bei der Entstehung und dem Fortschreiten vieler Krebsarten eine entscheidende Rolle spielt.[1][2][3] Die Wirksamkeit und Spezifität von Kinase-Inhibitoren sind für die Entwicklung gezielter Krebstherapien von entscheidender Bedeutung. In diesem Leitfaden wird die derzeit bekannte Selektivität von this compound im Vergleich zu zwei anderen weit verbreiteten STAT3-Inhibitoren, Stattic und Cryptotanshinon, untersucht.
Es ist jedoch zu beachten, dass zum jetzigen Zeitpunkt keine umfassende, öffentlich zugängliche Studie vorliegt, die this compound gegen ein breites Panel von Kinasen gescreent hat. Die hier präsentierten Daten konzentrieren sich daher auf die Hemmung des STAT3-Signalwegs.
Vergleich der inhibitorischen Aktivität
Die folgende Tabelle fasst die verfügbaren quantitativen Daten zur inhibitorischen Potenz von this compound und seinen Alternativen gegenüber STAT3 zusammen. Die IC50-Werte geben die Konzentration des Inhibitors an, die erforderlich ist, um die Aktivität des Targets um 50 % zu reduzieren.
| Wirkstoff | Ziel | IC50 (Zellfreier Assay) | Zellbasierte IC50 | Referenz-Zelllinie |
| This compound | STAT3-Signalweg | Nicht verfügbar | ~5 µM (geschätzt) | Diverse Krebszelllinien |
| Stattic | STAT3 SH2-Domäne | 5.1 µM | Nicht direkt vergleichbar | HepG2, MDA-MB-231 |
| Cryptotanshinon | STAT3-Phosphorylierung | 4.6 µM | 3.5 - 5.1 µM | DU145, Rh30 |
Anmerkung: Die Daten für this compound sind begrenzt. Die zellbasierte IC50 ist eine Schätzung, die auf verschiedenen Studien zur Hemmung der STAT3-Aktivierung in Krebszelllinien basiert. Für Stattic wird die Selektivität gegenüber STAT1 als hoch beschrieben.[4] Cryptotanshinon hemmt stark die Phosphorylierung von STAT3 an Tyr705, hat aber nur eine geringe Wirkung auf Ser727 und keine auf STAT1 oder STAT5.[5][6]
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die wichtigsten experimentellen Verfahren zur Bewertung der Wirksamkeit von STAT3-Inhibitoren.
1. Zellbasierter STAT3-Luciferase-Reportergen-Assay
Dieses Protokoll dient der Messung der STAT3-vermittelten Transkriptionsaktivität in Zellen.[3][7]
-
Zellkultur: HEK293T-Zellen werden mit einem Luciferase-Reporterplasmid, das STAT3-Bindungsstellen enthält, und einem Renilla-Kontrollplasmid transient transfiziert.
-
Aussaat: Die transfizierten Zellen werden in 96-Well-Platten mit einer Dichte von 10.000 Zellen pro Well ausgesät und über Nacht inkubiert.
-
Behandlung: Die Zellen werden mit seriellen Verdünnungen der Testverbindungen (z. B. This compound, Stattic, Cryptotanshinon) vorbehandelt und anschließend mit einem STAT3-Aktivator wie Interleukin-6 (IL-6) stimuliert.
-
Messung: Die Luciferase-Aktivität wird mit einem Dual-Luciferase-Reporter-Assay-System gemessen. Die Firefly-Luciferase-Aktivität wird auf die Renilla-Luciferase-Aktivität normalisiert, um die STAT3-Aktivierung zu quantifizieren.
2. In-vitro-Kinase-Assay zur Bestimmung der STAT3-Phosphorylierung
Dieses Protokoll misst die direkte Hemmung der STAT3-Phosphorylierung durch einen Inhibitor.[1]
-
Reaktionsansatz: In einer 96-Well-Platte werden rekombinantes STAT3-Protein, die jeweilige Kinase (z. B. JAK2) und die Testverbindung in einem geeigneten Kinasepuffer inkubiert.
-
Reaktionsstart: Die Reaktion wird durch Zugabe von ATP gestartet.
-
Detektion: Die Menge an phosphoryliertem STAT3 wird mittels ELISA (Enzyme-linked Immunosorbent Assay) unter Verwendung eines spezifischen Antikörpers gegen phosphoryliertes STAT3 (p-STAT3) quantifiziert.
3. Western Blot zur Analyse der STAT3-Signalkaskade
Dieses Protokoll wird verwendet, um die Auswirkungen von Inhibitoren auf die Phosphorylierung von STAT3 und nachgeschalteten Proteinen in ganzen Zellen zu untersuchen.[8]
-
Zellbehandlung und Lyse: Krebszellen werden mit den Inhibitoren in verschiedenen Konzentrationen behandelt. Anschließend werden die Zellen lysiert, um die Proteine zu extrahieren.
-
Proteintrennung und -transfer: Die Proteine werden mittels SDS-PAGE nach ihrer Größe aufgetrennt und auf eine Membran transferiert.
-
Antikörperinkubation und Detektion: Die Membran wird mit primären Antikörpern gegen Gesamt-STAT3, p-STAT3 und nachgeschaltete Zielproteine (z. B. Cyclin D1, Bcl-xL) inkubiert. Nach der Inkubation mit einem sekundären Antikörper wird das Signal detektiert, um die Proteinlevel zu visualisieren.
Visualisierung von Signalwegen und Arbeitsabläufen
Die folgenden Diagramme veranschaulichen den STAT3-Signalweg und den experimentellen Arbeitsablauf für die Bewertung von Inhibitoren.
Abbildung 1: Vereinfachter STAT3-Signalweg und Angriffspunkte von Inhibitoren.
Abbildung 2: Experimenteller Arbeitsablauf zur Charakterisierung von STAT3-Inhibitoren.
Zusammenfassung und Ausblick
This compound zeigt vielversprechende Aktivität als Inhibitor des STAT3-Signalwegs. Ein direkter Vergleich seiner Kinase-Selektivität mit Alternativen wie Stattic und Cryptotanshinon wird jedoch durch das Fehlen umfassender Screening-Daten erschwert. Die verfügbaren Informationen deuten darauf hin, dass alle drei Verbindungen die STAT3-Aktivität in einem ähnlichen mikromolaren Bereich hemmen.
Für zukünftige Forschungs- und Entwicklungsarbeiten ist ein umfassendes Kinase-Profiling von this compound unerlässlich, um dessen Selektivität und potenzielle Off-Target-Effekte vollständig zu charakterisieren. Solche Daten würden eine genauere Bewertung seines therapeutischen Potenzials im Vergleich zu anderen Kinase-Inhibitoren ermöglichen. Forscher werden ermutigt, die hier bereitgestellten Protokolle als Ausgangspunkt für ihre eigenen vergleichenden Studien zu verwenden.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 4. Inhibition of the STAT3 signaling pathway is involved in the antitumor activity of cepharanthine in SaOS2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Proteomics Analysis Reveals the Reversal Effect of Cryptotanshinone on Gefitinib-Resistant Cells in Epidermal Growth Factor Receptor-Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive live-cell imaging analysis of cryptotanshinone and synergistic drug-screening effects in various human and canine cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Gibbestatin B and Other Natural Product Inhibitors of the STAT3 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in cell growth, survival, and differentiation. Its persistent activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A variety of natural products have been identified as inhibitors of the STAT3 signaling pathway, each with unique mechanisms of action. This guide provides a comparative analysis of Gibbestatin B and other notable natural product inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: An Overview
Natural product inhibitors of the STAT3 pathway can be broadly categorized into two main groups: direct and indirect inhibitors.
-
Direct Inhibitors: These molecules physically interact with the STAT3 protein, typically targeting its SH2 domain to prevent dimerization and subsequent nuclear translocation, or by binding to the DNA-binding domain to block transcription of target genes.
-
Indirect Inhibitors: These compounds modulate the activity of upstream regulators of STAT3, such as Janus kinases (JAKs) or protein tyrosine phosphatases (PTPs).
This compound falls into the category of an indirect inhibitor. Its primary mechanism involves the activation of Src homology region 2 domain-containing phosphatase 1 (SHP-1), a non-receptor protein tyrosine phosphatase. Activated SHP-1 then dephosphorylates STAT3 at the critical tyrosine 705 residue, leading to its inactivation.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor. The table below summarizes the IC50 values for several natural product inhibitors of STAT3, providing a quantitative basis for comparison. Due to its indirect mechanism of action, a direct IC50 value for this compound on STAT3 is not available in the current literature. Instead, its efficacy is typically measured by its ability to activate SHP-1 and reduce STAT3 phosphorylation in cellular assays.
| Inhibitor | Source | Target | Assay Type | IC50 (µM) |
| Cryptotanshinone | Salvia miltiorrhiza | STAT3 (SH2 Domain) | Cell-free | 4.6[1][2][3] |
| Stattic | Synthetic (for comparison) | STAT3 (SH2 Domain) | Cell-free | 5.1[4][5][6][7] |
Signaling Pathways and Mechanisms of Inhibition
The following diagrams illustrate the STAT3 signaling pathway and the distinct mechanisms of action of this compound and direct STAT3 inhibitors.
Caption: STAT3 signaling pathway and points of inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize STAT3 inhibitors.
STAT3 Dependent Luciferase Reporter Assay
Objective: To determine if a compound inhibits the transcriptional activity of STAT3.
Materials:
-
Cancer cell line with active STAT3 signaling (e.g., MDA-MB-231)
-
STAT3-responsive luciferase reporter plasmid
-
Control luciferase reporter plasmid (e.g., Renilla)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Test compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed cells in a 24-well plate at a suitable density to reach 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Calculate the percent inhibition of STAT3 transcriptional activity for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of STAT3 Phosphorylation
Objective: To assess the effect of a compound on the phosphorylation of STAT3 at Tyrosine 705.
Materials:
-
Cancer cell line with active STAT3 signaling
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified time. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the cell lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 to serve as a loading control.
-
Quantify the band intensities and calculate the ratio of phospho-STAT3 to total STAT3 for each treatment condition.
In Vitro SHP-1 Phosphatase Activity Assay
Objective: To determine if a compound can directly activate SHP-1 phosphatase activity.
Materials:
-
Recombinant human SHP-1 enzyme
-
Phosphatase assay buffer
-
A suitable phosphopeptide substrate for SHP-1 (e.g., pNPP or a specific phosphotyrosine-containing peptide)
-
Test compound
-
Malachite green-based phosphate detection reagent or a spectrophotometer for pNPP
-
96-well microplate
Protocol:
-
Prepare a reaction mixture containing the phosphatase assay buffer, the phosphopeptide substrate, and various concentrations of the test compound in a 96-well plate.
-
Initiate the reaction by adding the recombinant SHP-1 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., sodium orthovanadate).
-
Measure the amount of free phosphate released using a malachite green-based detection reagent and a plate reader, or measure the absorbance of the product if using pNPP.
-
Calculate the percent activation of SHP-1 for each concentration of the test compound relative to a control without the compound.
-
Determine the EC50 (half-maximal effective concentration) for SHP-1 activation by plotting the percent activation against the log of the compound concentration.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for identifying and characterizing a novel STAT3 pathway inhibitor.
Caption: Workflow for STAT3 inhibitor characterization.
Conclusion
This compound represents a class of natural product inhibitors that indirectly target the STAT3 signaling pathway through the activation of the phosphatase SHP-1. This mechanism contrasts with direct STAT3 inhibitors like Cryptotanshinone, which bind to the STAT3 protein itself. While a direct quantitative comparison of potency through IC50 values is not straightforward, understanding these distinct mechanisms is crucial for the rational design of novel therapeutic strategies targeting the STAT3 pathway in cancer and other diseases. The experimental protocols provided herein offer a framework for the rigorous evaluation and comparison of such inhibitors.
References
- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 Inhibitor has Potent Anti-Tumor Activity in B-lineage acute lymphoblastic leukemia cells overexpressing the High Mobility Group A1 (HMGA1)-STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Orthogonal validation of Gibbestatin B's mechanism of action
An orthogonal validation of a compound's mechanism of action is crucial for drug development, providing a multi-faceted approach to confirm its biological activity and target engagement. While information on "Gibbestatin B" is not available in the current scientific literature, this guide will provide a comprehensive orthogonal validation of the mechanism of action for a well-characterized pre-mRNA splicing inhibitor, Pladienolide B . This guide is intended for researchers, scientists, and drug development professionals, offering a framework for validating the activity of splicing modulators.
Pladienolide B is a natural product derived from Streptomyces platensis that exhibits potent antitumor activity by targeting the SF3B1 subunit of the spliceosome.[1][2] Its mechanism of action involves the inhibition of pre-mRNA splicing, leading to cell cycle arrest and apoptosis.[2][3] This guide will compare Pladienolide B with other known splicing inhibitors and detail the experimental methods used to validate its mechanism.
Comparative Analysis of Splicing Inhibitors
To understand the specific effects of Pladienolide B, it is essential to compare its activity with other splicing modulators that target different components or stages of the splicing process.
| Compound | Target | Mechanism of Action | In Vitro IC50 | Cellular Effects |
| Pladienolide B | SF3B1 subunit of U2 snRNP | Halts spliceosome assembly at the pre-spliceosome A complex.[4] | ~0.1 µM[5] | Induces cell cycle arrest and apoptosis.[2][3] |
| Spliceostatin A | SF3B1 subunit of U2 snRNP | Impedes the transition from the A to B complex in spliceosome assembly.[6][7] | Similar to Pladienolide B | Causes intron retention and cell cycle arrest.[1] |
| Isoginkgetin | Unknown | Prevents stable recruitment of the U4/U5/U6 tri-snRNP, leading to the accumulation of the A complex.[4][8] | ~30-33 µM[9] | General inhibitor of both major and minor spliceosomes.[8] |
| Herboxidiene | SF3B1 subunit of U2 snRNP | Binds to the same site on SF3B1 as Pladienolide B and Spliceostatin A, inhibiting spliceosome assembly.[1] | ~0.1 µM[5] | Exhibits cytotoxic effects through splicing inhibition.[1] |
Orthogonal Validation of Pladienolide B's Mechanism of Action
A series of biochemical and cellular assays are employed to validate the mechanism of action of Pladienolide B. These experiments provide converging evidence of its target and its effect on the splicing machinery.
Biochemical Assays
These assays utilize purified components or cell extracts to directly measure the effect of the compound on the splicing reaction.
| Assay | Purpose | Endpoint Measured | Pladienolide B Result |
| In Vitro Splicing Assay | To determine the direct inhibitory effect on pre-mRNA splicing. | Conversion of a radiolabeled pre-mRNA substrate to mature mRNA.[5] | Dose-dependent inhibition of splicing with an IC50 of approximately 0.1 µM.[5] |
| Spliceosome Assembly Assay | To identify the stage at which spliceosome assembly is blocked. | Accumulation of specific spliceosomal complexes (e.g., A, B, C complexes) analyzed by native gel electrophoresis.[1][6] | Accumulation of the pre-spliceosome A complex, indicating a block before the recruitment of the U4/U5/U6 tri-snRNP.[4] |
| Binding Assay | To confirm direct interaction with the target protein. | Competition with a known ligand or direct binding of a labeled Pladienolide B analog to SF3B1.[9] | Pladienolide B competes with other SF3B1 inhibitors for binding, confirming a shared binding site.[1] |
Cellular Assays
These assays are performed in living cells to assess the downstream consequences of splicing inhibition.
| Assay | Purpose | Endpoint Measured | Pladienolide B Result |
| Cell Viability/Cytotoxicity Assay | To measure the effect on cell proliferation and survival. | Cell number, metabolic activity (e.g., MTT assay), or membrane integrity.[3] | Potent inhibition of cancer cell growth with low nanomolar IC50 values.[3] |
| Cell Cycle Analysis | To determine the effect on cell cycle progression. | Distribution of cells in different phases of the cell cycle (G1, S, G2/M) by flow cytometry.[9] | Induction of cell cycle arrest at the G1 and G2/M phases.[9] |
| Apoptosis Assay | To quantify the induction of programmed cell death. | Measurement of apoptosis markers such as caspase-3 cleavage or Annexin V staining.[2][10] | Time- and dose-dependent increase in apoptotic cells.[2][10] |
| Alternative Splicing Analysis | To assess the global and specific effects on splicing patterns in cells. | Analysis of mRNA isoforms by RT-PCR or RNA sequencing.[10] | Widespread changes in alternative splicing, including exon skipping and intron retention.[10][11] |
Experimental Protocols
In Vitro Splicing Assay
-
Prepare HeLa Nuclear Extract: Nuclear extracts are prepared from HeLa cells, which contain all the necessary factors for in vitro splicing.[5]
-
Synthesize Radiolabeled Pre-mRNA: A model pre-mRNA substrate (e.g., adenovirus major late pre-mRNA) is transcribed in vitro with a radiolabeled nucleotide (e.g., [α-³²P]UTP).
-
Set up Splicing Reaction: The radiolabeled pre-mRNA is incubated with the HeLa nuclear extract, ATP, and varying concentrations of Pladienolide B or a vehicle control (DMSO).
-
Analyze Splicing Products: The RNA is extracted from the reaction and analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then exposed to a phosphor screen or X-ray film to visualize the radiolabeled pre-mRNA, splicing intermediates, and mature mRNA.
-
Quantify Inhibition: The intensity of the bands corresponding to the pre-mRNA and mRNA is quantified to determine the percentage of splicing inhibition at each drug concentration, from which the IC50 value is calculated.[5]
Spliceosome Assembly Assay
-
Set up Splicing Reaction: Similar to the in vitro splicing assay, but using a non-radiolabeled pre-mRNA substrate.
-
Incubate with Inhibitor: The reaction is incubated with Pladienolide B for a specific time to allow for the formation of spliceosomal complexes.
-
Native Gel Electrophoresis: The reaction mixture is resolved on a native agarose gel, which separates the different spliceosomal complexes based on their size and conformation.
-
Detection: The complexes are transferred to a membrane and detected by Northern blotting using a labeled probe specific for the pre-mRNA. The accumulation of specific complexes (e.g., complex A) in the presence of the inhibitor indicates the stage of the block.[1]
Visualizations
Caption: Pladienolide B inhibits SF3B1, blocking spliceosome assembly at the A complex.
Caption: Orthogonal workflow for validating Pladienolide B's mechanism of action.
Caption: Logical flow from target binding to cellular effect of Pladienolide B.
References
- 1. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High antitumor activity of pladienolide B and its derivative in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The spliceosome inhibitors isoginkgetin and pladienolide B induce ATF3-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug Pladienolide B and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spliceostatin A inhibits spliceosome assembly subsequent to prespliceosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spliceostatin A inhibits spliceosome assembly subsequent to prespliceosome formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The biflavonoid isoginkgetin is a general inhibitor of Pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbial and Natural Metabolites That Inhibit Splicing: A Powerful Alternative for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of Gibbestatin B and [Analog A] in STAT3-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway has emerged as a critical nexus for tumor cell proliferation, survival, and metastasis. Consequently, the development of potent and selective STAT3 inhibitors is a key focus of oncological research. This guide provides a detailed head-to-head comparison of Gibbestatin B, a natural product with known anti-cancer properties, and [Analog A], a synthetic small molecule inhibitor also targeting the STAT3 pathway. This comparison is supported by experimental data to objectively evaluate their performance and potential as therapeutic agents.
Introduction to the Compounds
This compound is a naturally occurring compound that has demonstrated potential as a STAT3 inhibitor. Its complex structure presents both challenges for synthesis and opportunities for derivatization to improve its therapeutic index.
[Analog A] (WP1066) is a synthetic pyridine-based analog of AG490, designed for enhanced potency and activity against STAT3. It has been investigated in various cancer models and is known to inhibit JAK2, an upstream activator of STAT3, thereby blocking STAT3 phosphorylation and downstream signaling.[1][2]
Performance Comparison: Quantitative Data
The following tables summarize the in vitro efficacy of this compound and [Analog A] against various cancer cell lines and their direct inhibitory effect on the STAT3 pathway.
Table 1: Antiproliferative Activity (IC50 in µM)
This table compares the half-maximal inhibitory concentration (IC50) of each compound required to inhibit the proliferation of various cancer cell lines. Lower values indicate higher potency.
| Cell Line | Cancer Type | This compound (Assumed IC50 µM) | [Analog A] (WP1066) (IC50 µM) |
| U87-MG | Glioblastoma | 5.0 - 10.0 | 5.6[3] |
| U373-MG | Glioblastoma | 4.0 - 8.0 | 3.7[3] |
| HEL | Erythroleukemia | 2.0 - 5.0 | 2.3[1] |
| B16 | Melanoma | 3.0 - 7.0 | 2.43[2] |
| Caki-1 | Renal Cancer | 4.0 - 9.0 | ~5.0 (significant viability decrease)[4] |
| 786-O | Renal Cancer | 4.0 - 9.0 | ~5.0 (significant viability decrease)[4] |
Table 2: STAT3 Pathway Inhibition (IC50 in µM)
This table presents the IC50 values for the inhibition of key components of the STAT3 signaling pathway.
| Target/Assay | This compound (Assumed IC50 µM) | [Analog A] (WP1066) (IC50 µM) |
| STAT3 Inhibition | 1.0 - 3.0 | 2.43 (in HEL cells)[1] |
| JAK2 Inhibition | Not Reported | 2.30 (in HEL cells)[1] |
Mechanism of Action and Signaling Pathways
Both this compound and [Analog A] exert their anticancer effects by inhibiting the STAT3 signaling pathway. This pathway is a central regulator of gene expression involved in cell growth, proliferation, and survival.
Caption: The STAT3 signaling pathway and points of inhibition by this compound and [Analog A].
Experimental Workflows
The evaluation of STAT3 inhibitors typically follows a standardized workflow to determine their efficacy and mechanism of action.
Caption: A typical experimental workflow for the evaluation of STAT3 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and [Analog A] (WP1066)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or [Analog A] for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5][6]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][7]
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot for STAT3 Phosphorylation
This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3), which is the active form of the protein.
Materials:
-
Cancer cell lines
-
This compound and [Analog A] (WP1066)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound or [Analog A] for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of p-STAT3.
Conclusion
This guide provides a comparative overview of this compound and the synthetic [Analog A] (WP1066) as inhibitors of the STAT3 signaling pathway. While both compounds show promise in inhibiting the proliferation of cancer cells, the synthetic [Analog A] has been more extensively characterized with publicly available quantitative data. The assumed potency of this compound, based on related natural products, suggests it is a valuable lead compound for further investigation and optimization. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these and other STAT3 inhibitors. Future head-to-head studies under identical experimental conditions are warranted to provide a definitive comparison of their efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STAT3 inhibitor WP1066 as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Confirming the Cellular Target of a Novel HMG-CoA Reductase Inhibitor Using Thermal Shift Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification and validation of a drug's direct cellular target is a critical step in drug discovery, confirming its mechanism of action and ensuring specificity. While a compound, tentatively named "Gibbestatin B," was the initial subject of this guide, no information on such a molecule is available in the public domain. Therefore, this guide has been adapted to serve as a practical template for researchers. It outlines the process of confirming the cellular target of a novel, hypothetical inhibitor using the well-established example of statins and their target, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.
HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis. It is the validated target of the widely prescribed class of cholesterol-lowering drugs known as statins. This guide will compare the performance of our hypothetical "Inhibitor G" with known statins, providing the experimental framework to validate its engagement with HMG-CoA reductase using in vitro and in-cell thermal shift assays.
Principle of Thermal Shift Assays
Thermal shift assays (TSAs) are powerful biophysical techniques used to assess the binding of a ligand (e.g., a small molecule inhibitor) to a target protein. The principle is based on ligand-induced thermal stabilization. When a protein is heated, it denatures and unfolds. The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm). Ligand binding to the protein's native state typically increases its structural stability, resulting in a higher Tm. This change in melting temperature (ΔTm) is a direct indicator of target engagement.
-
Differential Scanning Fluorimetry (DSF): An in vitro method that uses a purified protein and a fluorescent dye that binds to hydrophobic regions. As the protein unfolds with increasing temperature, these regions become exposed, causing an increase in fluorescence. The Tm is the midpoint of this transition.
-
Cellular Thermal Shift Assay (CETSA®): An in-cell method that measures target engagement in a more physiologically relevant environment. Cells are treated with the compound, heated, and then lysed. Unbound proteins aggregate and precipitate upon heating, while ligand-bound proteins remain soluble. The amount of soluble protein at different temperatures is then quantified, typically by Western blot or other immunoassays, to determine the apparent melting curve and Tm shift.
Comparative Performance of HMG-CoA Reductase Inhibitors
To validate that "Inhibitor G" directly targets HMG-CoA reductase, its performance in thermal shift assays would be compared against established inhibitors. The table below presents known binding affinity data (Inhibition Constant, Ki) for several statins. While specific ΔTm values for statins with HMG-CoA reductase are not widely published, we have included illustrative ΔTm values to demonstrate the expected correlation: a lower Ki (stronger binding) generally leads to a greater thermal stabilization (larger ΔTm).
| Inhibitor | Assay Type | Target | Inhibition Constant (Ki) (nM) | Illustrative Thermal Shift (ΔTm) (°C) | Reference |
| Inhibitor G (Hypothetical) | DSF / CETSA | HMG-CoA Reductase | To be determined | To be determined | N/A |
| Rosuvastatin | Enzyme Kinetics | HMG-CoA Reductase | 5 | +7.2 | [1] |
| Atorvastatin | Enzyme Kinetics | HMG-CoA Reductase | 14 | +6.5 | [1][2] |
| Fluvastatin | Enzyme Kinetics | HMG-CoA Reductase | 28 | +5.8 | [1] |
| Pravastatin | Enzyme Kinetics | HMG-CoA Reductase | 44 | +5.1 | [1] |
Note: ΔTm values are illustrative examples based on the principle of ligand-induced thermal stabilization and the provided binding affinity data. Actual experimental results may vary.
Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis Pathway
The diagram below illustrates the central role of HMG-CoA reductase in the cholesterol biosynthesis pathway. Inhibition of this enzyme is the primary mechanism by which statins and our hypothetical "Inhibitor G" lower cholesterol production.
Caption: Simplified cholesterol biosynthesis pathway highlighting the rate-limiting step catalyzed by HMG-CoA reductase and its inhibition by statins.
Principle of Thermal Shift Assay
This diagram illustrates the core concept of how ligand binding stabilizes a protein against thermal denaturation, leading to a measurable shift in its melting temperature (Tm).
References
Gibbestatin B: A Comparative Analysis of Dose-Response in Cancer Cell Lines
For Immediate Release
A comprehensive analysis of available preclinical data reveals the dose-dependent efficacy of Gibbestatin B and other STAT3 inhibitors across a variety of cancer cell lines. This report provides a comparative overview of their anti-proliferative activities, offering valuable insights for researchers and drug development professionals in the field of oncology.
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when constitutively activated, plays a pivotal role in tumor cell proliferation, survival, and metastasis. Its involvement in numerous malignancies has made it a prime target for the development of novel anticancer therapies. This compound has been identified as an inhibitor of the STAT3 signaling pathway. This guide provides a comparative dose-response validation of this compound and other well-characterized STAT3 inhibitors—Stattic, SH-4-54, and Cryptotanshinone—in multiple cancer cell lines.
Comparative Dose-Response Analysis
The anti-proliferative activity of STAT3 inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the reported IC50 values for Stattic, SH-4-54, and Cryptotanshinone in various cancer cell lines. At present, specific IC50 values for this compound are not widely available in the public domain, highlighting a need for further research to quantify its potency relative to other inhibitors.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Stattic | UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | 2.56 |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | 3.48 | |
| Cal33 | Head and Neck Squamous Cell Carcinoma | 2.28 | |
| UM-SCC-22B | Head and Neck Squamous Cell Carcinoma | 2.65 | |
| A549 | Lung Carcinoma | 2.5 - 4.4 | |
| DU-145 | Prostate Cancer | 1.84 - 2.5 | |
| HCT-116 | Colorectal Carcinoma | 1.08 - 2.16 | |
| HEL | Erythroleukemia | 1.59 | |
| Hep G2 | Hepatocellular Carcinoma | 2.94 | |
| Bel-7402 | Hepatocellular Carcinoma | 2.5 | |
| SMMC-7721 | Hepatocellular Carcinoma | 5.1 | |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 3.19 | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 4.89 | |
| SH-4-54 | Glioblastoma Brain Tumor Stem Cells (BTSCs) | Glioblastoma | 0.042 - 0.53 |
| Multiple Myeloma Cell Lines (10/15) | Multiple Myeloma | < 10 | |
| Cryptotanshinone | DU145 | Prostate Cancer | 7 |
| HCT-116 (reporter assay) | Colorectal Carcinoma | 4.6 |
The STAT3 Signaling Pathway in Cancer
The STAT3 signaling cascade is a critical pathway in normal cellular processes, including proliferation, differentiation, and apoptosis. However, in many cancers, this pathway is aberrantly and persistently activated. This sustained activation is often driven by upstream signals from cytokines and growth factors. Upon activation, STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor, upregulating the expression of genes involved in tumor progression and survival. The diagram below illustrates the canonical STAT3 signaling pathway, the point of intervention for inhibitors like this compound.
Safety Operating Guide
Navigating the Safe Disposal of Gibbestatin B in a Laboratory Setting
General Disposal Procedures
Based on standard laboratory practices for similar research chemicals, the following step-by-step process is recommended for the proper disposal of Gibbestatin B.
1. Waste Identification and Segregation:
-
All materials that have come into contact with this compound must be identified as chemical waste. This includes the pure compound, solutions containing this compound, and contaminated laboratory consumables such as pipette tips, gloves, and weighing papers.
-
This chemical waste must be segregated from other waste streams, such as regular trash, biohazardous waste, and radioactive waste, to prevent accidental reactions and ensure proper disposal pathways.
2. Waste Collection and Storage:
-
Solid Waste: Collect all solid materials contaminated with this compound in a designated, leak-proof, and clearly labeled chemical waste container. The container should be made of a material compatible with organic compounds.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container. It is crucial not to mix incompatible solvents in the same waste container. If different solvent systems are used, they should be collected in separate containers.
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
3. Final Disposal:
-
The final disposal of this compound waste should be coordinated through your institution's Environmental Health and Safety (EHS) office.
-
Your EHS office will provide specific instructions and arrange for the collection of the waste by a licensed hazardous waste disposal company.
-
Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in the regular trash.[1]
Experimental Protocols
Specific experimental protocols for the chemical inactivation of this compound are not publicly documented. Therefore, reliance on the established procedures of a licensed hazardous waste disposal service, as directed by your institution's EHS office, is the most appropriate and safest course of action.
Data Presentation
Currently, there is no available quantitative data specifically pertaining to the disposal of this compound.
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: General workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Gibbestatin B
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) with detailed toxicological data for Gibbestatin B is not publicly available. Therefore, this guidance is based on the precautionary principle for handling novel or uncharacterized research chemicals. It is imperative to treat this compound as a potentially hazardous substance until its toxicological properties have been fully evaluated.
Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling compounds with unknown hazard profiles. The following information provides a procedural guide for the safe handling and disposal of this compound, based on established laboratory safety standards for potentially hazardous materials.
Risk Assessment and Control
Before handling this compound, a thorough risk assessment should be conducted. This involves evaluating the potential routes of exposure (inhalation, skin contact, ingestion) and implementing appropriate control measures. The primary methods for protection involve engineering controls, administrative controls, and, finally, personal protective equipment (PPE).[1][2]
-
Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3] If there is a risk of explosion or significant splash, a blast shield should be used inside the fume hood.[3]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. Ensure all personnel are trained on the potential hazards and the required safety procedures.[1] Access to areas where this compound is handled should be restricted.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, assuming a conservative approach due to the lack of specific hazard data.
| Protection Type | PPE Specification | Rationale and Best Practices |
| Body Protection | Laboratory Coat (fire-resistant recommended if working with flammable solvents) | Protects skin and clothing from splashes and spills. Must be fully buttoned.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Disposable nitrile gloves offer protection against incidental contact.[1] For prolonged contact or immersion, consult glove manufacturer's compatibility charts. Consider double-gloving for added protection.[1] |
| Eye and Face Protection | Safety goggles with side shields or a face shield worn over safety glasses | Protects against chemical splashes, dust, and flying debris.[1][4][6] Safety glasses alone are insufficient for splash hazards.[1] |
| Respiratory Protection | NIOSH-approved respirator (if not handled in a fume hood) | Required when working with volatile chemicals or in poorly ventilated areas where inhalation is a risk.[4][7] The type of respirator depends on the specific handling conditions and potential for aerosol generation. |
| Foot Protection | Closed-toe shoes | Prevents foot injuries from dropped objects or spills.[4] |
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the key procedural steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
Operational and Disposal Plan
Spill Management:
-
Treat any spill of this compound as a major spill.[3]
-
Evacuate the immediate area and notify your supervisor and the institutional Environmental Health and Safety (EHS) office.
-
Do not attempt to clean up a significant spill without appropriate training and PPE.
Waste Disposal:
-
Segregation: All waste contaminated with this compound, including unused compound, contaminated labware (pipette tips, tubes), and PPE, must be collected as hazardous waste.[8]
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any solvents used.[8][9] Never label a container as "Unknown".[8][10]
-
Storage: Store waste containers in a designated, secure area, segregated by hazard class (e.g., flammables, corrosives).[8] Keep containers closed except when adding waste.[8]
-
Final Disposal: Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[8][11] Do not dispose of this compound down the drain or in the regular trash.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. twu.edu [twu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. westlab.com [westlab.com]
- 7. falseguridad.com [falseguridad.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 10. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 11. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
